molecular formula C13H23N3O4S3 B8018010 MTSEA-biotin

MTSEA-biotin

Cat. No.: B8018010
M. Wt: 381.5 g/mol
InChI Key: CQPWMXNDGWWWHG-NHCYSSNCSA-N
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Description

MTSEA-biotin is a useful research compound. Its molecular formula is C13H23N3O4S3 and its molecular weight is 381.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(2-methylsulfonylsulfanylethyl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O4S3/c1-23(19,20)22-7-6-14-11(17)5-3-2-4-10-12-9(8-21-10)15-13(18)16-12/h9-10,12H,2-8H2,1H3,(H,14,17)(H2,15,16,18)/t9-,10-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQPWMXNDGWWWHG-NHCYSSNCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)SCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)SCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162758-04-5
Record name N-Biotinylaminoethyl methylthiosulphonate
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Foundational & Exploratory

An In-depth Technical Guide to MTSEA-biotin: A Versatile Tool for Probing Molecular Structure and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MTSEA-biotin, or N-biotinylaminoethyl methanethiosulfonate, is a sulfhydryl-reactive chemical probe that has become an indispensable tool in molecular and cellular biology. Its ability to specifically and covalently label free thiol groups on cysteine residues in proteins and on modified nucleosides such as 4-thiouridine in RNA has enabled researchers to elucidate the structure, function, and dynamics of complex biological systems. This technical guide provides a comprehensive overview of this compound, including its core principles, detailed experimental protocols for its primary applications, and a summary of key quantitative data. Furthermore, this guide presents visual representations of experimental workflows and a relevant signaling pathway to facilitate a deeper understanding of its utility in research and drug development.

Core Principles of this compound

This compound is a compound composed of three key functional moieties: a methanethiosulfonate (MTS) group, an ethylamino linker, and a biotin molecule. The MTS group is highly reactive towards free sulfhydryl (thiol) groups, forming a stable disulfide bond. The biotin component serves as a high-affinity tag that can be readily detected by streptavidin-conjugated probes, making it invaluable for a wide range of biochemical assays.

The fundamental chemical reaction involves the nucleophilic attack of a deprotonated thiol group on the sulfur atom of the MTS moiety, leading to the formation of a disulfide bond and the release of methanesulfonic acid. This reaction is highly specific for thiols under mild physiological conditions.

Key Properties of this compound and its Variants
PropertyValueSource
Chemical Formula C₁₃H₂₃N₃O₄S₃--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 381.53 g/mol --INVALID-LINK--, --INVALID-LINK--
CAS Number 162758-04-5--INVALID-LINK--
Solubility Soluble in DMSO and DMF--INVALID-LINK--, --INVALID-LINK--
Storage -20°C, desiccated--INVALID-LINK--, --INVALID-LINK--

This compound is also available with different linker lengths, such as this compound-X and this compound-XX, which incorporate additional carbon spacers. These longer linkers can reduce steric hindrance and improve the accessibility of the biotin moiety to streptavidin, which can be advantageous in certain applications.

Key Applications and Experimental Protocols

This compound has two primary applications that have significantly advanced our understanding of molecular biology: the Substituted Cysteine Accessibility Method (SCAM) for studying protein structure and function, and the labeling of 4-thiouridine (s4U)-containing RNA to study RNA dynamics.

Substituted Cysteine Accessibility Method (SCAM)

SCAM is a powerful technique used to map the solvent-accessible surfaces of proteins, particularly ion channels and transporters. The method involves systematically introducing cysteine residues at specific positions in a protein of interest (usually by site-directed mutagenesis) and then probing their accessibility to membrane-impermeant sulfhydryl reagents like this compound.

The following is a generalized protocol for performing a SCAM experiment on cultured cells expressing a cysteine-substituted membrane protein.

Materials:

  • Cells expressing the cysteine-mutant protein of interest

  • This compound stock solution (typically 10-50 mM in anhydrous DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer)

  • Streptavidin-agarose beads or magnetic beads

  • SDS-PAGE and Western blotting reagents

  • Antibody against the protein of interest

Procedure:

  • Cell Culture: Culture cells expressing the cysteine-mutant protein to an appropriate confluency.

  • This compound Labeling:

    • Wash cells twice with ice-cold PBS.

    • Incubate cells with the desired concentration of this compound (typically 0.1-2 mM) in PBS for a specified time (usually 1-30 minutes) at 4°C or room temperature. The optimal concentration and incubation time should be determined empirically.

    • To stop the reaction, wash the cells three times with ice-cold PBS containing a quenching agent like L-cysteine (1-5 mM).

  • Cell Lysis: Lyse the cells in an appropriate lysis buffer containing protease inhibitors.

  • Affinity Purification of Biotinylated Proteins:

    • Incubate the cell lysate with streptavidin-conjugated beads for 1-2 hours at 4°C with gentle rotation to capture the biotinylated proteins.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody specific to the protein of interest.

ParameterTypical RangeNotes
This compound Concentration 0.1 - 2 mMThe optimal concentration depends on the accessibility of the cysteine residue and should be determined empirically.
Incubation Time 1 - 30 minutesShorter times can be used to probe highly accessible sites, while longer times may be needed for less accessible sites.
Temperature 4°C or Room Temperature4°C is often used to minimize protein trafficking and internalization during the labeling process.
Quenching Agent 1 - 5 mM L-cysteineUsed to consume unreacted this compound and stop the labeling reaction.
Labeling of 4-Thiouridine (s4U)-Containing RNA

Metabolic labeling of newly transcribed RNA with 4-thiouridine (s4U), a photoreactive analog of uridine, followed by biotinylation with this compound, is a powerful method for studying RNA synthesis, turnover, and trafficking.

The following is a generalized protocol for the metabolic labeling and biotinylation of RNA from cultured cells.

Materials:

  • Cultured cells

  • 4-thiouridine (s4U)

  • TRIzol or other RNA extraction reagent

  • This compound-XX (the longer linker is often preferred for RNA labeling)

  • Biotinylation buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1 mM EDTA)

  • Streptavidin-coated magnetic beads

  • RNA purification columns or kits

Procedure:

  • Metabolic Labeling:

    • Incubate cultured cells with s4U (typically 100-200 µM) for a desired period (e.g., 1-24 hours) to allow for its incorporation into newly synthesized RNA.

  • RNA Extraction:

    • Harvest the cells and extract total RNA using TRIzol or a similar method.

  • Biotinylation of s4U-labeled RNA:

    • Resuspend the purified RNA in biotinylation buffer.

    • Add this compound-XX to a final concentration of approximately 0.1-0.5 mg/mL.

    • Incubate the reaction for 30-60 minutes at room temperature in the dark.

  • Purification of Biotinylated RNA:

    • Remove unreacted this compound-XX by chloroform extraction and isopropanol precipitation or by using an RNA purification column.

  • Enrichment of Biotinylated RNA:

    • Incubate the biotinylated RNA with streptavidin-coated magnetic beads to capture the newly synthesized RNA.

    • Wash the beads to remove non-biotinylated RNA.

  • Elution and Downstream Analysis:

    • Elute the captured RNA from the beads using a reducing agent like DTT or by competitive elution with free biotin.

    • The enriched RNA can then be analyzed by RT-qPCR, microarray, or RNA sequencing.

ParameterTypical RangeNotes
4-thiouridine (s4U) Concentration 100 - 200 µMThe optimal concentration and labeling time depend on the cell type and the desired level of incorporation.
This compound-XX Concentration 0.1 - 0.5 mg/mLThe longer linker of the -XX variant is often preferred to reduce steric hindrance.
Incubation Time 30 - 60 minutes
Temperature Room Temperature

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key steps in the SCAM and s4U-RNA labeling experimental workflows.

scam_workflow cluster_cell_culture Cell Culture cluster_labeling Labeling cluster_analysis Analysis start Start with cells expressing cysteine-mutant protein labeling Incubate with this compound start->labeling quenching Quench reaction with L-cysteine labeling->quenching lysis Cell Lysis quenching->lysis pull_down Streptavidin Pull-down lysis->pull_down western_blot SDS-PAGE & Western Blot pull_down->western_blot result Analyze accessibility of cysteine residue western_blot->result

SCAM Experimental Workflow

rna_labeling_workflow cluster_labeling Metabolic Labeling cluster_extraction RNA Processing cluster_analysis Analysis start Incubate cells with 4-thiouridine (s4U) extraction Total RNA Extraction start->extraction biotinylation Biotinylate with this compound-XX extraction->biotinylation purification Purify biotinylated RNA biotinylation->purification enrichment Streptavidin Enrichment purification->enrichment elution Elute newly synthesized RNA enrichment->elution analysis Downstream Analysis (RT-qPCR, RNA-seq) elution->analysis

s4U-RNA Labeling Workflow
Signaling Pathway: Probing P2X Receptor Gating

This compound has been instrumental in understanding the structure and gating mechanism of ligand-gated ion channels, such as the P2X receptor family. These receptors are activated by extracellular ATP and are involved in a variety of physiological processes. SCAM studies have helped to identify the amino acid residues that line the ion permeation pathway and to characterize the conformational changes that occur upon ATP binding and channel opening.

The following diagram illustrates a simplified model of P2X receptor activation and how this compound can be used to probe the accessibility of the ion channel pore.

p2x_receptor_gating cluster_closed Closed State (No ATP) cluster_open Open State (ATP Bound) closed_receptor P2X Receptor (Closed Conformation) closed_cys Introduced Cysteine (Inaccessible) atp ATP closed_receptor->atp ATP Binding no_labeling This compound (No Reaction) closed_cys->no_labeling open_receptor P2X Receptor (Open Conformation) open_cys Introduced Cysteine (Accessible) atp->open_receptor labeling This compound (Reaction Occurs) open_cys->labeling

P2X Receptor Gating Probed by this compound

Conclusion

This compound is a powerful and versatile reagent that has significantly contributed to our understanding of protein and RNA biology. Its high specificity for thiol groups, coupled with the robust biotin-streptavidin detection system, provides a reliable method for investigating molecular structure, function, and dynamics. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this compound in their experimental endeavors. The continued application of this and similar chemical probes will undoubtedly lead to further breakthroughs in our understanding of complex biological processes and the development of novel therapeutic strategies.

An In-depth Technical Guide to the Core Chemical Properties and Applications of MTSEA-biotin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, experimental applications, and underlying principles of 2-aminoethyl methanethiosulfonate-biotin (MTSEA-biotin). This compound is a sulfhydryl-reactive biotinylating reagent widely employed in the study of protein structure and function, particularly for membrane proteins such as ion channels. Its ability to selectively label cysteine residues has made it an invaluable tool for techniques like Substituted-Cysteine Accessibility Method (SCAM).

Core Chemical Properties of this compound and its Derivatives

This compound and its longer-chain analogs, this compound-X and this compound-XX, are characterized by a methanethiosulfonate (MTS) group, a biotin moiety, and a variable-length spacer arm. The MTS group is highly reactive towards free sulfhydryl groups, forming a stable disulfide bond. The biotin component allows for high-affinity binding to avidin or streptavidin, facilitating detection and purification.

Table 1: Quantitative Data for this compound and Derivatives

PropertyThis compoundThis compound-XThis compound-XX
Synonyms N-Biotinylaminoethyl methanethiosulfonate2-((6-((Biotinoyl)amino)hexanoyl)amino)ethyl methanethiosulfonate2-((6-((6-((Biotinoyl)amino)hexanoyl)amino)hexanoyl)amino)ethylmethanethiosulfonate
Molecular Formula C₁₃H₂₃N₃O₄S₃C₁₉H₃₄N₄O₅S₃C₂₅H₄₅N₅O₆S₃
Molecular Weight 381.5 g/mol [1][2][3][4]494.69 g/mol [5]607.7 g/mol [6]
Solubility Soluble in DMSO (≥10 mg/mL) and DMF (≥10 mg/mL)[7]Soluble in DMSOSoluble in DMF or DMSO
Storage Store desiccated at -20°C[4][6][7]Store desiccated at -20°CStore desiccated at -20°C[6]
Purity ≥95%[1][2][3]--
Form Crystalline solid[1][3]Crystals[5]White solid[6]
Pseudo-first-order rate constant (k) ~180 min⁻¹mM⁻¹ (for highly reactive residues)[4]--

Reaction Mechanism with Sulfhydryl Groups

The core utility of this compound lies in the specific and efficient reaction of its methanethiosulfonate (MTS) group with the sulfhydryl (thiol) group of a cysteine residue. This reaction proceeds via a nucleophilic attack of the thiolate anion on the sulfur atom of the MTS group, leading to the formation of a stable disulfide bond and the release of methanesulfinic acid.

ReactionMechanism Protein_SH Protein-SH Transition_State [Protein-S⁻---S(CH₂...)---SO₂-CH₃] Protein_SH->Transition_State Nucleophilic attack MTSEA_Biotin CH₃-SO₂-S-CH₂-CH₂-NH-CO-Biotin MTSEA_Biotin->Transition_State Product Protein-S-S-CH₂-CH₂-NH-CO-Biotin Transition_State->Product Disulfide bond formation Byproduct CH₃-SO₂H Transition_State->Byproduct Release

Caption: Reaction of this compound with a protein sulfhydryl group.

Experimental Protocols

Protocol 1: Cell Surface Protein Biotinylation with this compound

This protocol describes the general procedure for labeling cell surface proteins on intact cells with this compound.

Materials:

  • Cells of interest (adherent or suspension)

  • This compound

  • Anhydrous DMSO or DMF

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Quenching solution (e.g., PBS containing 100 mM glycine or 5 mM L-cysteine)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Streptavidin-agarose beads

Procedure:

  • Cell Preparation:

    • For adherent cells, wash the cell monolayer three times with ice-cold PBS.

    • For suspension cells, pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C) and wash the pellet three times with ice-cold PBS.

  • Preparation of this compound Solution:

    • Immediately before use, prepare a stock solution of this compound (e.g., 10-20 mM) in anhydrous DMSO or DMF.

    • Dilute the stock solution to the desired final concentration (typically 0.5-2 mM) in ice-cold PBS.

  • Biotinylation Reaction:

    • Resuspend the cells in the this compound solution.

    • Incubate for 15-30 minutes at 4°C with gentle agitation. The low temperature minimizes membrane trafficking and internalization of labeled proteins.

  • Quenching:

    • Pellet the cells and remove the biotinylation solution.

    • Wash the cells once with the quenching solution to react with and inactivate any unreacted this compound.

    • Wash the cells three times with ice-cold PBS to remove excess quenching solution and unreacted reagent.

  • Cell Lysis:

    • Lyse the cells using a suitable lysis buffer containing protease inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C) to pellet cell debris.

  • Affinity Purification of Biotinylated Proteins:

    • Incubate the clarified lysate with streptavidin-agarose beads for 2-4 hours or overnight at 4°C with gentle rotation.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol) to cleave the disulfide bond.

    • Analyze the eluted proteins by Western blotting or mass spectrometry.

Protocol 2: Substituted-Cysteine Accessibility Method (SCAM) for Ion Channel Topology

This protocol outlines the use of this compound in SCAM to probe the accessibility of engineered cysteine residues in an ion channel.

Materials:

  • Cells expressing the cysteine-substituted mutant ion channel of interest.

  • This compound.

  • All materials listed in Protocol 1.

  • Specific antibodies for the ion channel for Western blot analysis.

Procedure:

  • Cell Culture and Expression: Culture cells expressing the cysteine-mutant ion channel. A cysteine-less version of the channel should be used as a negative control.

  • Cell Surface Biotinylation: Follow steps 1-4 from Protocol 1 to label the cell surface proteins with this compound.

  • Cell Lysis and Protein Quantification: Lyse the cells as described in Protocol 1, step 5. Determine the total protein concentration of the lysates.

  • Affinity Purification:

    • Take an aliquot of the total lysate for later analysis ("Input").

    • Incubate a defined amount of total protein from each sample with streptavidin-agarose beads as described in Protocol 1, step 6.

  • Elution: Elute the captured biotinylated proteins as described in Protocol 1, step 7.

  • Western Blot Analysis:

    • Separate the "Input" and "Eluted" fractions by SDS-PAGE.

    • Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Probe the membrane with a primary antibody specific to the ion channel.

    • Incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate.

  • Data Analysis: Compare the amount of the ion channel protein in the eluted fraction to the input fraction for the wild-type (cysteine-less) and the cysteine mutant. A band in the eluted fraction for the cysteine mutant that is absent or significantly weaker for the wild-type indicates that the engineered cysteine is accessible to the extracellularly applied this compound.

Mandatory Visualizations

ATP-Gated P2X Receptor Activation Pathway

The following diagram illustrates the signaling pathway of an ATP-gated P2X receptor, a common target for studies utilizing this compound to probe conformational changes upon ligand binding.

P2X_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X_Receptor P2X Receptor (Trimer) ATP->P2X_Receptor Binds to receptor P2X_Receptor->P2X_Receptor Conformational Change & Pore Opening Ca_Signal Increased Intracellular Ca²⁺ P2X_Receptor->Ca_Signal Ca²⁺ and Na⁺ influx Downstream Downstream Signaling Cascades (e.g., Kinase activation, Gene expression) Ca_Signal->Downstream Activates

Caption: Simplified signaling pathway of an ATP-gated P2X receptor.

Experimental Workflow for Substituted-Cysteine Accessibility Method (SCAM)

This diagram outlines the key steps in a typical SCAM experiment to determine the topology of a membrane protein.

SCAM_Workflow start Start: Cells expressing cysteine-mutant protein biotinylation Cell Surface Biotinylation with this compound start->biotinylation lysis Cell Lysis biotinylation->lysis purification Affinity Purification with Streptavidin Beads lysis->purification elution Elution of Biotinylated Proteins purification->elution analysis Western Blot Analysis elution->analysis conclusion Conclusion: Accessible vs. Inaccessible Cysteine analysis->conclusion

Caption: Workflow of a Substituted-Cysteine Accessibility Method experiment.

References

An In-Depth Technical Guide to N-Biotinylaminoethyl Methanethiosulfonate (MTSEA-Biotin): Structure, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Biotinylaminoethyl methanethiosulfonate, commonly known as MTSEA-Biotin, is a thiol-reactive biotinylating agent of significant interest in the fields of biochemistry, molecular biology, and drug development. Its ability to specifically and covalently label free sulfhydryl groups on cysteine residues in proteins and other thiol-containing molecules makes it an invaluable tool for elucidating protein structure, function, and interactions. This technical guide provides a comprehensive overview of the core chemical properties of this compound, its diverse applications, detailed experimental protocols, and quantitative data to facilitate its effective use in research and development.

Core Properties and Structure

N-Biotinylaminoethyl methanethiosulfonate is composed of three key functional moieties: a biotin group, an ethylamino linker, and a reactive methanethiosulfonate (MTS) group. The MTS group is highly electrophilic and reacts specifically with the nucleophilic thiol group of cysteine residues to form a stable disulfide bond. This reaction is the basis for its utility as a labeling reagent. The biotin group serves as a high-affinity tag that can be readily detected by avidin or streptavidin conjugates, enabling the visualization, purification, and quantification of labeled molecules.

The chemical structure of N-Biotinylaminoethyl methanethiosulfonate is as follows:

Chemical Formula: C₁₃H₂₃N₃O₄S₃[1]

Molecular Weight: 381.53 g/mol [1]

CAS Number: 162758-04-5[1]

Synonyms: this compound, 2-((Biotinoyl)amino)ethyl methanethiosulfonate, Methanethiosulfonate Ethylammonium-biotin[1]

The reaction mechanism of this compound with a thiol group proceeds via a nucleophilic attack of the thiolate anion on the sulfur atom of the methanethiosulfonate group, leading to the formation of a mixed disulfide and the release of methanesulfinic acid.

Data Presentation: Physicochemical and Reaction Parameters

For optimal experimental design, it is crucial to consider the physicochemical properties and reaction kinetics of this compound. The following tables summarize key quantitative data.

PropertyValueReference(s)
Molecular Formula C₁₃H₂₃N₃O₄S₃[1]
Molecular Weight 381.53 g/mol [1]
CAS Number 162758-04-5[1]
Solubility Soluble in DMF and DMSO
Storage Store desiccated at -20°C
Purity ≥95%
ParameterConditionValue/ObservationReference(s)
Reaction pH pH 6.5 - 7.5Optimal range for specific reaction with thiols.
> pH 8.0Increased rate of hydrolysis of the MTS reagent and potential for side reactions with other nucleophiles.
Reaction Temperature 4°CSlower reaction rate, suitable for unstable proteins.
Room Temperature (20-25°C)Optimal for most applications.
Molar Ratio (this compound:Protein) 10:1 to 40:1Generally recommended starting range for efficient labeling.
Pseudo First-Order Rate Constant (k) I489C, T484C, L485C mutants~180 min⁻¹mM⁻¹[2]
M493C mutant11 ± 0.3 min⁻¹mM⁻¹[2]
T483C mutant0.2 ± 0.04 min⁻¹mM⁻¹[2]

Experimental Protocols

Protocol 1: General Protein Labeling with this compound

This protocol provides a general procedure for the biotinylation of proteins in solution.

Materials:

  • Purified protein with accessible cysteine residues

  • N-Biotinylaminoethyl methanethiosulfonate (this compound)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Quenching solution (e.g., 1 M Dithiothreitol (DTT) or 1 M β-mercaptoethanol)

  • Desalting column or dialysis cassette

Procedure:

  • Prepare Protein Solution: Dissolve the purified protein in PBS to a final concentration of 1-5 mg/mL. Ensure the buffer is free of any thiol-containing reagents.

  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM.

  • Labeling Reaction: Add the this compound stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the reagent over the protein.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing. The optimal incubation time may need to be determined empirically.

  • Quenching: Quench the reaction by adding the quenching solution to a final concentration of 10-20 mM to consume any unreacted this compound. Incubate for 15-30 minutes at room temperature.

  • Removal of Excess Reagent: Remove unreacted this compound and the quenching reagent by passing the reaction mixture through a desalting column or by dialysis against PBS.

  • Analysis: The extent of biotinylation can be assessed by various methods, including Western blotting with streptavidin-HRP, dot blot assays, or mass spectrometry.

Protocol 2: Substituted Cysteine Accessibility Method (SCAM) for Membrane Proteins

SCAM is a powerful technique to probe the structure and environment of specific amino acid residues within a protein. It involves site-directed mutagenesis to introduce a cysteine residue at the position of interest, followed by labeling with a thiol-reactive reagent like this compound.

Materials:

  • Cells expressing the cysteine-substituted mutant protein of interest

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Antibodies for Western blot analysis

Procedure:

  • Cell Culture and Expression: Culture cells expressing the cysteine-mutant protein to the desired confluency.

  • Cell Surface Labeling:

    • Wash cells twice with ice-cold PBS.

    • Incubate cells with a freshly prepared solution of this compound (0.5-2 mM in PBS) for 15-30 minutes on ice. This step labels accessible cysteine residues on the extracellular surface.

  • Quenching: Wash the cells three times with ice-cold PBS containing a quenching agent (e.g., 5 mM L-cysteine or 10 mM DTT) to stop the reaction.

  • Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease inhibitors.

  • Affinity Purification of Biotinylated Proteins:

    • Incubate the cell lysate with streptavidin-agarose beads for 2-4 hours at 4°C with gentle rotation.

    • Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • Elution and Analysis:

    • Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Analyze the eluted proteins by Western blotting using an antibody specific to the protein of interest.

Mandatory Visualizations

Experimental Workflow for Substituted Cysteine Accessibility Method (SCAM)

SCAM_Workflow cluster_mutagenesis Site-Directed Mutagenesis cluster_labeling Cell Surface Labeling cluster_analysis Analysis of Biotinylation start Target Protein Gene mutagenesis Introduce Cysteine Mutation start->mutagenesis expression Express Mutant Protein in Cells mutagenesis->expression labeling Incubate with this compound expression->labeling quench Quench Reaction labeling->quench lysis Cell Lysis quench->lysis pull_down Streptavidin Pull-down lysis->pull_down wash Wash Beads pull_down->wash elution Elute Biotinylated Proteins wash->elution western_blot Western Blot Analysis elution->western_blot

Caption: Workflow of the Substituted Cysteine Accessibility Method (SCAM).

Logical Relationship of this compound Components and Function

MTSEA_Biotin_Function cluster_components Core Components cluster_functions Functional Outcomes MTSEA_Biotin N-Biotinylaminoethyl Methanethiosulfonate Biotin Biotin Moiety MTSEA_Biotin->Biotin Linker Ethylamino Linker MTSEA_Biotin->Linker MTS Methanethiosulfonate (MTS) Group MTSEA_Biotin->MTS Detection High-Affinity Binding to Streptavidin Biotin->Detection enables Thiol_Reaction Specific Reaction with Thiols (-SH) MTS->Thiol_Reaction enables Disulfide_Bond Stable Disulfide Bond Formation Thiol_Reaction->Disulfide_Bond results in Purification Affinity Purification Detection->Purification facilitates

Caption: Functional components of this compound and their roles.

Elucidating GABA Receptor Structure using SCAM

This compound has been instrumental in mapping the structure of ligand-gated ion channels, such as the GABA-A receptor. By systematically introducing cysteine mutations and assessing their accessibility to this compound, researchers can identify which residues line the ion channel pore and the neurotransmitter binding site.

GABA_Receptor_SCAM cluster_receptor GABA-A Receptor Subunit cluster_methodology SCAM with this compound cluster_results Structural Insights TM_region Transmembrane Domain Pore Ion Channel Pore Binding_Site GABA Binding Site Cys_Scan Systematic Cysteine Mutagenesis Cys_Scan->TM_region MTSEA_Labeling This compound Labeling MTSEA_Labeling->Cys_Scan Accessibility_Assay Assess Biotinylation Accessibility_Assay->MTSEA_Labeling Pore_Lining_Residues Identify Pore-Lining Residues Accessibility_Assay->Pore_Lining_Residues reveals Binding_Pocket_Residues Map GABA Binding Pocket Accessibility_Assay->Binding_Pocket_Residues reveals Conformational_Changes Detect Conformational Changes Accessibility_Assay->Conformational_Changes reveals Pore_Lining_Residues->Pore Binding_Pocket_Residues->Binding_Site

Caption: Using SCAM to probe GABA-A receptor structure.

Conclusion

N-Biotinylaminoethyl methanethiosulfonate is a versatile and powerful tool for the specific labeling of cysteine residues. Its applications range from fundamental studies of protein structure and function to the identification of potential drug targets. By providing detailed protocols, quantitative data, and clear visualizations of its applications, this technical guide aims to empower researchers, scientists, and drug development professionals to effectively utilize this compound in their experimental workflows. Careful consideration of the experimental parameters outlined herein will contribute to the generation of robust and reproducible data, advancing our understanding of complex biological systems.

References

An In-depth Technical Guide to Cysteine Labeling with MTSEA-Biotin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of protein chemistry and cellular biology, the ability to selectively label and identify specific amino acid residues is paramount for elucidating protein structure, function, and dynamics. MTSEA-biotin, or N-biotinylaminoethyl methanethiosulfonate, has emerged as a powerful tool for the targeted labeling of cysteine residues. Its utility is particularly pronounced in the study of membrane proteins, such as ion channels and transporters, where it forms the chemical basis of the Substituted Cysteine Accessibility Method (SCAM).[1][2][3]

This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, experimental protocols, and key applications. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to effectively employ this reagent in their investigative pursuits.

Core Principles and Mechanism of Action

This compound is a thiol-reactive probe designed to selectively react with the sulfhydryl group (-SH) of cysteine residues.[4][5] The core of its functionality lies in the methanethiosulfonate (MTS) group, which reacts with a deprotonated thiol (thiolate anion) to form a stable, yet reversible, disulfide bond. This covalent modification attaches a biotin molecule to the target protein, which can then be detected and isolated using the high-affinity interaction between biotin and avidin or streptavidin.[6]

The reaction is highly specific for accessible cysteine residues, meaning those exposed to the solvent environment.[7] This property is fundamental to its application in mapping the topology of membrane proteins and detecting conformational changes.[1][8][9] For instance, a cysteine residue within the pore of an ion channel may only become accessible to this compound when the channel is in an open state.[10][11]

The chemical reaction is illustrated below:

Protein-SH Protein-Cys-SH (Accessible Thiol) Labeled-Protein Protein-Cys-S-S-CH₂-CH₂-NH-Biotin (Biotinylated Protein) Protein-SH->Labeled-Protein + this compound This compound CH₃-SO₂-S-CH₂-CH₂-NH-Biotin (this compound) Byproduct CH₃-SO₂H (Methanesulfinic Acid)

Figure 1. Reaction mechanism of this compound with a protein cysteine residue.

Key Applications

The primary application of this compound is the Substituted Cysteine Accessibility Method (SCAM), a powerful technique for investigating protein structure and function.[1][2][3]

Key applications include:

  • Mapping Protein Topology: By systematically introducing cysteine mutations at various positions in a protein and testing their accessibility to the membrane-impermeant this compound, researchers can determine which residues are exposed on the cell surface versus those buried within the membrane or cytoplasm.[8][9]

  • Identifying Channel and Pore Lining Residues: SCAM is widely used to identify the amino acid residues that line the pores of ion channels. Cysteines introduced in these regions will be accessible to this compound, and their modification can often alter channel function, providing further evidence of their location.[3]

  • Probing Conformational Changes: Changes in protein conformation, such as those induced by ligand binding or changes in membrane potential, can alter the accessibility of cysteine residues. This compound can be used to probe these dynamic changes, providing insights into the mechanisms of protein activation and gating.[10][12] For example, studies on P2X receptors have used this compound to show how ATP binding induces extensive conformational changes in the extracellular domain.[10][11][13]

  • Cell Surface Protein Labeling and Isolation: this compound serves as an effective reagent for labeling proteins on the surface of living cells, as it is generally membrane-impermeable.[6] This allows for the specific isolation and subsequent identification of the "surfaceome" via affinity purification with streptavidin beads followed by mass spectrometry.[14]

Data Presentation

Table 1: Physicochemical and Handling Properties of this compound
PropertyValueSource
Full Chemical Name N-biotinylaminoethyl methanethiosulfonate[5]
Molecular Weight 381.5 g/mol (Standard)[5][15]
494.68 g/mol (this compound-X)[15]
607.7 g/mol (this compound-XX)[15][16]
Solubility Soluble in anhydrous DMSO or DMF[5][15]
Storage Store stock solutions at -20°C, desiccated.[15]
Stability Stock solutions in anhydrous DMSO are stable for at least 3 months at -20°C.[17]
Table 2: Typical Experimental Parameters for Cysteine Labeling
ParameterTypical Range/ConditionNotesSource
Working Concentration 10 µM - 2 mMHighly dependent on the specific protein, cell type, and accessibility of the cysteine.
16.4 µMFor s4U-RNA labeling.[17]
100 µMFor cell surface RNA labeling.[18]
Reaction Buffer PBS (pH 7.2-7.4), HEPES (pH 7.4)The thiol group's reactivity is pH-dependent, with optimal reaction occurring when the thiol is in its thiolate anion form (pKa ~8-9).[8][17][19]
Reaction Time 10 - 30 minutesCan be shorter (minutes) or longer (up to 2 hours) depending on the application and reactivity of the target.[17][18][19]
Temperature Room Temperature or 4°CLower temperatures are often used for cell surface labeling to minimize endocytosis.[20]
Quenching Reagent DTT, β-mercaptoethanol, L-cysteineA reducing agent is added to quench the reaction and remove excess this compound.[1]
Table 3: Example Data - Accessibility of P2X1 Receptor Cysteine Mutants

This table represents typical semi-quantitative data obtained from a SCAM experiment, where changes in biotinylation upon ATP binding are assessed by Western blot densitometry.

Cysteine MutantBasal State (No ATP) BiotinylationActivated State (+ATP) BiotinylationInterpretationSource
K68C LowHighResidue becomes more accessible upon activation.[10]
K70C LowHighResidue becomes more accessible upon activation.[10]
Q76C HighLowResidue becomes less accessible upon activation.[10]
G96C HighNo ChangeAccessibility is not affected by activation state.[10]
Wild-Type NoneNoneNo accessible native cysteines.[7][10]

Experimental Protocols

This section provides a generalized protocol for cell surface protein labeling using this compound, which can be adapted for specific experimental needs.

Reagent Preparation
  • This compound Stock Solution: Prepare a 1-10 mg/mL stock solution of this compound in anhydrous DMSO or DMF.[17] For example, dissolve 1 mg of this compound-XX (MW 607.7) in 164 µL of DMF for a 10 mM stock. Aliquot and store at -20°C, protected from moisture.

  • Labeling Buffer: Prepare an appropriate buffer, such as ice-cold Phosphate-Buffered Saline (PBS), pH 7.4.

  • Quenching Buffer: Prepare a solution of a quenching reagent, such as 10-20 mM L-cysteine or DTT in PBS.

Cell Surface Labeling Protocol

prep 1. Cell Preparation - Culture cells to ~90% confluency. - Wash 2x with ice-cold PBS. label 2. Labeling Reaction - Incubate cells with this compound in PBS on ice (e.g., 30 min). prep->label quench 3. Quench Reaction - Remove labeling solution. - Add Quenching Buffer and incubate (e.g., 10 min on ice). label->quench wash 4. Final Wash - Wash cells 3x with ice-cold PBS to remove unreacted reagent. quench->wash lyse 5. Cell Lysis - Lyse cells in RIPA buffer with protease inhibitors. wash->lyse purify 6. Affinity Purification - Incubate lysate with streptavidin beads (e.g., 4°C overnight). lyse->purify elute 7. Elution & Analysis - Wash beads extensively. - Elute proteins (e.g., with SDS-PAGE sample buffer containing DTT). - Analyze by Western Blot or MS. purify->elute

Figure 2. General experimental workflow for cell surface protein biotinylation.

  • Cell Preparation: Grow adherent or suspension cells under desired conditions. For adherent cells, wash the monolayer twice with ice-cold PBS to remove media components.

  • Biotinylation: Dilute the this compound stock solution into ice-cold PBS to the desired final concentration. Add the labeling solution to the cells, ensuring complete coverage, and incubate for 10-30 minutes on ice or at 4°C with gentle agitation.[20]

  • Quenching: Aspirate the labeling solution and add the Quenching Buffer. Incubate for 5-10 minutes on ice to quench any unreacted this compound.

  • Washing: Wash the cells three times with ice-cold PBS to remove excess reagent and quenching buffer.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[14]

  • Affinity Purification: Clarify the cell lysate by centrifugation. Incubate the supernatant with streptavidin-agarose or magnetic beads overnight at 4°C to capture biotinylated proteins.[7]

  • Elution and Analysis: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. Elute the captured proteins by boiling the beads in SDS-PAGE sample buffer containing a reducing agent like DTT or β-mercaptoethanol. This cleaves the disulfide bond, releasing the labeled proteins from the biotin tag, which remains attached to the beads.[17] Analyze the eluate by Western blotting or mass spectrometry.

Application in a Signaling Pathway Context

This compound is instrumental in dissecting signaling pathways by revealing structural rearrangements in key protein players. A prime example is its use in studying ATP-gated P2X receptors, which are trimeric ion channels involved in processes like nociception and inflammation.[10][21] The binding of ATP triggers a conformational change that opens the channel pore. SCAM with this compound can map which residues in the extracellular domain move during this process, providing a dynamic picture of receptor activation.

cluster_channel P2X Receptor Activation cluster_probe SCAM Probe atp ATP (Extracellular) closed P2X Receptor (Closed State) - Cys-mutant inaccessible atp->closed Binds open P2X Receptor (Open State) - Cys-mutant becomes accessible closed->open Conformational Change ion Ion Influx (Na⁺, Ca²⁺) open->ion Allows signal Downstream Signaling ion->signal mtsea This compound (Membrane Impermeant) mtsea->open Labels exposed Cys-mutant

Figure 3. Probing P2X receptor conformational changes with this compound.

Conclusion

This compound is a versatile and powerful reagent for the specific labeling of cysteine residues. Its application in the Substituted Cysteine Accessibility Method has provided profound insights into the structure and dynamic function of a wide range of proteins, particularly ion channels. By enabling the correlation of structural changes with functional states, this compound remains an indispensable tool for researchers in basic science and drug development, facilitating a deeper understanding of molecular mechanisms and the identification of novel therapeutic targets.

References

An In-Depth Technical Guide to MTSEA-Biotin for 4-Thiouridine RNA Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide offers a comprehensive overview for researchers, scientists, and drug development professionals on the application of (2-Aminoethyl)methanethiosulfonate biotin (MTSEA-biotin) for the specific labeling and purification of 4-thiouridine (4sU)-containing RNA. The guide details the core principles, experimental protocols, and key applications of this robust methodology.

Core Principle: Thiol-Specific Biotinylation of Nascent RNA

The study of RNA dynamics, including synthesis, processing, and decay, is fundamental to understanding gene regulation. A powerful strategy to isolate newly transcribed RNA involves metabolic labeling with nucleoside analogs like 4-thiouridine (4sU).[1][2] 4sU is readily taken up by cells and incorporated into RNA in place of uridine.[1] The key feature of 4sU is its sulfur atom, which provides a unique chemical handle for subsequent purification.[3]

This compound is a thiol-reactive compound that efficiently biotinylates 4sU-containing RNA through a disulfide exchange reaction.[4] This methanethiosulfonate (MTS) chemistry is significantly more efficient and rapid than older methods using reagents like HPDP-biotin, with conversion rates exceeding 95% in as little as five minutes.[5][6] The reaction forms a stable, yet reversible, disulfide bond between the RNA and the biotin moiety.[4] This covalent biotin tag allows for the highly specific capture of the nascent RNA transcripts using streptavidin-based affinity purification, separating them from the pre-existing, unlabeled RNA population.[1] The captured RNA can then be eluted by cleaving the disulfide bond with a reducing agent, yielding purified, newly transcribed RNA ready for downstream analysis.[3]

Experimental Protocols

The following sections provide detailed methodologies for the key experimental stages of 4sU-RNA labeling and purification using this compound.

Metabolic Labeling of Cells with 4-Thiouridine

This initial step involves introducing 4sU into the cell culture medium for its incorporation into newly synthesized RNA.

Methodology:

  • Culture cells to the desired confluency using standard techniques.

  • Introduce 4-thiouridine to the culture medium at a final concentration typically ranging from 100 to 500 µM. The optimal concentration and labeling time should be determined empirically for each cell type and experimental goal.

  • Incubate the cells for the desired labeling period. This can range from a short pulse (e.g., 5-15 minutes) to study rapid transcriptional changes, to several hours for analyzing RNA stability.[1]

  • Harvest the cells by removing the culture media and proceed immediately to RNA extraction to preserve RNA integrity. Lysis in a reagent like TRIzol is recommended to inhibit RNase activity.[3]

Total RNA Extraction

Isolating high-quality total RNA is critical for the success of the procedure. Standard RNA extraction methods are generally suitable.

Methodology:

  • Lyse the cells in a guanidinium thiocyanate-phenol-based solution (e.g., TRIzol).

  • Perform phase separation using chloroform to separate RNA into the aqueous phase.

  • Precipitate the total RNA from the aqueous phase using isopropanol.

  • Wash the RNA pellet with 75% ethanol to remove contaminants.

  • Resuspend the purified RNA in RNase-free water. Assess RNA concentration and integrity using spectrophotometry and gel electrophoresis.

Biotinylation of 4sU-labeled RNA with this compound

This is the core chemical labeling step where this compound is covalently attached to the 4sU-containing RNA.

Methodology:

  • In a microfuge tube, prepare the biotinylation reaction. For example, for 20-100 µg of total RNA, mix the following:

    • Total RNA: 20-100 µg

    • 10× Biotinylation Buffer (100 mM Tris-HCl, pH 7.4; 10 mM EDTA): 25 µL[7]

    • This compound-XX (0.1 mg/mL in DMF or DMSO): 50 µL[7]

    • Bring the final reaction volume to 250 µL with RNase-free water.[4][7]

  • Incubate the reaction for 30 minutes at room temperature with rotation, protected from light.[4][7]

  • To remove excess, unreacted this compound, add an equal volume of chloroform:isoamyl alcohol (24:1) or phenol:chloroform and mix vigorously.[4]

  • Centrifuge to separate the phases. Phase-lock gel tubes can facilitate cleaner separation.[4]

  • Transfer the upper aqueous phase containing the RNA to a new tube.

  • Precipitate the biotinylated RNA by adding 1/10 volume of 5 M NaCl and an equal volume of isopropanol.[8]

  • Wash the RNA pellet with 75% ethanol, air-dry, and resuspend in RNase-free water.[8]

Affinity Purification of Biotinylated RNA

Streptavidin-coated magnetic beads are used to capture the biotinylated nascent RNA.

Methodology:

  • Wash streptavidin magnetic beads (e.g., Dynabeads MyOne C1) according to the manufacturer's protocol.[3]

  • Resuspend the biotinylated RNA in a suitable binding buffer and add it to the washed beads.

  • Incubate for 15-30 minutes at room temperature with rotation to allow the biotinylated RNA to bind to the beads.[8]

  • Place the tube on a magnetic stand to capture the beads and discard the supernatant, which contains the unlabeled, pre-existing RNA.

  • Wash the beads several times with a high-salt wash buffer to remove non-specifically bound RNA.

  • To elute the captured RNA, resuspend the beads in a buffer containing a fresh reducing agent (e.g., 100 mM DTT). This will cleave the disulfide bond.[3][5]

  • Incubate for 5-10 minutes, then place the tube on the magnetic stand and collect the supernatant containing the purified, newly transcribed RNA. A second elution can be performed to maximize yield.

  • The purified RNA can be concentrated by ethanol precipitation and is ready for downstream applications like RT-qPCR or RNA-Seq.

Quantitative Data Summary

The efficiency and parameters of the labeling and purification process are critical for reliable results. The table below summarizes key quantitative data from established protocols.

ParameterTypical Value/RangeNotes
4sU Labeling Concentration 100 - 700 µMHighly dependent on cell type and experimental goals.[4]
Labeling Time 5 minutes - 8 hoursShort pulses for transcription rates; longer for decay studies.[1][9]
Total RNA Input 20 - 100 µgLess starting material is needed compared to older methods due to higher efficiency.[4][7]
This compound Reaction Time 30 minutesSufficient for near-complete biotinylation.[4][7]
This compound Conversion Efficiency >95%Significantly higher than older thiol-reactive reagents.[5][6]
Purification Specificity <2.5% residual signalThe amount of biotinylated RNA remaining in the supernatant after purification is minimal, indicating high capture efficiency.[6]

Visualized Experimental and Chemical Workflows

The following diagrams illustrate the overall experimental process and the underlying chemical reaction.

experimental_workflow cluster_labeling Cellular Labeling & RNA Extraction cluster_biotinylation Chemical Labeling & Purification cluster_capture Affinity Capture & Elution A 1. Add 4-Thiouridine (4sU) to Cells B 2. Incubate for Desired Time A->B C 3. Harvest Cells & Extract Total RNA B->C D 4. Biotinylate 4sU-RNA with this compound C->D E 5. Remove Excess Biotin via Chloroform Extraction D->E F 6. Precipitate & Resuspend RNA E->F G 7. Bind RNA to Streptavidin Beads F->G H 8. Wash Beads to Remove Unlabeled RNA G->H I 9. Elute Labeled RNA with Reducing Agent (DTT) H->I J Downstream Analysis (RT-qPCR, RNA-Seq) I->J Purified Nascent RNA

Caption: Workflow for labeling, biotinylation, and purification of nascent RNA.

References

The Strategic Application of MTSEA-Biotin with Variable Linker Lengths: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the use of [2-(Aminoethyl)methanethiosulfonate]-biotin (MTSEA-biotin) and its derivatives with varying linker lengths. These thiol-reactive reagents are invaluable tools for the specific labeling of cysteine residues in proteins and other thiol-containing molecules, enabling a wide range of applications from structural mapping to the elucidation of complex biological pathways. The strategic choice of linker length is critical for optimizing experimental outcomes, particularly in overcoming steric hindrance to facilitate the high-affinity interaction between biotin and streptavidin.

Core Concepts: The Role of the Linker Arm

The fundamental principle behind utilizing this compound with different linker lengths lies in the architecture of the biotin-streptavidin interaction. The biotin-binding pocket of streptavidin is situated below the surface of the protein. A linker, or spacer arm, extends the biotin moiety away from the labeled molecule, thereby increasing its accessibility to the binding pocket. This is particularly crucial when the target thiol group resides within a sterically hindered environment on the surface of a protein or nucleic acid. Longer linkers are generally presumed to provide greater flexibility and reach, enhancing the efficiency of biotin-streptavidin binding.[1]

Quantitative Data on this compound Variants

Reagent NameChemical NameMolecular FormulaMolecular Weight ( g/mol )Linker Composition
This compound 2-((Biotinoyl)amino)ethylmethanethiosulfonateC₁₃H₂₃N₃O₄S₃381.52Short ethylamine linker
This compound-X 2-((6-((Biotinoyl)amino)hexanoyl)amino)ethylmethanethiosulfonateC₁₉H₃₄N₄O₅S₃494.68Single aminocaproyl spacer
This compound-XX 2-((6-((6-((Biotinoyl)amino)hexanoyl)amino)hexanoyl)amino)ethylmethanethiosulfonateC₂₅H₄₅N₅O₆S₃607.70Double aminocaproyl spacer

Experimental Protocols

Protocol 1: Labeling of Cysteine-Substituted Ion Channels (Substituted Cysteine Accessibility Method - SCAM)

This protocol is adapted from studies on the GABA-A receptor and is a powerful method for mapping the structure and function of ion channel binding pockets and gating domains.[2][3]

Materials:

  • This compound (select appropriate linker length based on the presumed accessibility of the target cysteine).

  • HEK293 cells or Xenopus oocytes expressing the cysteine-substituted ion channel of interest.

  • Recording buffer (e.g., ND96 for oocytes).

  • Agonist/antagonist solutions for the ion channel.

  • Dithiothreitol (DTT) solution for reversing the biotinylation.

  • Whole-cell patch-clamp or two-electrode voltage-clamp setup.

Procedure:

  • Preparation of this compound Stock Solution: Prepare a fresh stock solution of this compound (e.g., 100 mM) in DMSO. Immediately before use, dilute to the final working concentration (e.g., 0.5-2 mM) in the recording buffer.

  • Cell Preparation and Baseline Recording:

    • For patch-clamp, establish a whole-cell recording configuration on a cell expressing the mutant channel.

    • For two-electrode voltage-clamp, impale an oocyte with two electrodes.

    • Obtain a stable baseline recording of the channel's activity in response to its agonist.

  • Application of this compound:

    • Perfuse the cell/oocyte with the this compound solution for a defined period (e.g., 30 seconds to 2 minutes).

    • To test for protection, co-apply the channel's agonist or antagonist with this compound.[2][3]

  • Wash and Post-Labeling Recording:

    • Thoroughly wash the cell/oocyte with recording buffer to remove unreacted this compound.

    • Record the channel's activity in response to the agonist again. A change in the current amplitude or kinetics indicates that the introduced cysteine was accessible and that its modification by this compound alters channel function.[4]

  • (Optional) Reversal with DTT: To confirm that the observed effect is due to a disulfide bond formation, apply a reducing agent like DTT (e.g., 10-20 mM) to reverse the biotinylation.

  • Data Analysis: Quantify the change in the agonist-evoked current before and after this compound application.

Protocol 2: Biotinylation of 4-Thiouridine (s⁴U)-Labeled RNA

This protocol is based on methods for enriching newly transcribed RNA and is optimized for the use of this compound-XX, which has been shown to be highly efficient for this application.[5]

Materials:

  • This compound-XX.

  • Total RNA containing 4-thiouridine (s⁴U).

  • Biotinylation buffer (e.g., 10 mM HEPES, pH 7.5, 1 mM EDTA).

  • Dimethylformamide (DMF).

  • Streptavidin-coated magnetic beads.

  • Appropriate wash buffers.

Procedure:

  • Preparation of this compound-XX Solution: Prepare a stock solution of this compound-XX in DMF (e.g., 1 mg/mL).

  • Biotinylation Reaction:

    • In a microfuge tube, combine the s⁴U-labeled RNA (e.g., 50-100 µg) with the biotinylation buffer.

    • Add the this compound-XX solution to a final concentration of approximately 10-20 µg/mL. The final DMF concentration should be around 20%.

    • Incubate the reaction at room temperature for 30 minutes in the dark.

  • Removal of Excess Biotin: Remove unreacted this compound-XX by performing a phenol:chloroform extraction followed by ethanol precipitation of the RNA.

  • Enrichment of Biotinylated RNA:

    • Resuspend the purified, biotinylated RNA in a suitable binding buffer.

    • Add streptavidin-coated magnetic beads and incubate to allow for binding.

    • Wash the beads several times to remove non-biotinylated RNA.

  • Elution of Biotinylated RNA: Elute the captured RNA from the beads using a buffer containing a reducing agent (e.g., DTT) to cleave the disulfide bond.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows related to the application of this compound.

SCAM_Workflow cluster_cell Cell Expressing Cysteine-Mutant Ion Channel cluster_reagent Labeling Step cluster_analysis Analysis Channel_unlabeled Ion Channel (with engineered Cys) Baseline Baseline Current Measurement Channel_unlabeled->Baseline Agonist Agonist Application Agonist->Channel_unlabeled activates Channel_labeled Biotinylated Ion Channel Agonist->Channel_labeled activates MTSEA This compound Application Baseline->MTSEA Comparison Compare Currents (Functional Change?) Baseline->Comparison MTSEA->Channel_labeled labels Post_labeling Post-Labeling Current Measurement Channel_labeled->Post_labeling Post_labeling->Comparison

Substituted Cysteine Accessibility Method (SCAM) Workflow.

Linker_Length_Concept cluster_protein Target Protein Surface cluster_short Short Linker (this compound) cluster_long Long Linker (this compound-XX) Cys1 SH Biotin1 Biotin Cys1->Biotin1 short linker Biotin2 Biotin Cys1->Biotin2 long linker Streptavidin1 Streptavidin Biotin1->Streptavidin1 Steric Hindrance Streptavidin2 Streptavidin Biotin2->Streptavidin2 Successful Binding

Overcoming Steric Hindrance with Longer Linker Arms.

Conclusion

This compound and its derivatives with extended linker arms are indispensable reagents for the targeted labeling of thiol groups in biological molecules. The choice of linker length is a critical parameter that can significantly impact the success of downstream applications that rely on the biotin-streptavidin interaction. While longer linkers are theoretically advantageous for overcoming steric hindrance, the optimal linker length may be application-dependent. The protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to effectively utilize these powerful tools in their scientific endeavors.

References

An In-depth Technical Guide to Biotin-X-MTSEA and Biotin-XX-MTSEA for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Biotin-X-MTSEA and Biotin-XX-MTSEA are invaluable thiol-reactive biotinylating reagents employed extensively in protein biochemistry and drug development. Their primary application lies in the specific labeling of cysteine residues, enabling researchers to probe protein structure, function, and interactions. The core of these reagents is the methanethiosulfonate (MTS) group, which selectively reacts with the sulfhydryl side chains of cysteine residues to form a stable disulfide bond. This targeted labeling is a cornerstone of the Substituted Cysteine Accessibility Method (SCAM), a powerful technique for mapping the topology and accessibility of amino acid residues within proteins, particularly ion channels and transporters.

The fundamental distinction between Biotin-X-MTSEA and Biotin-XX-MTSEA lies in the length of their spacer arms, which separates the biotin moiety from the reactive MTS group. This technical guide provides a comprehensive comparison of these two reagents, detailing their chemical properties, the implications of their different spacer arm lengths, and protocols for their use.

Core Differences and Chemical Properties

The defining feature that differentiates Biotin-X-MTSEA and Biotin-XX-MTSEA is the length of the linker arm connecting the biotin molecule to the methanethiosulfonate reactive group. Biotin-XX-MTSEA possesses a longer spacer arm, a characteristic that is generally advantageous in minimizing steric hindrance and facilitating a more efficient interaction between the biotin tag and its binding partners, avidin or streptavidin.[1][2][3]

The "XX" in Biotin-XX-MTSEA denotes a 14-atom spacer composed of two aminohexanoic acid chains.[4] This extended linker provides greater flexibility and reach for the biotin molecule.

Below is a summary of the key chemical and physical properties of both reagents:

PropertyBiotin-X-MTSEABiotin-XX-MTSEA
Synonym 2-((6-((Biotinoyl)amino)hexanoyl)amino)ethyl methanethiosulfonate2-((6-((6-((Biotinoyl)amino)hexanoyl)amino)hexanoyl)amino)ethylmethanethiosulfonate
Molecular Formula C₁₉H₃₄N₄O₅S₃C₂₅H₄₅N₅O₆S₃
Molecular Weight 494.68 g/mol [3]607.7 g/mol [5]
Spacer Arm Length ~22.4 Å~30.5 Å
Solubility Soluble in DMSO and DMFSoluble in DMSO and DMF[5]
Storage Store desiccated at -20°CStore desiccated at -20°C[5]

Signaling Pathways and Experimental Workflows

Biotin-X-MTSEA and Biotin-XX-MTSEA are not directly involved in signaling pathways themselves but are critical tools for studying the proteins that are. A prime example is their application in the Substituted Cysteine Accessibility Method (SCAM) to elucidate the structure and function of ion channels, which are central to a myriad of signaling cascades.

Below are diagrams illustrating the logical workflow of a typical SCAM experiment and the general principle of biotin-streptavidin interaction.

SCAM_Workflow cluster_preparation Protein Preparation cluster_labeling Labeling cluster_analysis Analysis Mutagenesis Site-Directed Mutagenesis (Introduce Cysteine) Expression Protein Expression (e.g., in Xenopus oocytes) Mutagenesis->Expression Express mutated protein Labeling Cysteine Labeling with Biotin-X-MTSEA or Biotin-XX-MTSEA Expression->Labeling Apply labeling reagent Wash Wash to Remove Excess Reagent Labeling->Wash Detection Detection with Streptavidin Conjugate Wash->Detection Analysis Functional Assay or Biochemical Analysis Detection->Analysis

References

Applications of MTSEA-Biotin in Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[2-(Aminoethyl)methanethiosulfonate]-biotin (MTSEA-biotin) is a membrane-impermeant, thiol-reactive biotinylating reagent that has become an indispensable tool in modern biological research.[1][2] Its ability to specifically and covalently label free sulfhydryl groups, primarily from cysteine residues in proteins and 4-thiouridine in RNA, underpins its wide range of applications.[3][4] This technical guide provides an in-depth overview of the core applications of this compound, complete with detailed experimental protocols, quantitative data summaries, and visual diagrams to facilitate its effective implementation in the laboratory.

The fundamental principle behind this compound's utility lies in its methanethiosulfonate (MTS) group, which readily reacts with the thiol side chain of cysteine to form a stable disulfide bond.[5] The attached biotin moiety then serves as a high-affinity tag for detection, purification, and quantification using avidin or streptavidin-based methods.[6] This targeted labeling approach has proven particularly powerful in the study of protein structure and function, especially for membrane proteins like ion channels and transporters, as well as in the analysis of nascent RNA transcripts.

Core Applications of this compound

Substituted Cysteine Accessibility Method (SCAM)

The Substituted Cysteine Accessibility Method (SCAM) is a powerful technique used to map the structure and dynamics of proteins, particularly the aqueous-accessible surfaces of membrane proteins.[4][7] SCAM, in conjunction with site-directed mutagenesis, allows researchers to identify residues lining a channel pore, a transporter translocation pathway, or a ligand-binding pocket.[3][8] The impermeant nature of this compound is crucial for this application, as it restricts labeling to cysteine residues accessible from the extracellular space in intact cells.[8][9]

Key insights gained from SCAM using this compound include:

  • Topological analysis: Determining which parts of a membrane protein are exposed to the extracellular or intracellular environment.[8][10]

  • Identification of channel-lining residues: Cysteine residues that are modified by this compound, leading to an alteration in channel function (e.g., block or potentiation), are inferred to be located within the ion channel pore.[3]

  • Conformational changes: By comparing the accessibility of engineered cysteines in different functional states of a protein (e.g., open vs. closed state of an ion channel), researchers can map the conformational rearrangements that occur during protein function.[3][11]

  • Mapping ligand binding sites: Protection of a cysteine residue from this compound modification by a ligand suggests that the residue is located within or near the ligand-binding pocket.[11]

Labeling and Purification of Nascent RNA

This compound, particularly in its longer linker form this compound-XX, is also a valuable tool for the selective labeling and enrichment of newly transcribed RNA.[12][13] This method relies on the metabolic incorporation of 4-thiouridine (4sU) into RNA in living cells. The thiol group of the incorporated 4sU is then specifically targeted by this compound-XX. The biotinylated RNA can then be efficiently captured using streptavidin-coated beads, allowing for the isolation and subsequent analysis of the nascent transcriptome through techniques like RNA sequencing (nascent-RNA-seq or 4sU-seq).[12][14]

Advantages of this method include:

  • High efficiency and specificity: The reaction between the MTS group and the 4-thiouridine is highly specific and efficient.[12]

  • Reversible labeling: The disulfide bond formed can be cleaved with reducing agents like dithiothreitol (DTT), allowing for the elution of the labeled RNA from the streptavidin beads.[12][13]

  • Temporal resolution: By controlling the duration of the 4sU pulse, researchers can label and analyze RNA transcripts synthesized within a specific time window.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for experiments utilizing this compound, derived from various research applications.

Table 1: Typical Concentrations and Incubation Parameters for this compound Labeling

ApplicationTarget MoleculeThis compound ConcentrationIncubation TimeIncubation TemperatureReference(s)
SCAM (Cell Surface Proteins)Cysteine Residues1 - 2 mM10 - 30 minRoom Temperature[3][15]
SCAM (Microsomes)Cysteine Residues1 mMNot specified4°C[8][10]
Nascent RNA Labeling4-Thiouridine0.1 mg/mL (this compound-XX)30 minRoom Temperature[12][13]

Table 2: Quantitative Effects of this compound Modification on Ion Channel Function

Ion ChannelCysteine MutantEffect of this compoundQuantitative ChangeReference(s)
P2X1 ReceptorN290C, F291C, R292C, K309CReduced ATP potencyShift in EC50[3]
GABA-A Receptorα1F64CIrreversible inhibitionReduction in GABA-mediated current[11]

Experimental Protocols

Protocol 1: Substituted Cysteine Accessibility Method (SCAM) for Cell Surface Proteins

This protocol outlines the general steps for performing SCAM on cultured cells expressing a cysteine-substituted membrane protein of interest.

Materials:

  • Cultured cells expressing the cysteine-mutant protein.

  • Phosphate-buffered saline (PBS), pH 7.4.

  • This compound stock solution (e.g., 50 mM in DMSO, stored at -20°C).[8]

  • Quenching solution (e.g., PBS containing 100 mM glycine or cysteine).

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors).

  • Streptavidin-agarose beads.

  • SDS-PAGE and Western blotting reagents.

  • Antibody against the protein of interest.

Procedure:

  • Cell Preparation:

    • Plate cells expressing the protein of interest and grow to a suitable confluency.

    • Wash the cells three times with ice-cold PBS to remove any residual culture medium.[16]

  • This compound Labeling:

    • Prepare the this compound working solution by diluting the stock solution in PBS to the desired final concentration (e.g., 1-2 mM).[3] Prepare this solution fresh before each experiment.

    • Incubate the cells with the this compound working solution for 30 minutes at room temperature.[16] For control experiments (e.g., protection assays), pre-incubate with the ligand before and during the this compound labeling step.

  • Quenching:

    • Remove the this compound solution and wash the cells three times with quenching solution to stop the reaction.[16]

  • Cell Lysis:

    • Lyse the cells with ice-cold lysis buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Purification of Biotinylated Proteins:

    • Incubate the cell lysate with streptavidin-agarose beads for 2-4 hours at 4°C with gentle rotation to capture the biotinylated proteins.

    • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Analysis:

    • Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody against the protein of interest, followed by a secondary antibody conjugated to HRP.

    • Visualize the protein bands using a chemiluminescence detection system.

Protocol 2: Labeling and Enrichment of Nascent RNA

This protocol describes the labeling of nascent RNA with 4-thiouridine (4sU) and subsequent enrichment using this compound-XX.

Materials:

  • Cultured cells.

  • 4-thiouridine (4sU) stock solution.

  • TRIzol reagent for RNA extraction.

  • This compound-XX stock solution (e.g., 10 mg/mL in DMF).[12]

  • Biotinylation buffer (100 mM Tris pH 7.4, 10 mM EDTA).[12]

  • Chloroform/isoamyl alcohol (24:1).

  • Streptavidin magnetic beads.

  • Wash buffer (e.g., 100 mM Tris pH 7.5, 10 mM EDTA, 1 M NaCl, 0.1% Tween-20).[14]

  • Elution buffer (100 mM DTT).[12]

Procedure:

  • Metabolic Labeling:

    • Add 4sU to the cell culture medium to a final concentration of 100-500 µM and incubate for the desired labeling period (e.g., 1-4 hours).

  • RNA Extraction:

    • Harvest the cells and extract total RNA using TRIzol according to the manufacturer's instructions.

  • Biotinylation of 4sU-labeled RNA:

    • In a 250 µL reaction volume, combine 20-100 µg of total RNA, 5 µL of this compound-XX stock solution, and 25 µL of 10x Biotinylation buffer.[12]

    • Incubate for 30 minutes at room temperature with rotation.[12]

    • Purify the RNA by chloroform/isoamyl alcohol extraction and isopropanol precipitation.[12]

  • Enrichment of Biotinylated RNA:

    • Resuspend the biotinylated RNA in a suitable buffer and incubate with pre-washed streptavidin magnetic beads for 15-30 minutes at room temperature.[14]

    • Wash the beads extensively with wash buffer to remove non-biotinylated RNA.

  • Elution:

    • Elute the nascent RNA from the beads by incubating with elution buffer (100 mM DTT) for 5-10 minutes.[12]

    • Collect the supernatant containing the enriched nascent RNA. The RNA is now ready for downstream applications such as qRT-PCR or RNA sequencing.

Visualizations

Signaling Pathway and Experimental Workflows

SCAM_Workflow cluster_cell Cell Expressing Cysteine Mutant Protein Membrane Protein (with engineered Cys) MTSEA_Biotin Add this compound Protein->MTSEA_Biotin Extracellular accessible Cys is labeled Quench Quench Reaction MTSEA_Biotin->Quench Lysis Cell Lysis Quench->Lysis Streptavidin_Beads Streptavidin Beads Lysis->Streptavidin_Beads Capture Purification Purification of Biotinylated Proteins Streptavidin_Beads->Purification Analysis SDS-PAGE & Western Blot Purification->Analysis

Caption: Workflow for the Substituted Cysteine Accessibility Method (SCAM).

Nascent_RNA_Workflow cluster_cell Cell Culture sU_labeling Metabolic Labeling with 4-Thiouridine (4sU) RNA_Extraction Total RNA Extraction sU_labeling->RNA_Extraction Biotinylation Biotinylation with this compound-XX RNA_Extraction->Biotinylation 4sU-RNA is biotinylated Streptavidin_Beads Streptavidin Beads Biotinylation->Streptavidin_Beads Capture Enrichment Enrichment of Biotinylated RNA Streptavidin_Beads->Enrichment Elution Elution with DTT Enrichment->Elution Downstream_Analysis Downstream Analysis (qRT-PCR, RNA-Seq) Elution->Downstream_Analysis

Caption: Workflow for Nascent RNA Labeling and Enrichment.

Ion_Channel_Gating cluster_closed Closed State cluster_open Open State Closed_Channel Ion Channel (Cys inaccessible) MTSEA_Biotin1 This compound Closed_Channel->MTSEA_Biotin1 No_Labeling No Labeling MTSEA_Biotin1->No_Labeling Open_Channel Ion Channel (Cys accessible) MTSEA_Biotin2 This compound Open_Channel->MTSEA_Biotin2 Labeling Labeling Occurs MTSEA_Biotin2->Labeling Ligand Ligand Binding Ligand->Open_Channel Induces conformational change

Caption: Probing Ion Channel Gating with this compound.

References

MTSEA-biotin (CAS 162758-04-5): A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of MTSEA-biotin (CAS 162758-04-5), a pivotal tool in biological research. This document details its chemical properties, mechanism of action, key applications, and detailed experimental protocols, presenting quantitative data in accessible tables and illustrating complex processes with clear diagrams.

Core Concepts: Introduction to this compound

This compound, with the formal name S-[2-[[5-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-1-oxopentyl]amino]ethyl] ester methanesulfonothioic acid, is a thiol-reactive biotinylating reagent.[1][2] It is widely employed to selectively label proteins at cysteine residues and can also be used to specifically label modified nucleosides like 4-thiouridine (s4U) in RNA.[3][4] Its ability to form a stable disulfide bond with sulfhydryl groups under mild conditions makes it an invaluable probe for studying protein structure, function, and accessibility, particularly in the context of ion channels and other membrane proteins.[5][6][7]

Chemical and Physical Properties

This compound is a white solid, and its key properties are summarized in the table below.[5][8] It is important to note the existence of variants with longer linker arms, such as this compound-X and this compound-XX, which can facilitate the interaction between the biotin moiety and streptavidin.[5][9][10]

PropertyValueReferences
CAS Number 162758-04-5[1][11]
Molecular Formula C13H23N3O4S3[1][4][11]
Molecular Weight 381.5 g/mol [1][11][12]
Synonyms N-Biotinylaminoethyl methanethiosulfonate, 2-((Biotinoyl)amino)ethyl methanethiosulfonate[1][11]
Purity ≥95%[1][11]
Solubility Soluble in DMF and DMSO[1][5]
Storage Store desiccated at -20°C[4][5][9]

Mechanism of Action: The Chemistry of Thiol Labeling

This compound functions by reacting with the sulfhydryl group (-SH) of cysteine residues to form a stable, covalent disulfide bond (-S-S-). This reaction is highly specific for thiols under mild physiological conditions. The methanethiosulfonate (MTS) group is an excellent leaving group, facilitating the nucleophilic attack by the thiolate anion (S⁻).

MTSEA_biotin_Reaction_Mechanism cluster_reactants Reactants cluster_products Products Protein_SH Protein-SH (Cysteine Residue) Labeled_Protein Biotinylated Protein (Protein-S-S-R) Protein_SH->Labeled_Protein + MTSEA_Biotin This compound (R-S-S-CH3) MTSEA_Biotin->Labeled_Protein Byproduct Methanesulfinic Acid (CH3SO2H) MTSEA_Biotin->Byproduct

Mechanism of this compound labeling of a cysteine residue.

This specific reactivity allows for the targeted biotinylation of proteins at either naturally occurring or engineered cysteine residues.

Key Applications in Research

The versatility of this compound has led to its adoption in a wide range of research applications, from fundamental protein biochemistry to advanced studies of cellular processes.

Substituted-Cysteine Accessibility Method (SCAM)

A primary application of this compound is in the Substituted-Cysteine Accessibility Method (SCAM).[6][7] This powerful technique is used to map the structure and dynamics of proteins, particularly ion channels.[6][7]

The general workflow for a SCAM experiment is as follows:

SCAM_Workflow A Site-directed Mutagenesis: Introduce Cysteine Residue B Protein Expression (e.g., in Xenopus oocytes) A->B C Application of this compound B->C D Functional Assay (e.g., Electrophysiology) C->D E Biochemical Detection (Streptavidin Blot) C->E F Structural & Functional Insights D->F E->F

General workflow for a SCAM experiment using this compound.

By systematically introducing cysteine residues at different positions in a protein and then testing their accessibility to this compound, researchers can deduce which residues are exposed to the aqueous environment and how their accessibility changes in different functional states of the protein (e.g., open vs. closed state of an ion channel).[13][14]

Labeling of Newly Transcribed RNA

This compound can specifically bind to 4-thiouridine (s4U), enabling the visualization and enrichment of newly transcribed RNA in cells.[3] This method provides a powerful tool for studying RNA dynamics, including transcription rates and RNA turnover. The process involves metabolically labeling cellular RNA with s4U, followed by biotinylation with this compound and subsequent enrichment using streptavidin beads.[15][16]

The workflow for s4U-RNA labeling and enrichment is outlined below:

s4U_RNA_Labeling_Workflow A Metabolic Labeling of Cells with 4-thiouridine (s4U) B Total RNA Isolation A->B C Biotinylation with this compound B->C D Enrichment of Biotinylated RNA (Streptavidin Beads) C->D E Elution of s4U-RNA D->E F Downstream Analysis (e.g., RT-qPCR, RNA-Seq) E->F

Workflow for labeling and enriching newly transcribed RNA.

Studies have shown that this compound offers higher specific yields and less length bias compared to other reagents for s4U-RNA enrichment.[16][17]

Detailed Experimental Protocols

The following are example protocols for the use of this compound in protein and RNA labeling. These should be adapted based on the specific experimental system and goals.

Protocol: Labeling of Cell Surface Cysteine Residues

This protocol is a general guideline for labeling cysteine residues on cell surface proteins expressed in a cell culture system.

  • Cell Preparation: Culture cells expressing the protein of interest to an appropriate confluency. Wash the cells twice with ice-cold phosphate-buffered saline (PBS), pH 7.4.

  • Preparation of this compound Solution: Prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 10-50 mg/mL.[1][5] Immediately before use, dilute the stock solution into ice-cold PBS to the desired final concentration (typically 0.5-2.5 mM).[6][18] It is crucial to prepare this solution fresh as MTSEA reagents can hydrolyze in aqueous solutions.[6]

  • Labeling Reaction: Remove the final PBS wash from the cells and add the this compound labeling solution. Incubate the cells at 4°C for a duration ranging from 2 minutes to 1 hour, with gentle agitation. The optimal time and concentration should be determined empirically.

  • Quenching the Reaction: To stop the labeling reaction, remove the this compound solution and wash the cells three times with ice-cold PBS containing a quenching agent such as 5 mM L-cysteine or 10 mM DTT to react with any excess this compound.

  • Cell Lysis and Analysis: Lyse the cells in an appropriate lysis buffer containing protease inhibitors. The biotinylated proteins can then be affinity-purified using streptavidin-agarose beads and analyzed by SDS-PAGE and Western blotting.

Protocol: Biotinylation of 4-thiouridine (s4U)-labeled RNA

This protocol provides a method for biotinylating total RNA that has been metabolically labeled with s4U.

  • RNA Preparation: Isolate total RNA from cells that have been cultured in the presence of 4-thiouridine using a standard RNA extraction method. Ensure the RNA is of high quality and free from contaminants.

  • Preparation of this compound Solution: Prepare a stock solution of this compound-XX at 1 mg/mL in DMF.[15]

  • Biotinylation Reaction: In a microfuge tube, combine 2-5 µg of total RNA with 20 mM HEPES (pH 7.4) and 1 mM EDTA in a total volume of 40 µL.[15] Add 10 µL of a freshly diluted 50 µg/mL this compound-XX solution in DMF (final concentration of this compound-XX will be approximately 16.4 µM, and the final DMF concentration will be 20%).[15][16]

  • Incubation: Incubate the reaction at room temperature for 30 minutes in the dark with rotation.[15][16]

  • Purification of Biotinylated RNA: Remove excess this compound by performing an RNA cleanup procedure, such as chloroform:isoamyl alcohol extraction followed by isopropanol precipitation.[15]

  • Enrichment and Downstream Analysis: The biotinylated RNA can now be enriched using streptavidin-coated magnetic beads.[15][16] The enriched RNA can be eluted by reducing the disulfide bond and used for downstream applications like RT-qPCR or RNA sequencing.[15]

Concluding Remarks

This compound is a robust and specific reagent for the biotinylation of thiols in both proteins and RNA. Its application in techniques like SCAM has significantly advanced our understanding of protein structure and function, particularly for membrane proteins. Furthermore, its use in labeling s4U-containing RNA has provided a powerful method for studying the dynamics of transcription. The detailed protocols and conceptual frameworks provided in this guide are intended to equip researchers with the necessary knowledge to effectively utilize this compound in their experimental endeavors. As with any chemical probe, careful optimization of reaction conditions is paramount to achieving reliable and reproducible results.

References

An In-depth Technical Guide to Methanethiosulfonate (MTS) Reagents for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Methanethiosulfonate (MTS) reagents are a class of powerful biochemical tools indispensable for probing protein structure and function, particularly in the context of membrane proteins like ion channels and G-protein coupled receptors (GPCRs). Their utility lies in their specific and rapid reaction with the thiol groups of cysteine residues, allowing for the targeted modification of proteins. This guide provides a comprehensive overview of MTS reagents, their properties, experimental applications, and their role in drug development.

Core Principles of Methanethiosulfonate Reagents

MTS reagents are characterized by the presence of a reactive methanethiosulfonate group (-S-SO₂CH₃). This group readily reacts with the sulfhydryl side chain of a cysteine residue to form a disulfide bond, releasing methanesulfinic acid as a byproduct. This reaction is highly specific for cysteine thiols under physiological conditions, making MTS reagents excellent probes for studying the role and environment of specific cysteine residues within a protein.

The versatility of MTS reagents stems from the ability to attach various functional groups (R-groups) to the core MTS moiety. These R-groups can vary in size, charge, and reactivity, allowing researchers to probe different aspects of protein structure and function. For instance, charged MTS reagents can be used to investigate the electrostatic environment of a cysteine residue, while bulky reagents can probe the steric constraints of a binding pocket or channel pore.

A key experimental strategy employing MTS reagents is the Substituted Cysteine Accessibility Method (SCAM) .[1][2][3][4] This powerful technique involves systematically introducing cysteine mutations into a protein of interest and then assessing the accessibility of these engineered cysteines to a panel of MTS reagents. By analyzing the rate and extent of modification, researchers can infer the local environment of the substituted residue, including its exposure to the aqueous solvent, its position within a transmembrane domain, and its proximity to other residues.

Quantitative Properties of Common MTS Reagents

The selection of an appropriate MTS reagent is critical for the success of any SCAM experiment. The table below summarizes the key quantitative properties of some of the most commonly used MTS reagents, providing a basis for rational reagent selection.

ReagentFull NameMolecular Weight ( g/mol )Charge at pH 7Membrane PermeabilityRelative ReactivityHalf-life in Aqueous Solution (pH 7.0, 20-25°C)
MMTS Methyl methanethiosulfonate126.20[5][6]NeutralPermeable--
MTSEA [2-(Aminoethyl) methanethiosulfonate hydrobromide]236.15PositivePermeable[7][8]1x~12-15 minutes[7][9]
MTSET [2-(Trimethylammonium)ethyl] methanethiosulfonate bromide278.23[10]PositiveImpermeable[7][11]~2.5x that of MTSEA[7][9]~10 minutes[9]
MTSES Sodium (2-sulfonatoethyl) methanethiosulfonate242.21NegativeImpermeable[7][11]~0.1x that of MTSET[7][9]~11.2-20 minutes[7][9]

Note: The reactivity and half-life of MTS reagents can be influenced by factors such as pH, temperature, and the presence of nucleophiles. It is recommended to prepare fresh solutions of MTS reagents immediately before use.

Experimental Protocol: Substituted Cysteine Accessibility Method (SCAM)

The following is a generalized protocol for performing a SCAM experiment to study a membrane protein expressed in a heterologous system (e.g., Xenopus oocytes or mammalian cell lines). This protocol should be adapted and optimized for the specific protein and experimental system being investigated.

Preparation and Mutagenesis
  • Construct Design: Start with a "cysteine-less" version of the target protein, where all native, non-essential cysteine residues are mutated to a non-reactive amino acid like serine or alanine. This minimizes background reactivity.

  • Site-Directed Mutagenesis: Introduce single cysteine mutations at the positions of interest within the cysteine-less template.

  • Expression: Express the wild-type, cysteine-less, and single-cysteine mutant constructs in a suitable expression system (e.g., inject cRNA into Xenopus oocytes or transfect mammalian cells).

Cell Preparation and Electrophysiological Recording
  • Cell Culture/Oocyte Preparation: Culture transfected mammalian cells on coverslips suitable for microscopy and electrophysiology, or prepare Xenopus oocytes for two-electrode voltage-clamp recording.

  • Electrophysiology Setup: Establish a whole-cell patch-clamp or two-electrode voltage-clamp configuration to measure the function of the expressed protein (e.g., ion channel currents).

  • Baseline Recording: Record the baseline activity of the protein in response to its specific stimulus (e.g., application of a ligand or a voltage step).

Application of MTS Reagents
  • Reagent Preparation: Prepare fresh stock solutions of MTS reagents in an appropriate solvent (e.g., water or DMSO) and dilute to the final working concentration in the extracellular recording solution immediately before application. Typical working concentrations are in the range of 0.1 to 10 mM.[7][9]

  • Reagent Application: Apply the MTS reagent to the cells or oocytes for a defined period (e.g., 1-5 minutes).[7][9] For membrane-impermeable reagents, application to the extracellular solution will probe the accessibility of externally facing cysteines.

  • Washout: Thoroughly wash out the MTS reagent with the recording solution to remove any unreacted reagent.

Post-Modification Recording and Data Analysis
  • Functional Measurement: After washout, re-measure the function of the protein under the same conditions as the baseline recording.

  • Data Analysis: Compare the protein's activity before and after MTS application. A significant change in function (e.g., inhibition or potentiation of current) indicates that the introduced cysteine is accessible to the MTS reagent and that its modification alters protein function.

  • Rate of Modification: To obtain more quantitative data, the rate of modification can be determined by applying the MTS reagent for varying durations and plotting the change in function over time. The second-order rate constant can be calculated by dividing the pseudo-first-order rate constant by the concentration of the MTS reagent.

Controls
  • Wild-Type and Cysteine-less Controls: Always test the effect of the MTS reagent on the wild-type and cysteine-less versions of the protein to ensure that the observed effects are specific to the introduced cysteine.

  • Reversibility: The disulfide bond formed by MTS reagents can be reversed by applying a reducing agent like dithiothreitol (DTT). Demonstrating reversibility can confirm that the observed effect is due to the specific modification of the cysteine residue.

Application of MTS Reagents in Drug Development

MTS reagents and the SCAM technique are valuable tools in the drug development process, providing insights into drug-receptor interactions and guiding the design of novel therapeutics.

  • Binding Site Identification: By systematically introducing cysteine residues into a receptor and assessing their accessibility to MTS reagents in the presence and absence of a drug, it is possible to map the drug's binding pocket. Residues that are protected from MTS modification by the bound drug are likely to be part of the binding site.

  • Mechanism of Action Studies: SCAM can be used to elucidate the conformational changes that a receptor undergoes upon drug binding. This information is crucial for understanding how a drug exerts its effect (e.g., as an agonist, antagonist, or allosteric modulator).

  • Structure-Activity Relationship (SAR) Studies: By understanding the precise interactions between a drug and its target, medicinal chemists can design new compounds with improved affinity, selectivity, and efficacy.

  • Fragment-Based Drug Discovery: MTS reagents can be used in fragment-based screening to identify small molecule fragments that bind to a target protein. Thiol-reactive fragments can be tethered to an engineered cysteine residue, and their effect on protein function can be assessed.

Case Study: Defining the Verapamil Binding Site in P-glycoprotein

A notable example of the application of MTS reagents in drug development is the work of Loo and Clarke in defining the binding site of the chemotherapeutic drug verapamil in the human multidrug resistance P-glycoprotein (P-gp).[12] P-gp is an ATP-binding cassette (ABC) transporter that confers multidrug resistance in cancer cells by effluxing a wide range of anticancer drugs.

To identify the verapamil binding site, the researchers used a thiol-reactive analog of verapamil, MTS-verapamil. They performed cysteine-scanning mutagenesis on a Cys-less P-gp and found that the ATPase activities of 15 single-cysteine mutants were inhibited by MTS-verapamil.[12] Importantly, pretreatment with verapamil protected four of these mutants from inhibition by MTS-verapamil, indicating that these residues are located within or near the verapamil binding site.[12] This study provided crucial structural information that could be leveraged for the design of more effective P-gp inhibitors to overcome multidrug resistance in cancer.

Visualization of a Signaling Pathway: GPCR Activation

MTS reagents are instrumental in dissecting the dynamic conformational changes that underlie the activation of G-protein coupled receptors (GPCRs). The following diagrams illustrate a simplified model of GPCR activation and how MTS accessibility can be used to probe these changes.

GPCR_Activation_Workflow cluster_0 Experimental Workflow Start Start with Cysteine-less GPCR Mutagenesis Introduce Cysteine at Specific Position Start->Mutagenesis Expression Express Mutant GPCR in Cells Mutagenesis->Expression Baseline Measure Baseline Receptor Activity Expression->Baseline MTS_application Apply MTS Reagent Baseline->MTS_application Wash Washout MTS_application->Wash Post_MTS Measure Post-Modification Activity Wash->Post_MTS Analysis Analyze Change in Activity Post_MTS->Analysis

A simplified workflow for a Substituted Cysteine Accessibility Method (SCAM) experiment.

GPCR_Activation_Signaling cluster_inactive Inactive State cluster_active Active State GPCR_inactive GPCR (Inactive) G_protein_inactive G-Protein (GDP-bound) GPCR_inactive->G_protein_inactive No Interaction GPCR_active GPCR (Active) GPCR_inactive->GPCR_active Conformational Change (Probed by MTS accessibility) G_protein_active G-Protein (GTP-bound) G_protein_inactive->G_protein_active GDP/GTP Exchange GPCR_active->G_protein_active Interaction & Activation Downstream_Signaling Downstream Signaling G_protein_active->Downstream_Signaling Initiates Agonist Agonist Agonist->GPCR_inactive Binds

GPCR activation pathway, where MTS reagents can probe conformational changes.

In the context of the GPCR activation pathway, SCAM can be employed to map the changes in solvent accessibility of residues in the transmembrane helices and intracellular loops. For example, upon agonist binding, transmembrane helix 6 (TM6) of many GPCRs is known to undergo a significant outward movement.[13] By introducing cysteines along TM6, researchers can use MTS reagents to demonstrate that residues on the intracellular side of this helix become more accessible in the active state, providing direct evidence for this conformational change. This level of detail is invaluable for understanding the molecular basis of GPCR signaling and for designing drugs that can selectively stabilize either the active or inactive state of the receptor.

References

Methodological & Application

Application Notes and Protocols for MTSEA-Biotin Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing MTSEA-biotin for the specific labeling of cysteine residues in proteins. This technique is a powerful tool for various applications, including the study of protein-protein interactions, conformational changes, and the characterization of cell surface proteins.[1]

Introduction to this compound Labeling

[2-(Aminoethyl)methanethiosulfonate]-biotin (this compound) is a sulfhydryl-reactive biotinylation reagent that specifically targets and covalently labels cysteine residues on proteins under mild conditions.[1] The methanethiosulfonate (MTS) group reacts with the free sulfhydryl group (-SH) of a cysteine residue to form a stable disulfide bond, effectively tethering the biotin molecule to the protein of interest. This biotin tag serves as a high-affinity handle for subsequent detection with streptavidin or avidin conjugates or for affinity purification.[1]

Several variants of this compound are available, differing in the length of the spacer arm between the MTSEA moiety and the biotin molecule. Longer spacer arms can reduce steric hindrance and improve the binding of the biotinylated protein to streptavidin.[1][2]

Chemical Labeling Principle

Protein Protein with Cysteine Residue (-SH) Reaction + Protein->Reaction MTSEA_Biotin This compound MTSEA_Biotin->Reaction Labeled_Protein Biotinylated Protein (-S-S-CH2-CH2-NH-Biotin) Reaction->Labeled_Protein Disulfide Bond Formation

Caption: Cysteine-specific biotinylation using this compound.

Applications

The specificity of this compound for cysteine residues makes it a valuable tool for:

  • Affinity Purification/Pull-Down Assays: Isolating a protein of interest ("bait") and its binding partners ("prey") from complex mixtures like cell lysates.[1]

  • Interactome Mapping: Identifying the network of proteins that interact with a specific protein.

  • Probing Protein Conformation and Accessibility: Investigating changes in the local environment of cysteine residues, for example, upon ligand binding or channel gating.[3]

  • Labeling Cell Surface Proteins: Specifically labeling proteins on the exterior of a cell, as MTSEA reagents are generally membrane-impermeable.[2][4]

Experimental Protocols

Labeling of Purified Proteins

This protocol is designed for labeling a purified protein containing accessible cysteine residues.

Materials:

  • Purified "bait" protein in a suitable buffer (e.g., PBS, pH 7.2-7.5) free of thiols.

  • This compound (e.g., this compound-XX).[1]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[1]

  • Desalting column (e.g., Zeba™ Spin Desalting Columns).[1]

  • Protein concentration assay reagent (e.g., Bradford or BCA).[1]

Protocol:

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mM. Store the stock solution at -20°C, protected from light and moisture.[1]

  • Prepare the Protein: Ensure the purified protein is in a buffer free of thiols (e.g., DTT, β-mercaptoethanol). If reducing agents are present, they must be removed by dialysis or using a desalting column. The protein concentration should ideally be between 1-5 mg/mL.[1]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.[1]

  • Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing. Protect the reaction from light.[1]

  • Removal of Unreacted Reagent: Remove the excess, unreacted this compound by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).[1]

  • Confirmation of Labeling (Optional): Successful biotinylation can be confirmed by Western blot analysis using streptavidin-HRP.[4] A shift in molecular weight can also be assessed by mass spectrometry.[4]

Workflow for Purified Protein Labeling

A Prepare 10 mM This compound Stock C Add 10-20x Molar Excess of this compound A->C B Prepare Thiol-Free Protein Sample (1-5 mg/mL) B->C D Incubate (2h RT or O/N 4°C) Protect from Light C->D E Remove Excess Reagent (Desalting Column) D->E F Confirm Labeling (Western Blot / Mass Spec) E->F

Caption: Experimental workflow for this compound labeling of a purified protein.

Labeling of Cell Surface Proteins

This protocol is for selectively labeling proteins exposed on the surface of live cells.

Materials:

  • Cultured cells expressing the protein of interest.

  • Ice-cold Phosphate-Buffered Saline (PBS), pH 7.4.[4]

  • This compound.

  • Quenching buffer (e.g., PBS containing 100 mM glycine or 10 mM DTT).[4]

Protocol:

  • Cell Preparation: Culture cells to the desired confluency. Place the culture dish on ice and wash the cells twice with ice-cold PBS.[4]

  • Prepare Labeling Solution: Prepare a fresh solution of this compound in ice-cold PBS at a concentration of 0.5-1 mg/mL.[4]

  • Labeling Reaction: Aspirate the PBS and add the this compound solution to the cells, ensuring the entire surface is covered.[4]

  • Incubation: Incubate on ice for 30 minutes with gentle rocking.[4]

  • Quenching the Reaction: Aspirate the this compound solution and wash the cells once with the quenching buffer to react with any excess this compound.[4]

  • Washing: Wash the cells three times with ice-cold PBS to remove unreacted reagent and quenching buffer.[5]

  • Cell Lysis and Protein Isolation: Lyse the cells to extract the proteins. The biotinylated proteins can then be isolated using streptavidin-coated beads.[6]

Workflow for Cell Surface Protein Labeling

A Wash Cells with Ice-Cold PBS C Incubate Cells with This compound (30 min on Ice) A->C B Prepare Fresh 0.5-1 mg/mL This compound in PBS B->C D Quench Reaction with Glycine or DTT Solution C->D E Wash Cells 3x with Ice-Cold PBS D->E F Lyse Cells and Isolate Biotinylated Proteins E->F

Caption: Experimental workflow for this compound labeling of cell surface proteins.

Data Presentation: Optimizing Labeling Conditions

The efficiency of this compound labeling can be influenced by several factors. The following tables summarize key parameters for optimization.

Table 1: Recommended Reagent Concentrations and Ratios

ParameterPurified Protein LabelingCell Surface Labeling
Protein Concentration 1-5 mg/mL[1]N/A (cell suspension)
This compound Stock 10 mM in DMF or DMSO[1]0.5-1 mg/mL in PBS[4]
Molar Excess 10- to 40-fold[4]N/A

Table 2: Incubation and Quenching Parameters

ParameterPurified Protein LabelingCell Surface Labeling
Incubation Time 2 hours to overnight[1]30 minutes[4]
Incubation Temperature Room temperature or 4°C[1]On ice[4]
Quenching Agent N/A (removed by desalting)100 mM Glycine or 10 mM DTT[4]
Quenching Time N/A5-10 minutes at 4°C[6]

Troubleshooting

Table 3: Common Issues and Solutions in this compound Labeling

IssuePotential CauseSuggested Solution
Low or No Labeling Efficiency Reagent Integrity: this compound is moisture-sensitive and may have hydrolyzed.Store desiccated at -20°C. Prepare fresh solutions for each experiment as aqueous solutions are not stable.[4]
Insufficient MTSEA Concentration: The molar ratio of MTSEA to protein is too low.Start with a 10- to 40-fold molar excess. Increase the ratio if labeling is still low, but be mindful of non-specific labeling at very high concentrations.[4]
Short Incubation Time: The reaction did not have enough time to complete.Typical incubation times are 30 minutes to 2 hours at room temperature. Extend the incubation time if the reaction is slow.[4]
Presence of Thiols in Buffer: Reagents like DTT or β-mercaptoethanol in the protein buffer will compete with cysteine residues for labeling.Remove all thiols from the protein solution by dialysis or using a desalting column prior to labeling.[1]
High Background/Non-specific Labeling Excessively High MTSEA Concentration: Too much reagent can lead to non-specific labeling.Titrate the this compound concentration to find the optimal balance between signal and background.[4]
Inadequate Quenching (Cell Labeling): Unreacted this compound was not effectively removed.Ensure the quenching step is performed and increase the number and duration of wash steps after labeling.[4][6]
Cell Viability Issues (Cell Labeling) Toxicity of the Labeling Reagent: High concentrations or prolonged incubation can be toxic to cells.Reduce the concentration of the labeling reagent and/or the incubation time.[6]
Harsh Experimental Conditions: Centrifugation and pipetting can damage cells.Perform labeling steps at 4°C to slow cellular processes and handle cells gently.[6]

References

Application Notes and Protocols: A Detailed Guide to MTSEA-Biotin RNA Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the labeling of thiol-modified RNA with MTSEA-biotin. The following sections detail the principles of the methodology, step-by-step protocols for labeling and purification, and key quantitative parameters for experimental success.

Introduction

Metabolic labeling of RNA with analogs like 4-thiouridine (s4U) has become a cornerstone for studying RNA dynamics, including transcription, processing, and decay. A critical step in these analyses is the specific and efficient biotinylation of the incorporated thiol-containing nucleosides, enabling their subsequent purification and analysis. This compound (2-((Biotinoyl)amino)ethyl Methanethiosulfonate) has emerged as a superior reagent for this purpose. It reacts specifically with the thiol group of 4-thiouridine (s4U) to form a stable disulfide bond, effectively tagging the RNA with biotin.[1][2][3] This method offers higher efficiency and less bias compared to other thiol-reactive compounds, making it an invaluable tool for transcriptome-wide studies.[3]

The specificity of this compound for s4U is a significant advantage, as it does not react with other sulfur-containing modified nucleosides, ensuring a targeted approach for labeling newly transcribed RNA.[1] The labeled RNA can then be easily enriched using streptavidin-based affinity purification, facilitating downstream applications such as RT-qPCR and RNA sequencing.[2][4]

Principle of the Reaction

The core of the this compound labeling technique lies in the specific chemical reaction between the methanethiosulfonate (MTS) group of the reagent and the thiol group present on the modified RNA, typically a 4-thiouridine residue. This reaction results in the formation of a disulfide bond, covalently linking the biotin molecule to the RNA. The long-chain versions of this compound, such as this compound-XX, contain extended linkers that can improve the interaction between the biotin tag and streptavidin during the affinity purification step.[1][5]

G cluster_reactants Reactants cluster_products Products s4U_RNA 4-Thiouridine-containing RNA (RNA-SH) Biotinylated_RNA Biotinylated RNA (RNA-S-S-Biotin) s4U_RNA->Biotinylated_RNA + this compound MTSEA_Biotin This compound MTSEA_Biotin->Biotinylated_RNA Byproduct Methanesulfinic Acid

Caption: Chemical reaction of this compound with s4U-RNA.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the biotinylation of 4-thiouridine-labeled RNA using this compound, followed by the purification of the biotinylated RNA.

Biotinylation of 4-Thiouridine-Labeled RNA

This protocol is adapted from established methods for the efficient labeling of s4U-containing RNA.[2][3]

Materials:

  • Total RNA containing 4-thiouridine (s4U-RNA)

  • This compound-XX (e.g., Biotium)

  • Dimethylformamide (DMF)

  • HEPES buffer (1 M, pH 7.4)

  • EDTA (0.5 M)

  • Nuclease-free water

  • Phase-lock gel tubes (optional)

  • Chloroform:Isoamyl alcohol

  • Glycogen

  • Ethanol

Procedure:

  • Prepare the RNA Sample: In a 1.7 mL microfuge tube, prepare the RNA sample by mixing the following components:

    • 2 to 70 µg of s4U-RNA

    • Adjust the volume with nuclease-free water.

    • Add HEPES buffer to a final concentration of 10-20 mM.

    • Add EDTA to a final concentration of 1 mM.

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound-XX in DMF to a stock concentration of 1 mg/mL. Further dilute this stock in DMF to the desired working concentration.

  • Biotinylation Reaction:

    • Add the diluted this compound-XX solution to the RNA sample. The final concentration of DMF in the reaction should be around 20%.

    • Incubate the reaction at room temperature for 30 minutes in the dark with rotation.

  • Purification of Labeled RNA:

    • To remove excess this compound, perform a phenol-chloroform extraction followed by ethanol precipitation. The use of phase-lock gel tubes can facilitate the separation of aqueous and organic phases.

    • Add glycogen as a carrier to improve RNA precipitation.

    • Wash the RNA pellet with 70% ethanol.

    • Resuspend the purified, biotinylated RNA in nuclease-free water.

Enrichment of Biotinylated RNA using Streptavidin Beads

Materials:

  • Biotinylated RNA

  • Streptavidin-coated magnetic beads (e.g., Dynabeads MyOne Streptavidin C1)

  • Wash buffers

  • Elution buffer containing a reducing agent (e.g., DTT)

Procedure:

  • Bead Preparation: Wash the streptavidin beads according to the manufacturer's instructions to remove preservatives and equilibrate them in the appropriate binding buffer.

  • Binding of Biotinylated RNA:

    • Incubate the biotinylated RNA with the prepared streptavidin beads.

    • Allow the binding to proceed at room temperature with gentle rotation for a specified time (typically 15-30 minutes).

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads multiple times with wash buffers to remove non-specifically bound RNA.

  • Elution:

    • Elute the captured RNA from the beads by incubating with an elution buffer containing a reducing agent, which will cleave the disulfide bond.

    • Collect the supernatant containing the enriched s4U-RNA.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the this compound RNA labeling protocol.

Table 1: Reaction Components for Biotinylation

ComponentStock ConcentrationFinal ConcentrationAmount per Reaction
s4U-RNA--2 - 70 µg
HEPES1 M10 - 20 mMVaries with reaction volume
EDTA0.5 M1 mMVaries with reaction volume
This compound-XX1 mg/mL in DMF16.4 µM500 ng
DMF-20%Varies with reaction volume

Table 2: Incubation Parameters

StepTemperatureDurationConditions
BiotinylationRoom Temperature30 minutesIn the dark with rotation
Streptavidin BindingRoom Temperature15 - 30 minutesGentle rotation

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for this compound RNA labeling and purification.

G cluster_workflow This compound RNA Labeling and Enrichment Workflow s4U_labeling Metabolic Labeling of Cells with 4-Thiouridine (s4U) RNA_isolation Total RNA Isolation s4U_labeling->RNA_isolation Biotinylation Biotinylation with this compound RNA_isolation->Biotinylation Purification Removal of Excess Biotin (Phenol-Chloroform/Ethanol Precipitation) Biotinylation->Purification Enrichment Enrichment on Streptavidin Beads Purification->Enrichment Elution Elution of Labeled RNA Enrichment->Elution Downstream Downstream Analysis (RT-qPCR, RNA-Seq) Elution->Downstream

Caption: Experimental workflow for this compound RNA labeling.

Conclusion

The this compound labeling method provides a robust and highly specific approach for the biotinylation of thiol-modified RNA. Its efficiency and reduced bias make it a superior choice for a wide range of applications in RNA biology research. By following the detailed protocols and considering the quantitative parameters outlined in these application notes, researchers can achieve reliable and reproducible results in their studies of RNA dynamics.

References

Application Notes and Protocols for Cell Surface Protein Labeling Using MTSEA-Biotin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of cell surface proteins, or the surfaceome, is fundamental to understanding a vast array of biological processes, including signal transduction, cell-cell adhesion, and immune responses. These proteins are also primary targets for a majority of therapeutic drugs. Biotinylation, the covalent attachment of biotin to proteins, followed by affinity purification using streptavidin, is a powerful technique for isolating and identifying cell surface proteins.

MTSEA-biotin (N-Biotinylaminoethyl methanethiosulfonate) is a thiol-reactive biotinylation reagent that specifically labels proteins at cysteine residues.[1][2] Its membrane-impermeable nature makes it an excellent choice for the selective labeling of extracellularly exposed protein domains on living cells, minimizing the contamination from intracellular proteins.[2] This document provides detailed application notes and protocols for the use of this compound in cell surface protein labeling.

Principle of the Method

The labeling strategy with this compound is a direct chemical process performed on live, intact cells. The methanethiosulfonate (MTS) group of this compound reacts with free sulfhydryl (-SH) groups, typically found on cysteine residues of proteins, to form a stable disulfide bond. Because this compound does not readily cross the cell membrane, only proteins with accessible cysteine residues on the extracellular surface are biotinylated. Following the labeling reaction, any unreacted this compound is quenched. The cells are then lysed, and the biotinylated proteins are captured from the total cell lysate using immobilized streptavidin. The enriched proteins can then be eluted and analyzed by various downstream applications such as Western blotting or mass spectrometry.

Key Advantages of this compound

  • Specificity for Thiols: Targets cysteine residues, offering a different labeling strategy compared to more common amine-reactive reagents like Sulfo-NHS-biotin.

  • Membrane Impermeability: Ensures selective labeling of cell surface proteins on intact cells.[2]

  • Variety of Linker Arms: Available in different linker lengths (e.g., this compound, this compound-X, this compound-XX) to optimize the interaction between biotin and streptavidin.[1]

Data Presentation

Table 1: Comparison of Common Cell Surface Biotinylation Reagents
FeatureThis compoundSulfo-NHS-Biotin
Target Residue Cysteine (thiol group)Lysine (primary amine)
Reactivity Thiol-reactiveAmine-reactive
Membrane Permeability ImpermeableImpermeable
Cleavable Option Forms a reducible disulfide bondAvailable with cleavable (e.g., Sulfo-NHS-SS-Biotin) and non-cleavable linkers
Specificity High for accessible cysteinesBroad for accessible lysines
Reported Purity of Labeled Plasma Membrane Proteins High (dependent on surface cysteine availability)59-85%[3]
Table 2: Representative Protein Recovery Data
Biotinylation ReagentTarget ProteinCell TypePull-down ResinElution MethodApproximate Protein Recovery (%)
This compoundEGFRA431Streptavidin-AgaroseSDS-PAGE Sample Buffer60-80%
Sulfo-NHS-SS-BiotinTransferrin ReceptorHeLaStreptavidin-AgaroseReducing Agent (DTT)70-90%
This compound-XXGABA-A ReceptorHEK293NeutrAvidin BeadsCompetitive Elution (excess biotin)50-70%

Note: Protein recovery can vary significantly depending on the protein of interest, its abundance, the number of accessible labeling sites, and the efficiency of the pull-down and elution steps.

Experimental Protocols

Protocol 1: Cell Surface Protein Biotinylation using this compound

This protocol provides a general method for labeling cell surface proteins on either adherent or suspension cells. Optimization of reagent concentrations and incubation times may be necessary for specific cell types and experimental goals.

Materials and Reagents:

  • Adherent or suspension cells (~1-5 x 10^7 cells per sample)

  • This compound (or its longer linker variants)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), ice-cold, pH 7.2-7.4

  • Quenching Buffer: PBS containing 5 mM L-cysteine (prepare fresh)

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Streptavidin-agarose beads or magnetic beads

  • Wash Buffer (e.g., Lysis Buffer with reduced detergent concentration)

  • Elution Buffer (e.g., SDS-PAGE sample buffer, or PBS with 50 mM DTT for disulfide bond cleavage)

Procedure:

  • Cell Preparation:

    • For adherent cells, grow to 80-90% confluency.

    • For suspension cells, harvest and wash twice with ice-cold PBS to a cell density of ~1-5 x 10^7 cells/mL.

    • Place the culture dish or cell suspension on ice to inhibit endocytosis.

  • Biotinylation Reaction:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Dilute the this compound stock solution in ice-cold PBS (pH 7.2-7.4) to a final concentration of 0.5-2 mM.

    • For adherent cells, aspirate the wash buffer and add enough this compound solution to cover the cell monolayer.

    • For suspension cells, resuspend the cell pellet in the this compound solution.

    • Incubate on a rocking platform for 15-30 minutes at 4°C.

  • Quenching:

    • Aspirate the biotinylation solution.

    • Add ice-cold Quenching Buffer (PBS with 5 mM L-cysteine) to the cells.

    • Incubate for 10-15 minutes on ice with gentle rocking to quench any unreacted this compound.

    • Wash the cells three times with ice-cold PBS.

  • Cell Lysis:

    • Add ice-cold Lysis Buffer to the cells. For adherent cells, use a cell scraper to collect the lysate.

    • Incubate the lysate on ice for 30 minutes, vortexing occasionally.

    • Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new tube. This is the total protein lysate.

  • Affinity Purification of Biotinylated Proteins:

    • Equilibrate the streptavidin beads by washing them three times with Lysis Buffer.

    • Add the clarified cell lysate to the equilibrated streptavidin beads.

    • Incubate for 2-4 hours or overnight at 4°C on a rotator.

    • Pellet the beads by centrifugation and collect the supernatant (unbound fraction).

    • Wash the beads three to five times with Wash Buffer to remove non-specifically bound proteins.

  • Elution of Biotinylated Proteins:

    • For analysis by Western Blotting: Add 2X SDS-PAGE sample buffer directly to the beads and boil for 5-10 minutes.

    • For mass spectrometry or functional assays: Elute the biotinylated proteins by incubating the beads with Elution Buffer (e.g., PBS with 50 mM DTT to cleave the disulfide bond) for 30-60 minutes at 37°C.

Mandatory Visualizations

G cluster_workflow Experimental Workflow for Cell Surface Protein Labeling with this compound prep 1. Cell Preparation (Wash with ice-cold PBS) biotinylation 2. Biotinylation (Incubate with this compound at 4°C) prep->biotinylation quench 3. Quenching (Incubate with L-cysteine) biotinylation->quench lysis 4. Cell Lysis (RIPA buffer + protease inhibitors) quench->lysis pulldown 5. Affinity Purification (Incubate with streptavidin beads) lysis->pulldown wash 6. Washing (Remove non-specific binders) pulldown->wash elution 7. Elution (e.g., with DTT or SDS buffer) wash->elution analysis 8. Downstream Analysis (Western Blot / Mass Spectrometry) elution->analysis

Experimental workflow for this compound labeling.

G cluster_pathway Simplified EGFR Signaling Pathway EGF EGF Ligand EGFR EGFR (Cell Surface) EGF->EGFR Binds Dimerization Receptor Dimerization & Autophosphorylation EGFR->Dimerization Grb2 Grb2 Dimerization->Grb2 Recruits Internalization Endocytosis Dimerization->Internalization SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Activates

Simplified EGFR signaling pathway.

Application: Studying Receptor Trafficking

This compound, particularly in combination with a cleavable linker or by utilizing its inherent disulfide bond, is a valuable tool for studying receptor trafficking, such as endocytosis and recycling.

Protocol 2: Receptor Internalization Assay

  • Label cell surface proteins with this compound at 4°C as described in Protocol 1.

  • Quench the reaction and wash the cells.

  • Induce receptor internalization by incubating the cells at 37°C for various time points in the presence of a specific ligand (e.g., EGF for EGFR).

  • At each time point, place the cells back on ice.

  • To distinguish between internalized and remaining surface proteins, treat the cells with a membrane-impermeable reducing agent (e.g., Mesna or TCEP) to cleave the biotin from the surface-exposed proteins. The biotin on internalized proteins will be protected.

  • Lyse the cells and perform a streptavidin pull-down.

  • Analyze the amount of internalized (biotinylated) receptor at each time point by Western blotting.

This assay allows for the quantification of the rate of receptor endocytosis. A similar principle can be applied to study receptor recycling by following the reappearance of biotinylated receptors on the cell surface after an initial internalization period.

Troubleshooting

IssuePossible CauseSuggestion
High Background (intracellular protein labeling) Cell membrane integrity compromised.Handle cells gently, use ice-cold buffers, and minimize incubation times. Ensure the quenching step is efficient.
Low or No Signal of Biotinylated Protein Inefficient biotinylation.Optimize this compound concentration and incubation time. Ensure cysteine residues are accessible on the protein of interest.
Inefficient pull-down.Ensure sufficient streptavidin bead capacity. Optimize incubation time for lysate and beads.
Non-specific Binding to Streptavidin Beads Inadequate washing.Increase the number of wash steps and/or the stringency of the wash buffer (e.g., by increasing detergent concentration).
Aggregation of biotinylated proteins.Consider using a biotinylation reagent with a longer, hydrophilic spacer arm (e.g., this compound-XX).

Conclusion

This compound is a powerful and specific reagent for the labeling of cell surface proteins via accessible cysteine residues. Its membrane-impermeable nature allows for the selective analysis of the surfaceome, providing valuable insights into protein localization, trafficking, and interactions. The protocols and data presented in these application notes serve as a comprehensive guide for researchers to effectively utilize this compound in their studies. As with any technique, optimization for specific cell types and proteins of interest is crucial for obtaining robust and reproducible results.

References

Probing Protein Structure and Function: The Substituted Cysteine Accessibility Method (SCAM)

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The Substituted Cysteine Accessibility Method (SCAM) is a powerful biochemical technique for investigating the structure and dynamics of proteins, particularly membrane proteins like ion channels, transporters, and G-protein coupled receptors (GPCRS). By systematically introducing cysteine residues and assessing their reactivity with sulfhydryl-specific reagents, SCAM provides high-resolution insights into protein topology, the lining of channels and binding pockets, and the conformational changes that govern protein function.[1][2][3] This information is invaluable for understanding fundamental biological processes and for the rational design of novel therapeutics.

Core Principles of SCAM

The foundation of SCAM lies in the unique reactivity of the sulfhydryl group (-SH) of cysteine.[1] The method involves a series of steps:

  • Site-Directed Mutagenesis: A "cysteine-less" version of the target protein is often created by mutating native, accessible cysteines to less reactive amino acids like alanine or serine.[1][4] Subsequently, single cysteine residues are introduced at specific positions of interest.[1]

  • Protein Expression: The engineered cysteine mutant proteins are expressed in a suitable heterologous system, such as Xenopus oocytes or cultured cells.[1]

  • Sulfhydryl-Specific Modification: The accessibility of the introduced cysteine is probed using membrane-impermeant or membrane-permeant sulfhydryl-reactive reagents, most commonly methanethiosulfonate (MTS) reagents.[2][5]

  • Functional Analysis: The effect of the chemical modification on protein function is measured. For ion channels, this is often a change in ion flow, which can be monitored using electrophysiological techniques like two-electrode voltage clamp (TEVC).[1] For other proteins, ligand binding assays or other functional readouts are used.[2][3]

The accessibility of an introduced cysteine to modification provides information about its location within the protein structure. Residues lining a water-accessible pore or crevice will be readily modified, while buried residues will be inaccessible.[2][3] Furthermore, by performing the modification in different functional states of the protein (e.g., open vs. closed state of an ion channel), SCAM can reveal dynamic conformational changes.[2]

Experimental Workflow

The overall workflow of a SCAM experiment is a multi-step process that requires careful planning and execution. The following diagram illustrates the key stages involved.

SCAM_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Interpretation Mutagenesis Site-Directed Mutagenesis (Introduce Cysteine) Verification Sequence Verification Mutagenesis->Verification Verify Mutation Expression Protein Expression (e.g., Xenopus Oocytes) Verification->Expression Express Mutant Protein Baseline Baseline Functional Assay (e.g., Electrophysiology) Expression->Baseline Record Baseline Activity MTS_Application Application of MTS Reagent Baseline->MTS_Application Probe Cysteine Accessibility Post_MTS_Assay Post-Modification Functional Assay MTS_Application->Post_MTS_Assay Measure Effect of Modification Data_Analysis Data Analysis (Quantify Functional Change) Post_MTS_Assay->Data_Analysis Calculate Modification Effect Interpretation Structural Interpretation (Accessibility, Conformational Change) Data_Analysis->Interpretation Infer Structural Information SCAM_Interpretation cluster_observation Experimental Observation cluster_interpretation Structural & Functional Interpretation Functional_Change Significant Change in Protein Function Post-MTS Accessible Cysteine Residue is Water-Accessible Functional_Change->Accessible No_Functional_Change No Significant Change in Protein Function Post-MTS Inaccessible Cysteine Residue is Buried/Inaccessible No_Functional_Change->Inaccessible Pore_Lining Residue Lines a Pore or Crevice Accessible->Pore_Lining If state-dependent Conformational_Change Residue Undergoes Conformational Change Accessible->Conformational_Change If accessibility changes with state

References

Application Notes and Protocols for Protein Labeling with MTSEA-biotin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of (2-((Biotinoyl)amino)ethyl) methanethiosulfonate (MTSEA-biotin) for the specific labeling of thiol groups in proteins. This compound is a valuable tool for selectively tagging proteins with biotin, particularly for identifying and isolating cell surface proteins that possess accessible cysteine residues.

Introduction

This compound is a thiol-reactive chemical probe that covalently attaches biotin to free sulfhydryl groups of cysteine residues through a disulfide bond. This specific reactivity makes it an ideal reagent for labeling proteins under mild conditions.[1] A key application of this compound is the selective labeling of cell surface proteins, as its charged nature limits its permeability across the cell membrane. The attached biotin moiety serves as a high-affinity tag for subsequent detection, purification, or quantification using avidin or streptavidin-based assays. This compound is available with different linker lengths (e.g., Biotin-X-MTSEA, Biotin-XX-MTSEA) to accommodate various applications and potentially reduce steric hindrance.[1][2]

Signaling Pathway of Thiol-Reactive Labeling

Below is a diagram illustrating the reaction between this compound and a protein cysteine residue.

Protein_Cys Protein with accessible Cysteine residue (-SH) Reactive_Complex Reactive Intermediate Protein_Cys->Reactive_Complex Reaction MTSEA_Biotin This compound MTSEA_Biotin->Reactive_Complex Labeled_Protein Biotinylated Protein (Stable Disulfide Bond) Reactive_Complex->Labeled_Protein Methanethiol Methanethiol (Byproduct) Reactive_Complex->Methanethiol

Caption: Reaction of this compound with a protein cysteine residue.

Quantitative Data Summary

The following tables summarize key quantitative parameters for protein labeling with this compound, compiled from various sources and analogous thiol-reactive labeling protocols.

Table 1: Recommended Concentrations and Molar Ratios for this compound Labeling

ParameterRecommended ValueNotes
Stock Solution Concentration 10-50 mM in anhydrous DMSO or DMFPrepare fresh immediately before use to avoid hydrolysis.[3]
Final Reaction Concentration 0.5 - 2.0 mMA concentration of 2 mM has been successfully used for labeling cell surface proteins on intact cells.[1]
Molar Coupling Ratio (Label:Protein) 10:1 to 20:1This is a general starting point for thiol-reactive labeling and may require optimization for specific proteins.[3][4]

Table 2: Optimized Reaction Conditions for Protein Labeling

ParameterRecommended ConditionNotes
Reaction Buffer Phosphate-buffered saline (PBS) or other amine-free bufferAvoid buffers containing primary amines if there is a possibility of non-specific reactions.[5]
pH 6.5 - 7.5This pH range favors the specific reaction of the thiol group over other nucleophiles like amines.[5]
Reaction Temperature 4°C (on ice) or Room Temperature (18-25°C)Use 4°C for cell surface labeling to minimize endocytosis. For purified proteins, room temperature is often sufficient.[6]
Incubation Time 30 minutes - 2 hoursThe optimal time can vary depending on the protein and reagent concentration.[3][7]
Quenching Agent L-cysteine or β-mercaptoethanolUse a final concentration of 10-100 mM to consume unreacted this compound.[4]

Experimental Protocols

Preparation of Reagents
  • This compound Stock Solution: Immediately before use, dissolve the required amount of this compound in anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to prepare a 10-20 mM stock solution.[4] For example, to prepare a 10 mM stock solution of this compound (MW: 381.52 g/mol ), dissolve 3.82 mg in 1 mL of anhydrous DMSO.

  • Reaction Buffer: Prepare an appropriate amine-free buffer, such as phosphate-buffered saline (PBS), at a pH of 6.5-7.5.[5]

  • Quenching Solution: Prepare a 1 M stock solution of a thiol-containing quenching agent, such as L-cysteine or β-mercaptoethanol, in the reaction buffer.

Protocol for Labeling Cell Surface Proteins

This protocol is designed for labeling proteins on the surface of adherent or suspension cells.

  • Cell Preparation:

    • Adherent Cells: Grow cells to 80-90% confluency.

    • Suspension Cells: Harvest cells by centrifugation and wash them.

  • Washing: Wash the cells three times with ice-cold PBS (pH 7.2-7.5) to remove any proteins and amine-containing components from the culture medium.

  • Biotinylation Reaction:

    • For adherent cells, add enough ice-cold reaction buffer containing the desired final concentration of this compound (e.g., 2 mM) to cover the cell monolayer.[1]

    • For suspension cells, resuspend the cell pellet in the reaction buffer containing this compound.

    • Incubate on ice (4°C) for 30 minutes with gentle agitation.

  • Quenching: Add the quenching solution to a final concentration of 10-50 mM (e.g., L-cysteine) and incubate for 15 minutes on ice to stop the reaction.[8]

  • Final Washes: Wash the cells three times with ice-cold PBS to remove excess this compound and the quenching reagent.

  • Downstream Processing: The biotinylated cells are now ready for lysis and subsequent analysis, such as affinity purification of labeled proteins using streptavidin beads, followed by Western blotting or mass spectrometry.

Protocol for Labeling Purified Proteins in Solution
  • Protein Preparation: Dissolve the purified protein in the reaction buffer to a final concentration of 1-10 mg/mL.[4] If the target cysteine residues are in disulfide bonds, they must first be reduced with a 10- to 50-fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP). The reducing agent must then be removed via a desalting column or dialysis before adding the this compound.[4]

  • Biotinylation Reaction: Add the calculated volume of the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., 10- to 20-fold).[4] Incubate for 1-2 hours at room temperature.[4]

  • Quenching: Add the quenching solution to a final concentration of 10-100 mM and incubate for 15-30 minutes at room temperature.[4]

  • Purification: Remove the excess this compound and quenching reagent using a desalting column, spin filtration, or dialysis against a suitable buffer (e.g., PBS). The purified biotinylated protein is now ready for downstream applications.

Experimental Workflow and Diagrams

Experimental Workflow for Cell Surface Protein Labeling

The following diagram outlines the key steps in the labeling and analysis of cell surface proteins using this compound.

cluster_prep Cell Preparation cluster_labeling Labeling cluster_analysis Analysis prep_cells Prepare Adherent or Suspension Cells wash1 Wash Cells with ice-cold PBS prep_cells->wash1 add_biotin Incubate with This compound (4°C) wash1->add_biotin quench Quench with L-cysteine add_biotin->quench wash2 Wash Cells to Remove Excess Reagent quench->wash2 lyse Lyse Cells wash2->lyse purify Affinity Purify with Streptavidin Beads lyse->purify analyze Analyze by Western Blot or Mass Spectrometry purify->analyze

Caption: Workflow for cell surface protein labeling with this compound.

References

Preparing MTSEA-Biotin Stock Solutions: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and protocols for the preparation and use of MTSEA-biotin stock solutions. This compound ([2-(Aminoethyl)methanethiosulfonate]-biotin) and its derivatives are thiol-reactive reagents widely used for the specific labeling of cysteine residues on proteins. A common application is the biotinylation of cell surface proteins, which is invaluable for studying protein localization, trafficking, and interactions.

Key Properties and Handling of this compound

This compound is available in several forms, often with varying linker arms to modulate steric hindrance and accessibility to biotin-binding proteins like streptavidin. Proper handling and storage are crucial for maintaining the reactivity of these compounds.

PropertyDescriptionSource
Form White solid or crystals.[1][2]
Solubility Soluble in anhydrous Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[1][2][3][4][5]
Storage of Solid Store desiccated at -20°C. Limited shelf life; refer to the expiry date on the label.[1][2][3][4][5]
Stock Solution Storage Store stock solutions in anhydrous DMSO at -20°C. Stable for at least 3 months under these conditions.[6]
Key Characteristic Membrane-impermeable, making it ideal for labeling extracellular domains of proteins.
CompoundMolecular Weight ( g/mol )
This compound381.53
This compound-X494.69
This compound-XX607.7

Note: The "X" and "XX" designations refer to linkers of increasing length between the biotin and the MTSEA moiety.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the preparation of a concentrated stock solution of this compound in anhydrous DMSO. It is critical to use an anhydrous solvent to prevent hydrolysis of the thiol-reactive methanethiosulfonate group.

Materials:

  • This compound (or its derivatives)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes

  • Pipettes and tips

Procedure:

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Prepare a stock solution of a desired concentration, for example, 100 mM, in anhydrous DMSO. For this compound-XX (MW 607.7), a 1 mg/mL solution in anhydrous DMF corresponds to approximately 1.64 mM.[6]

  • Vortex briefly to ensure the compound is fully dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C in a desiccated environment.

G Workflow for Preparing this compound Stock Solution start Start equilibrate Equilibrate this compound to Room Temperature start->equilibrate dissolve Dissolve in Anhydrous DMSO equilibrate->dissolve vortex Vortex to Mix dissolve->vortex aliquot Aliquot into Single-Use Tubes vortex->aliquot store Store at -20°C (Desiccated) aliquot->store end End store->end

Caption: Workflow for Preparing this compound Stock Solution.

Protocol 2: Cell Surface Protein Biotinylation using this compound

This protocol provides a general procedure for the biotinylation of cysteine residues on the surface of mammalian cells. Optimization of the this compound concentration and incubation time may be necessary for specific cell types and experimental goals.

Materials:

  • Adherent or suspension cells

  • Phosphate-Buffered Saline (PBS), ice-cold

  • This compound stock solution (e.g., 100 mM in anhydrous DMSO)

  • Quenching Buffer (e.g., PBS containing 50-100 mM glycine or Tris), ice-cold

  • Cell Lysis Buffer (e.g., RIPA buffer), supplemented with protease inhibitors, ice-cold

Procedure:

A. Cell Preparation:

  • For adherent cells, wash the cell monolayer three times with ice-cold PBS.

  • For suspension cells, pellet the cells by centrifugation (e.g., 300 x g for 5 minutes at 4°C) and wash the cell pellet three times with ice-cold PBS.

  • After the final wash, resuspend the cells in ice-cold PBS to a desired concentration (e.g., 1 x 10^7 cells/mL).

B. Biotinylation Reaction:

  • Dilute the this compound stock solution in ice-cold PBS to the desired final working concentration. A starting concentration in the range of 10-50 µM is recommended for maleimide-based reagents, which can be adapted for this compound.[7]

  • Add the diluted this compound solution to the cell suspension.

  • Incubate the reaction for 30 minutes on ice or at 4°C with gentle agitation to prevent the cells from settling.[7]

C. Quenching the Reaction:

  • To stop the labeling reaction, add ice-cold Quenching Buffer to the cell suspension. For example, add 1/10th volume of 1 M Tris-HCl, pH 7.5.

  • Incubate for 10-15 minutes on ice with gentle agitation.[7]

D. Cell Lysis:

  • Pellet the quenched cells by centrifugation (e.g., 300 x g for 5 minutes at 4°C).

  • Wash the cells three times with ice-cold PBS to remove unreacted this compound and quenching reagent.

  • After the final wash, lyse the cells by resuspending the pellet in ice-cold Cell Lysis Buffer containing protease inhibitors.[8][9][10][11]

  • Incubate the lysate on ice for 30 minutes with periodic vortexing.

  • Clarify the lysate by centrifugation (e.g., 14,000 x g for 15 minutes at 4°C).

  • The resulting supernatant contains the biotinylated cell surface proteins and is ready for downstream applications such as immunoprecipitation with streptavidin beads or Western blotting.

G Workflow for Cell Surface Biotinylation cluster_prep Cell Preparation cluster_biotinylation Biotinylation cluster_quench Quenching cluster_lysis Cell Lysis wash_cells Wash Cells with ice-cold PBS resuspend Resuspend Cells in ice-cold PBS wash_cells->resuspend add_mtsea Add diluted This compound resuspend->add_mtsea incubate Incubate on ice (30 min) add_mtsea->incubate add_quench Add Quenching Buffer incubate->add_quench incubate_quench Incubate on ice (10-15 min) add_quench->incubate_quench wash_quenched Wash Cells with ice-cold PBS incubate_quench->wash_quenched lyse Lyse Cells with Lysis Buffer wash_quenched->lyse clarify Clarify Lysate lyse->clarify downstream Downstream Applications (e.g., Pulldown, Western Blot) clarify->downstream

Caption: Workflow for Cell Surface Biotinylation using this compound.

Application Highlight: Substituted-Cysteine Accessibility Method (SCAM)

This compound is a key reagent in the Substituted-Cysteine Accessibility Method (SCAM), a powerful technique used to map the topology and structure of membrane proteins. SCAM involves systematically introducing cysteine residues at various positions in a protein of interest and then assessing their accessibility to membrane-impermeable thiol-reactive reagents like this compound.

The principle of SCAM relies on the fact that this compound cannot cross the cell membrane. Therefore, in intact cells, only cysteine residues exposed to the extracellular environment will be biotinylated. By comparing the labeling patterns in intact versus permeabilized cells, researchers can deduce the transmembrane topology of a protein. This method provides valuable insights into the structure of ion channels, transporters, and receptors in their native environment.

G Principle of SCAM using this compound cluster_intact Intact Cell cluster_permeabilized Permeabilized Cell Extracellular Space Extracellular Space P1 Protein Cell Membrane Cell Membrane Cytoplasm Cytoplasm Cys_ext Cys P1->Cys_ext Cys_int Cys P1->Cys_int MTSEA_ext This compound MTSEA_ext->Cell Membrane Impermeable MTSEA_ext->Cys_ext Reacts Extracellular Space2 P2 Protein Cell Membrane2 Permeabilized Cell Membrane Cytoplasm2 Cys_ext2 Cys P2->Cys_ext2 Cys_int2 Cys P2->Cys_int2 MTSEA_int This compound MTSEA_int->Cys_ext2 Reacts MTSEA_int->Cys_int2 Reacts

Caption: Principle of SCAM using this compound.

References

MTSEA-Biotin: Application Notes and Protocols for Labeling Thiols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the use of MTSEA-biotin, a thiol-reactive biotinylating reagent. This compound is a valuable tool for selectively labeling molecules containing free sulfhydryl groups, such as cysteine residues in proteins and 4-thiouridine-modified RNA. Proper optimization of incubation time and temperature is critical for successful and specific labeling.

Core Principles of this compound Labeling

This compound reacts specifically with free sulfhydryl (-SH) groups to form a stable disulfide bond. This covalent modification allows for the attachment of a biotin tag to the target molecule. The biotinylated molecule can then be detected, purified, or isolated using avidin or streptavidin-based affinity systems. The efficiency of this reaction is influenced by several factors, including pH, concentration of the reagent, and, most critically, the incubation time and temperature.

Data Presentation: Recommended Incubation Conditions

The optimal incubation time and temperature for this compound labeling are application-dependent. The following table summarizes recommended starting conditions for common applications. It is crucial to empirically optimize these parameters for each specific experimental system to achieve the desired labeling efficiency and specificity.

ApplicationTarget MoleculeRecommended Incubation TemperatureRecommended Incubation TimeKey Considerations
RNA Labeling 4-Thiouridine (s4U)-containing RNARoom Temperature (approx. 20-25°C)30 minutes[1]Perform incubation in the dark to prevent potential light-induced side reactions.[1]
Cell Surface Protein Labeling (General) Cysteine residues on extracellular domains4°C (on ice)30 minutesLow temperatures are used to minimize endocytosis and prevent the labeling of intracellular proteins.
Cell Surface Protein Labeling (Thiol-Reactive Specific) Cysteine residues on extracellular domainsRoom Temperature (approx. 20-25°C) or 4°C1 - 2 hours (Room Temp) or Overnight (4°C)Longer incubation times may be required for less accessible thiols. Optimization is critical.
Probing Cysteine Accessibility in Ion Channels Introduced cysteine mutantsRoom Temperature (approx. 20-25°C)10 minutes (pre-incubation with other reagents may be necessary)Short incubation times can be used to study dynamic conformational changes.

Experimental Protocols

Protocol 1: Biotinylation of 4-Thiouridine (s4U)-Labeled RNA

This protocol is adapted from studies on efficient and reversible covalent labeling of RNA.[1]

Materials:

  • Total RNA containing 4-thiouridine (s4U)

  • This compound-XX

  • Dimethylformamide (DMF)

  • 10 mM HEPES, pH 7.5

  • 1 mM EDTA

  • Reaction tubes

  • Incubator or rotator

Procedure:

  • Prepare this compound-XX stock solution: Freshly dissolve this compound-XX in DMF. The final concentration of DMF in the reaction should be around 20%.

  • Set up the biotinylation reaction: In a reaction tube, combine the following components:

    • 70 µg of total s4U-labeled RNA

    • 10 mM HEPES, pH 7.5

    • 1 mM EDTA

    • 5 µg of this compound-XX

    • Adjust the total volume to 250 µL with RNase-free water.

  • Incubation: Incubate the reaction mixture for 30 minutes at room temperature with gentle rotation, protected from light.[1]

  • Removal of excess biotin: After incubation, remove the unreacted this compound. This can be achieved by methods such as ethanol precipitation or size-exclusion chromatography.

  • Downstream applications: The biotinylated RNA is now ready for enrichment using streptavidin-coated beads, followed by downstream analysis like RT-qPCR or RNA sequencing.

Protocol 2: Biotinylation of Cell Surface Proteins

This protocol provides a general guideline for labeling cysteine residues on the extracellular domains of plasma membrane proteins on live cells.

Materials:

  • Adherent or suspension cells

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Ice-cold Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching solution (e.g., 100 mM L-cysteine in PBS or 50 mM Tris-HCl in PBS)

  • Cell scraper (for adherent cells)

  • Centrifuge

Procedure:

  • Cell Preparation:

    • For adherent cells, grow cells to a confluency of 80-90% in a culture dish.

    • For suspension cells, harvest and wash the cells with ice-cold PBS.

  • Washing: Gently wash the cells three times with ice-cold PBS to remove any contaminating proteins from the culture medium.

  • Prepare this compound solution: Immediately before use, prepare the desired concentration of this compound in ice-cold PBS. A common starting concentration is 1-2 mM. The stock solution of this compound is typically prepared in anhydrous DMSO or DMF.

  • Biotinylation Reaction:

    • For adherent cells, add the this compound solution to the culture dish, ensuring the entire cell monolayer is covered.

    • For suspension cells, resuspend the cell pellet in the this compound solution.

  • Incubation: Incubate the cells at 4°C (on ice) for 30 minutes with gentle agitation. This temperature is crucial to inhibit the internalization of cell surface proteins. For specific applications requiring higher temperatures, optimization is necessary, and controls should be included to assess the extent of intracellular labeling.

  • Quenching: To stop the labeling reaction, remove the this compound solution and add the quenching solution. Incubate for 10-15 minutes at 4°C. The quenching solution contains a high concentration of a thiol-containing compound that will react with any excess this compound.

  • Final Washes: Wash the cells three times with ice-cold PBS to remove the quenching solution and any unreacted reagents.

  • Cell Lysis and Downstream Processing: After the final wash, the cells can be lysed, and the biotinylated proteins can be enriched using streptavidin-agarose or magnetic beads for subsequent analysis by western blotting or mass spectrometry.

Mandatory Visualizations

Experimental_Workflow_RNA_Labeling cluster_prep Preparation cluster_reaction Biotinylation cluster_purification Purification cluster_analysis Analysis s4U_RNA s4U-labeled RNA incubation Incubate at Room Temp (30 min, in the dark) s4U_RNA->incubation MTSEA_biotin This compound Solution MTSEA_biotin->incubation removal Remove Excess Biotin incubation->removal streptavidin Streptavidin Bead Enrichment removal->streptavidin analysis Downstream Analysis (RT-qPCR, RNA-Seq) streptavidin->analysis

Workflow for this compound labeling of s4U-RNA.

Experimental_Workflow_Cell_Surface_Labeling cluster_cell_prep Cell Preparation cluster_labeling Biotinylation cluster_quenching_lysis Quenching & Lysis cluster_enrichment_analysis Enrichment & Analysis cells Live Cells (Adherent or Suspension) wash1 Wash with ice-cold PBS cells->wash1 add_biotin Add this compound in PBS wash1->add_biotin incubation Incubate at 4°C (30 min) add_biotin->incubation quench Quench Reaction incubation->quench wash2 Wash with ice-cold PBS quench->wash2 lysis Cell Lysis wash2->lysis enrichment Streptavidin Bead Enrichment lysis->enrichment analysis Downstream Analysis (Western Blot, MS) enrichment->analysis

Workflow for cell surface protein labeling.

Signaling_Pathway_Probing cluster_labeling Labeling & Analysis resting Resting State label_resting Label with this compound resting->label_resting stimulated Stimulated State label_stimulated Label with this compound stimulated->label_stimulated analysis Enrichment & Quantification label_resting->analysis label_stimulated->analysis

Probing cysteine accessibility changes.

References

Application Notes and Protocols for Labeling Ion Channels with MTSEA-Biotin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective labeling of ion channels is a powerful technique for investigating their structure, function, and cellular localization. [2-(Aminoethyl) methanethiosulfonate hydrobromide] (MTSEA) is a membrane-impermeant, thiol-reactive reagent that specifically labels cysteine residues. When conjugated to biotin (MTSEA-biotin), it provides a versatile tool for studying ion channels, particularly through cysteine accessibility mapping. This approach allows researchers to identify residues lining the channel pore, assess conformational changes between different channel states, and quantify the cell surface expression of ion channels. These application notes provide detailed protocols for labeling ion channels with this compound, quantifying the effects of labeling, and troubleshooting common experimental issues.

Principle of this compound Labeling

This compound reacts with the sulfhydryl group of cysteine residues to form a stable disulfide bond. Its membrane impermeability ensures that only cysteine residues exposed to the extracellular environment are labeled in intact cells. This property is particularly useful for studying the topology of ion channels and identifying residues that become accessible in different functional states (e.g., open vs. closed). The attached biotin moiety can then be detected using streptavidin-conjugated probes, enabling a variety of downstream applications, including Western blotting, affinity purification, and imaging.

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing this compound to label and characterize ion channels. This data provides insights into the effects of labeling on channel function and the efficiency of the labeling process.

Table 1: Effects of this compound Labeling on Ion Channel Function

Ion ChannelMutantParameter MeasuredChange after this compound LabelingReference
GABA-A Receptorα1E122Cβ2γ2GABA Sensitivity (EC50)~1.8-fold increase in sensitivity[1]
KCa3.1 ChannelA286CUnitary Current Amplitude (-60 mV)Decrease from 2.4 pA to 1.0 pA[2]
KCa3.1 ChannelA286COpen Probability (Po)Increase from 0.01 to 0.35[2]

Table 2: Quantification of this compound Labeling Efficiency

MethodPrincipleAdvantagesDisadvantagesReference
HABA AssayColorimetric; Biotin displaces HABA from avidin, causing a decrease in absorbance at 500 nm.Simple, inexpensive, uses a standard spectrophotometer.Lower sensitivity, requires larger sample amounts.[3]
Fluorescence-Based AssaysFluorometric; Biotin displaces a quencher-labeled ligand from a fluorescently-labeled avidin, resulting in an increase in fluorescence.High sensitivity, suitable for small sample volumes.Requires a fluorescence plate reader, more expensive reagents.[4]
Dot Blot AssayBiotinylated proteins are spotted onto a membrane and detected with streptavidin-HRP.Simple, qualitative to semi-quantitative.Less precise than solution-based assays.[5]

Experimental Protocols

Here we provide detailed protocols for cell surface biotinylation of ion channels with this compound, followed by protein isolation and detection.

Protocol 1: Cell Surface Biotinylation of Ion Channels in Cultured Cells

Materials:

  • Cells expressing the ion channel of interest (preferably with an engineered cysteine residue)

  • This compound (stored at -20°C, desiccated)[6]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[6]

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Quenching solution: PBS containing 100 mM glycine or 1-5 mM Dithiothreitol (DTT)

  • Lysis Buffer: (e.g., RIPA buffer) containing protease inhibitors

Procedure:

  • Cell Preparation:

    • Culture cells expressing the ion channel of interest to 80-90% confluency.

    • Wash the cells twice with ice-cold PBS to remove any residual serum proteins.

  • This compound Labeling:

    • Immediately before use, prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMF or DMSO.[6]

    • Dilute the this compound stock solution to the desired final concentration (typically 0.1 - 1.0 mM) in ice-cold PBS. The optimal concentration should be determined empirically.

    • Incubate the cells with the this compound solution for 15-30 minutes at 4°C with gentle agitation.[7]

  • Quenching:

    • Remove the this compound solution and wash the cells three times with ice-cold quenching solution to stop the reaction.[7] Incubate the final wash for 5-10 minutes at 4°C.

  • Cell Lysis:

    • Lyse the cells by adding ice-cold lysis buffer containing protease inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

Protocol 2: Isolation of Biotinylated Proteins using Streptavidin Beads

Materials:

  • Cell lysate containing biotinylated proteins (from Protocol 1)

  • Streptavidin-agarose beads or magnetic beads

  • Wash Buffer: Lysis buffer without detergents, or PBS with 0.1% Tween-20

  • Elution Buffer: SDS-PAGE sample buffer (e.g., Laemmli buffer) containing 50-100 mM DTT

Procedure:

  • Bead Preparation:

    • Wash the streptavidin beads three times with lysis buffer to equilibrate them.

  • Binding of Biotinylated Proteins:

    • Add the clarified cell lysate to the washed streptavidin beads.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads by centrifugation (for agarose beads) or using a magnetic stand (for magnetic beads).

    • Remove the supernatant (this contains the unlabeled intracellular proteins).

    • Wash the beads extensively (at least 3-5 times) with wash buffer to remove non-specifically bound proteins.

  • Elution:

    • After the final wash, remove all residual wash buffer.

    • Add elution buffer to the beads.

    • Boil the sample at 95-100°C for 5-10 minutes to release the biotinylated proteins from the beads.

    • Centrifuge to pellet the beads and collect the supernatant containing the eluted proteins.

Protocol 3: Detection by Western Blotting

Materials:

  • Eluted biotinylated protein samples

  • SDS-PAGE gels

  • Transfer apparatus and membranes (PVDF or nitrocellulose)

  • Blocking Buffer: 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)

  • Primary antibody specific to the ion channel of interest

  • Streptavidin-Horseradish Peroxidase (HRP) conjugate

  • HRP-conjugated secondary antibody (if detecting with a primary antibody)

  • Chemiluminescent substrate

Procedure:

  • SDS-PAGE and Transfer:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • To detect the specific ion channel, incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Alternatively, to directly detect all biotinylated proteins, incubate the membrane with Streptavidin-HRP for 1 hour at room temperature.

  • Detection:

    • Wash the membrane three times with TBST.

    • Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

    • Visualize the protein bands using a chemiluminescence imaging system.

Mandatory Visualizations

The following diagrams illustrate the key processes involved in labeling ion channels with this compound.

experimental_workflow Experimental Workflow for this compound Labeling cell_prep Cell Preparation (Wash with ice-cold PBS) labeling This compound Labeling (0.1-1.0 mM in PBS, 15-30 min, 4°C) cell_prep->labeling quenching Quenching (PBS + 100 mM Glycine) labeling->quenching lysis Cell Lysis (Lysis buffer + Protease Inhibitors) quenching->lysis isolation Isolation of Biotinylated Proteins (Streptavidin Beads) lysis->isolation detection Detection (Western Blot) isolation->detection

Caption: Experimental workflow for this compound labeling of ion channels.

signaling_pathway Mechanism of this compound Labeling ion_channel Ion Channel (with accessible Cysteine) labeled_channel Biotinylated Ion Channel ion_channel->labeled_channel Thiol-reactive Labeling mtsea_biotin This compound mtsea_biotin->labeled_channel signal Detectable Signal labeled_channel->signal Binding streptavidin Streptavidin Conjugate (e.g., Streptavidin-HRP) streptavidin->signal

Caption: Mechanism of this compound labeling and subsequent detection.

troubleshooting_logic Troubleshooting Logic for Biotinylation problem Problem Observed no_signal No or Weak Signal problem->no_signal e.g. high_bg High Background problem->high_bg e.g. cause1 Inefficient Labeling no_signal->cause1 Possible Cause cause2 Inefficient Pulldown no_signal->cause2 Possible Cause cause3 Inefficient Blocking high_bg->cause3 Possible Cause cause4 Insufficient Washing high_bg->cause4 Possible Cause cause5 Endogenous Biotin high_bg->cause5 Possible Cause solution1 Optimize this compound concentration and incubation time cause1->solution1 Solution solution2 Increase lysate/bead incubation time Check bead quality cause2->solution2 Solution solution3 Increase blocking time/concentration Use alternative blocking agent cause3->solution3 Solution solution4 Increase number and duration of washes Add detergent to wash buffer cause4->solution4 Solution solution5 Use avidin/biotin blocking kit cause5->solution5 Solution

Caption: Troubleshooting logic for common issues in biotinylation experiments.

Troubleshooting Guide

Effective troubleshooting is crucial for successful biotinylation experiments. The following table outlines common problems, their potential causes, and recommended solutions.

Table 3: Troubleshooting Common Problems in this compound Labeling

ProblemPossible CauseRecommended SolutionReference
No or Weak Signal Inefficient Labeling: this compound concentration is too low, or incubation time is too short. Reagent has degraded.Optimize the concentration of this compound and the incubation time. Always prepare fresh this compound solutions.[8]
Inefficient Pulldown: Insufficient incubation time with streptavidin beads. Beads are saturated or have low binding capacity.Increase the incubation time of the lysate with the beads (e.g., overnight at 4°C). Use a larger volume of beads or beads with higher binding capacity.[8]
Inefficient Antibody Detection: Primary or secondary antibody concentration is too low.Titrate the antibody concentrations to find the optimal dilution.[9]
High Background Insufficient Blocking: Non-specific binding sites on the membrane are not adequately blocked.Increase the blocking time (e.g., 1-2 hours at room temperature) and/or the concentration of the blocking agent (e.g., 5% non-fat milk or BSA).[9]
Insufficient Washing: Unbound reagents and non-specifically bound proteins are not completely removed.Increase the number and duration of wash steps. Add a mild detergent (e.g., 0.1% Tween-20) to the wash buffer.[9]
Endogenous Biotinylated Proteins: Some cell types have high levels of naturally biotinylated proteins.Use an avidin/biotin blocking kit before incubation with streptavidin-HRP.[9]
Contamination of Reagents: Buffers or solutions are contaminated with biotin.Use fresh, high-quality reagents and dedicated solutions for biotinylation experiments.[10]
Non-specific Bands Cell Lysis Prior to Labeling: this compound has labeled intracellular proteins due to compromised cell membrane integrity.Ensure cells are healthy and membranes are intact before labeling. Perform all initial steps on ice to minimize cell stress.[11]
Antibody Cross-reactivity: The primary or secondary antibody is binding to other proteins.Run appropriate controls, such as incubating the blot with the secondary antibody alone. Use highly cross-adsorbed secondary antibodies.[10]

References

Application Notes and Protocols for Studying Membrane Protein Topology Using MTSEA-biotin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Determining the topology of membrane proteins is fundamental to understanding their function and is a critical step in drug development. The Substituted Cysteine Accessibility Method (SCAM) is a powerful biochemical technique used to probe the structure and dynamics of these proteins. This method, in conjunction with the membrane-impermeable thiol-reactive reagent MTSEA-biotin, allows for the precise mapping of extracellularly exposed domains of membrane proteins. This compound covalently binds to engineered cysteine residues that are accessible to the aqueous environment on the cell surface, providing a direct readout of their location.

These application notes provide a comprehensive overview of the use of this compound in studying membrane protein topology, including detailed experimental protocols, data interpretation guidelines, and troubleshooting advice.

Principle of the Method

The core principle of using this compound for topology studies lies in its selective reactivity and membrane impermeability.[1][2]

  • Site-Directed Cysteine Mutagenesis: The protein of interest is systematically mutated to introduce single cysteine residues at various positions, typically in a cysteine-less background version of the protein.

  • Labeling with this compound: Because this compound is a charged molecule, it cannot cross the plasma membrane of intact cells.[1] Therefore, it will only label the engineered cysteine residues that are exposed to the extracellular environment.

  • Detection of Biotinylation: The biotin tag allows for the specific detection and isolation of the labeled proteins. This is typically achieved by affinity purification using streptavidin-coated beads, followed by detection via Western blotting.[3]

The pattern of labeling across a series of cysteine mutants provides a map of the protein's extracellularly exposed regions, thereby defining its transmembrane topology.

Applications

Mapping Membrane Protein Topology

The primary application of this compound in this context is to delineate the transmembrane domains and the connecting extracellular and intracellular loops of a membrane protein. By creating a series of single-cysteine mutants spanning the length of the protein and testing their accessibility to this compound in intact cells, researchers can determine which residues reside on the extracellular side.

Investigating Conformational Changes

This compound labeling can be used to study dynamic changes in protein conformation, such as those that occur during channel gating or receptor activation.[4][5] The accessibility of a cysteine residue to this compound can change depending on the functional state of the protein. For instance, a residue that is buried in the resting state may become exposed upon ligand binding, leading to an increase in biotinylation.[4]

Probing the Structure of Binding Pockets and Channel Pores

By introducing cysteine residues into the lining of a binding pocket or an ion channel pore, the accessibility of these regions can be mapped. Competition experiments, where a ligand or a channel blocker is applied before this compound labeling, can reveal whether a specific cysteine residue is located within the binding site or the pore.[6]

Data Presentation

Quantitative analysis of biotinylation is crucial for accurate interpretation of SCAM data. Densitometry of Western blot bands is a common method to quantify the extent of labeling. The data should be summarized in clearly structured tables to facilitate comparison between different mutants and experimental conditions.

Table 1: Accessibility of Substituted Cysteines to this compound

MutantLocation (Predicted)This compound Labeling (Intact Cells)This compound Labeling (Permeabilized Cells)Conclusion
Cys-less---Negative Control
Mutant 1Extracellular Loop 1++++++Extracellular
Mutant 2Transmembrane Domain 1-+++Transmembrane
Mutant 3Intracellular Loop 1-+++Intracellular
Mutant 4Extracellular Loop 2+++++Extracellular

Labeling intensity is represented qualitatively (+, ++, +++) or can be replaced with normalized densitometry values.

Table 2: Competition Assay with a Ligand

MutantThis compound Labeling (- Ligand)This compound Labeling (+ Ligand)% Inhibition of LabelingConclusion
Cys-X100%25%75%Residue is likely in or near the ligand-binding pocket.
Cys-Y100%95%5%Residue is likely not involved in ligand binding.

% Inhibition is calculated as [1 - (Labeling with Ligand / Labeling without Ligand)] * 100.

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis

This protocol outlines the creation of single-cysteine mutants in a cysteine-less background.

  • Template Preparation: Start with a plasmid encoding the protein of interest where all native cysteine residues have been mutated (e.g., to serine or alanine).

  • Primer Design: Design primers containing the desired cysteine codon (TGC or TGT) at the target position.

  • PCR Mutagenesis: Perform PCR using a high-fidelity DNA polymerase to introduce the mutation.

  • Template Digestion: Digest the parental, methylated DNA template with DpnI.

  • Transformation: Transform the mutated plasmid into competent E. coli cells.

  • Verification: Sequence the plasmid DNA from selected colonies to confirm the presence of the desired mutation.

Protocol 2: Cell Culture and Transfection
  • Cell Culture: Culture a suitable cell line (e.g., HEK293, COS-7) in the appropriate medium.

  • Transfection: Transfect the cells with the plasmid DNA encoding the cysteine mutant using a suitable transfection reagent.

  • Protein Expression: Allow the cells to express the protein for 24-48 hours.

Protocol 3: this compound Labeling of Cell Surface Proteins
  • Cell Preparation:

    • Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS), pH 7.4.

  • This compound Solution Preparation:

    • Immediately before use, prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Dilute the stock solution to a final concentration of 0.5-2.0 mM in ice-cold PBS.

  • Labeling Reaction:

    • Incubate the cells with the this compound solution for 15-30 minutes at 4°C with gentle agitation.

  • Quenching:

    • To stop the reaction, wash the cells three times with ice-cold PBS containing a quenching agent (e.g., 5 mM L-cysteine or 100 mM glycine).

  • Cell Lysis:

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

    • Incubate on ice for 30 minutes.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

Protocol 4: Affinity Purification of Biotinylated Proteins
  • Bead Preparation:

    • Wash streptavidin-agarose or magnetic beads twice with lysis buffer.

  • Binding:

    • Incubate the cell lysate with the streptavidin beads for 2-4 hours or overnight at 4°C with gentle rotation.

  • Washing:

    • Wash the beads three to five times with lysis buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer containing a reducing agent (e.g., DTT or β-mercaptoethanol) for 5-10 minutes.

Protocol 5: Western Blot Analysis
  • SDS-PAGE: Separate the eluted proteins by SDS-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantification: Perform densitometric analysis of the bands to quantify the amount of biotinylated protein.

Mandatory Visualization

SCAM_Workflow start Start: Cysteine Mutant Expression labeling Cell Surface Labeling (this compound) start->labeling quenching Quench Reaction (L-cysteine/Glycine) labeling->quenching lysis Cell Lysis quenching->lysis purification Affinity Purification (Streptavidin Beads) lysis->purification wash Wash Beads purification->wash elution Elution wash->elution detection Western Blot & Detection elution->detection analysis Data Analysis & Topology Mapping detection->analysis Competition_Assay cluster_control Control Arm cluster_experimental Experimental Arm start Start: Cysteine Mutant Expression split start->split control_labeling Label with this compound split->control_labeling No Ligand ligand Incubate with Ligand split->ligand + Ligand merge control_labeling->merge exp_labeling Label with this compound ligand->exp_labeling exp_labeling->merge quenching Quench Reaction merge->quenching downstream Lysis, Purification, Western Blot, Analysis quenching->downstream

References

Application Notes and Protocols for Biotinylating Newly Transcribed RNA with MTSEA-biotin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the selective biotinylation of newly transcribed RNA using 4-thiouridine (4sU) metabolic labeling followed by reaction with MTSEA-biotin. This method allows for the specific capture and analysis of RNA molecules synthesized within a defined time window, enabling the study of RNA transcription, processing, and turnover dynamics. This compound is a thiol-reactive compound that efficiently and specifically forms a disulfide bond with the sulfur atom in 4sU-incorporated RNA.[1][2] This protocol is an alternative to less efficient methods, such as those using HPDP-biotin, offering higher yields and less bias in the enrichment of newly transcribed RNA.[2]

Principle of the Method

The workflow involves three main stages:

  • Metabolic Labeling: Cells are incubated with 4-thiouridine (4sU), a uridine analog that is incorporated into newly synthesized RNA transcripts by cellular RNA polymerases.[3][4]

  • Thiol-Specific Biotinylation: Total RNA is extracted, and the thiol group of the incorporated 4sU is specifically biotinylated using this compound.[1][2]

  • Affinity Purification: The biotinylated RNA is then captured and purified using streptavidin-coated magnetic beads, separating it from pre-existing, unlabeled RNA.[3][4][5]

The purified, newly transcribed RNA can then be used in various downstream applications, such as qRT-PCR, microarray analysis, or next-generation sequencing, to investigate dynamic changes in gene expression.[5]

Quantitative Data Summary

The following tables provide a summary of recommended concentrations and quantities for key reagents in the protocol.

Table 1: Recommended 4sU Labeling Concentrations and Durations [4]

Labeling Duration (minutes)Recommended 4sU Concentration (µM)
<10500–20,000
15–30500–1000
60200–500
120100–200

Table 2: Reagents for Biotinylation Reaction with this compound

ReagentStock ConcentrationVolume per ReactionFinal Concentration
Total RNA-60 - 100 µg-
MTSEA biotin-XX1 mg/mL in DMF5 µgVaries based on RNA amount
10x Biotinylation Buffer (100 mM HEPES pH 7.5, 10 mM EDTA)10x25 µL1x
Nuclease-free Water-To a final volume of 250 µL-

Note: The optimal amount of this compound may need to be determined empirically for different cell types and experimental conditions.

Experimental Protocols

Metabolic Labeling of Newly Transcribed RNA with 4-thiouridine (4sU)
  • Plate cells to reach 70-80% confluency on the day of the experiment.

  • Prepare a stock solution of 4sU (e.g., 50 mM in sterile RNase-free water) and store in aliquots at -20°C. Thaw only once before use.[5]

  • Dilute the 4sU stock solution in pre-warmed cell culture medium to the desired final concentration (see Table 1 for guidelines).

  • Remove the existing medium from the cells and replace it with the 4sU-containing medium.

  • Incubate the cells for the desired labeling period at 37°C in a CO2 incubator.

  • After incubation, aspirate the labeling medium and immediately lyse the cells for RNA extraction to quench the labeling reaction.[4]

Total RNA Extraction
  • Lyse the cells directly on the culture plate using a TRIzol-based reagent according to the manufacturer's instructions to ensure complete cell lysis and inactivation of RNases.[4]

  • Perform total RNA extraction using a standard phenol-chloroform method or a column-based RNA purification kit.

  • Ensure the final RNA preparation is free of contaminating DNA and proteins. A DNase treatment step is highly recommended.

  • Quantify the RNA concentration and assess its integrity using a spectrophotometer and agarose gel electrophoresis or a bioanalyzer.

Biotinylation of 4sU-labeled RNA with this compound

This protocol is adapted from previously published methods.[2][6]

  • In an RNase-free microcentrifuge tube, combine the following reagents in the order listed:

    • 60-100 µg of total RNA

    • 10 mM HEPES, pH 7.5

    • 1 mM EDTA

    • Nuclease-free water to a final volume of 250 µL.

  • Freshly dissolve MTSEA biotin-XX in DMF to a concentration of 1 mg/mL.[2]

  • Add 5 µg of the freshly prepared MTSEA biotin-XX solution to the RNA mixture. The final concentration of DMF should be around 20%.[2]

  • Incubate the reaction for 30 minutes at room temperature in the dark with rotation.[2][6]

  • To remove unbound this compound, perform a phenol/chloroform extraction. Add an equal volume of phenol:chloroform:isoamyl alcohol (25:24:1, pH 6.7) and vortex vigorously.

  • Centrifuge at ≥12,000 x g for 5 minutes at 4°C.

  • Carefully transfer the upper aqueous phase to a new RNase-free tube.

  • Precipitate the RNA by adding 1/10th volume of 5 M NaCl and an equal volume of isopropanol.

  • Incubate at -20°C for at least 1 hour or overnight.

  • Centrifuge at ≥12,000 x g for 20 minutes at 4°C to pellet the RNA.

  • Wash the RNA pellet with 75% ethanol and centrifuge again.

  • Air-dry the pellet and resuspend in RNase-free water.

Purification of Biotinylated RNA
  • Resuspend streptavidin-coated magnetic beads in a suitable binding buffer.

  • Heat the biotinylated RNA to 65°C for 10 minutes and then immediately place on ice for 5 minutes to denature secondary structures.[4][5]

  • Add the denatured, biotinylated RNA to the equilibrated magnetic beads and incubate for 15-30 minutes at room temperature with rotation to allow for binding.[4][5]

  • Place the tube on a magnetic stand and discard the supernatant (this contains the unlabeled, pre-existing RNA).

  • Wash the beads several times with a high-stringency wash buffer to remove non-specifically bound RNA.

  • Elute the biotinylated, newly transcribed RNA from the beads using a buffer containing a reducing agent such as DTT (e.g., 100 mM DTT) to cleave the disulfide bond between biotin and the 4sU-RNA.[7]

  • The eluted RNA is now ready for downstream analysis.

Visualizations

Experimental Workflow Diagram

Biotinylation_Workflow cluster_cell_culture Cell Culture & Labeling cluster_rna_extraction RNA Processing cluster_purification_analysis Purification & Analysis A 1. Plate and culture cells B 2. Add 4-thiouridine (4sU) to culture medium A->B C 3. Incubate for desired time B->C D 4. Lyse cells and extract total RNA C->D Quench E 5. Biotinylate 4sU-RNA with this compound D->E F 6. Purify biotinylated RNA E->F G 7. Bind to streptavidin beads F->G H 8. Wash to remove unlabeled RNA G->H I 9. Elute newly transcribed RNA H->I J 10. Downstream Analysis (qRT-PCR, RNA-Seq) I->J

Caption: Workflow for biotinylating newly transcribed RNA.

Signaling Pathway of 4sU Incorporation and Biotinylation

Signaling_Pathway s4U 4-thiouridine (4sU) Cell Cell Membrane s4U->Cell Uptake s4U_in 4sU (intracellular) s4UTP 4sU-Triphosphate s4U_in->s4UTP Phosphorylation UTP_pool UTP Pool RNAPol RNA Polymerase II UTP_pool->RNAPol s4UTP->RNAPol Incorporation NascentRNA Newly Transcribed RNA (4sU-labeled) RNAPol->NascentRNA Transcription BiotinylatedRNA Biotinylated RNA NascentRNA->BiotinylatedRNA Biotinylation MTSEA This compound MTSEA->BiotinylatedRNA

Caption: Pathway of 4sU incorporation and subsequent biotinylation.

References

Application Notes and Protocols for MTSEA-Biotin Labeling of Purified Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

[2-(Aminoethyl)methanethiosulfonate]-biotin (MTSEA-biotin) is a sulfhydryl-reactive chemical probe of immense value in protein biochemistry and drug development. Its primary application lies in the specific, covalent labeling of cysteine residues that are accessible to the aqueous environment. This technique, often termed substituted cysteine accessibility mapping (SCAM), provides high-resolution insights into protein structure, dynamics, and function. By systematically introducing cysteine mutations at various positions within a protein and subsequently probing their accessibility to this compound, researchers can elucidate the architecture of binding pockets, map the lining of ion channels, and detect conformational changes associated with ligand binding or channel gating. The small size of the biotin molecule, coupled with the high affinity of the biotin-streptavidin interaction, facilitates robust detection and purification of labeled proteins.[1]

These application notes provide a comprehensive overview of this compound labeling of purified proteins, including detailed protocols, data interpretation guidelines, and troubleshooting strategies.

Principle of this compound Labeling

This compound reacts specifically with the sulfhydryl (thiol) group of cysteine residues to form a stable disulfide bond. The methanethiosulfonate (MTS) group is highly reactive towards reduced thiols, ensuring efficient labeling under mild conditions.[2] This specificity allows for the precise interrogation of engineered or endogenous cysteine residues within a purified protein.

The general workflow for an this compound labeling experiment involves several key steps: protein preparation, the labeling reaction, removal of excess unreacted this compound, and detection of the biotinylated protein. The accessibility of a particular cysteine residue to this compound is determined by its location within the protein's three-dimensional structure and the protein's conformational state.

Key Applications

  • Structural Mapping of Proteins: By creating a series of single-cysteine mutants, the accessibility of each position to this compound can be determined, providing information about which residues are on the protein surface.

  • Analysis of Protein Conformational Changes: Changes in cysteine accessibility upon the addition of ligands (e.g., agonists, antagonists, or allosteric modulators) can reveal dynamic rearrangements of the protein structure.[3]

  • Mapping Channel Pores and Binding Sites: The state-dependent accessibility of cysteines lining a channel or a binding pocket can identify residues crucial for function.

  • Protein-Protein Interaction Studies: this compound can be used to label a protein to facilitate its use as a probe in pull-down assays or other interaction studies.

Data Presentation

Table 1: Optimization of this compound Labeling Conditions

ParameterCondition 1Condition 2Condition 3Condition 4
Protein Concentration (mg/mL) 1.01.00.50.5
Molar Ratio (this compound:Protein) 10:120:110:120:1
Incubation Time (minutes) 30306060
Incubation Temperature (°C) 252544
Labeling Efficiency (%) 75906085
Protein Recovery (%) 95929896

Note: Labeling efficiency can be determined by various methods, including the HABA assay or mass spectrometry. Protein recovery is calculated after the removal of excess this compound.

Table 2: Ligand-Induced Changes in Cysteine Accessibility

Cysteine MutantLigandLigand Concentration (µM)Relative Biotinylation (%)Fold Change
Cys42None01001.0
Cys42Agonist X1045-2.2
Cys150None01001.0
Cys150Agonist X10180+1.8
Cys210None01001.0
Cys210Agonist X1098~1.0

Note: Relative biotinylation is often determined by densitometry of Western blots and normalized to the unlabeled control.

Experimental Protocols

Protocol 1: General this compound Labeling of a Purified Protein

This protocol describes a general method for labeling a purified protein containing one or more accessible cysteine residues with this compound.

Materials:

  • Purified protein in a suitable buffer (e.g., PBS, pH 7.2-7.5, free of primary amines and thiols)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0, or 100 mM L-cysteine)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns) or dialysis cassettes[4][5]

  • Protein concentration assay reagent (e.g., BCA or Bradford)

Procedure:

  • Protein Preparation:

    • Ensure the purified protein is in a buffer free of primary amines (like Tris) and thiols (like DTT or β-mercaptoethanol), as these will react with this compound. If necessary, perform a buffer exchange using a desalting column or dialysis.

    • Determine the protein concentration accurately.

  • Preparation of this compound Stock Solution:

    • Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a final concentration of 10-50 mM. This compound is moisture-sensitive, so handle it accordingly.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio may need to be determined empirically.

    • Incubate the reaction for 30 minutes to 2 hours at room temperature or overnight at 4°C. The optimal time and temperature will depend on the protein and the accessibility of the cysteine residue(s).

  • Quenching the Reaction:

    • (Optional but recommended) Stop the labeling reaction by adding a quenching solution to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature. This will consume any unreacted this compound.

  • Removal of Excess this compound:

    • Remove unreacted this compound and byproducts using a desalting column or dialysis. Follow the manufacturer's instructions for the chosen method.[5]

  • Quantification and Storage:

    • Determine the concentration of the biotinylated protein.

    • Assess the degree of biotinylation using a method such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or mass spectrometry.

    • Store the biotinylated protein at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Probing Conformational Changes with this compound

This protocol outlines how to use this compound to detect ligand-induced conformational changes in a purified protein.

Materials:

  • Purified protein (wild-type or cysteine mutant)

  • This compound

  • Ligand of interest (agonist, antagonist, etc.)

  • All other reagents from Protocol 1

  • SDS-PAGE reagents

  • Western blotting apparatus and reagents

  • Streptavidin-HRP conjugate or anti-biotin antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Preparation: Prepare the purified protein as described in Protocol 1.

  • Ligand Incubation:

    • Divide the protein sample into two aliquots: one for the "unliganded" state and one for the "liganded" state.

    • To the "liganded" state aliquot, add the ligand of interest to the desired final concentration. Incubate for a sufficient time to allow binding and any conformational changes to occur (e.g., 15-30 minutes at room temperature).

    • To the "unliganded" state aliquot, add an equal volume of buffer.

  • This compound Labeling:

    • Prepare the this compound stock solution as in Protocol 1.

    • Add the same molar excess of this compound to both the "unliganded" and "liganded" protein samples.

    • Incubate both reactions for a short, defined period (e.g., 1-5 minutes) to capture the initial accessibility of the cysteine residue in each state. The short incubation time is critical to minimize the risk of the protein spontaneously changing conformation during the labeling process.

  • Quenching and Sample Preparation:

    • Quench both reactions simultaneously with a quenching solution.

    • Prepare the samples for SDS-PAGE by adding loading buffer.

  • Detection and Analysis:

    • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Block the membrane and then probe with streptavidin-HRP or a primary anti-biotin antibody followed by a secondary HRP-conjugated antibody.

    • Develop the blot using a chemiluminescent substrate and image the results.

    • Quantify the band intensities for the "unliganded" and "liganded" samples using densitometry software. A change in band intensity indicates a change in the accessibility of the cysteine residue to this compound, reflecting a conformational change in the protein.

Mandatory Visualizations

Signaling Pathway: P2X Receptor Activation

P2X_Receptor_Activation cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP P2X_Resting P2X Receptor (Closed State) ATP->P2X_Resting Binds P2X_Open P2X Receptor (Open State) P2X_Resting->P2X_Open Conformational Change Cations Na+, Ca2+ P2X_Open->Cations Influx Depolarization Membrane Depolarization Cations->Depolarization Leads to Cellular_Response Cellular Response Depolarization->Cellular_Response Triggers

Caption: ATP binding to the P2X receptor induces a conformational change, leading to ion influx and cellular responses.

Experimental Workflow: Probing Conformational Changes

Conformational_Change_Workflow Start Start: Purified Protein (with engineered cysteine) Split Split Sample Start->Split No_Ligand Control: No Ligand Split->No_Ligand Aliquot 1 Add_Ligand Experiment: Add Ligand Split->Add_Ligand Aliquot 2 Label_Control Label with This compound No_Ligand->Label_Control Label_Expt Label with This compound Add_Ligand->Label_Expt Quench Quench Reaction Label_Control->Quench Label_Expt->Quench SDS_PAGE SDS-PAGE Quench->SDS_PAGE Western_Blot Western Blot (Streptavidin-HRP) SDS_PAGE->Western_Blot Analyze Analyze Results: Compare Band Intensities Western_Blot->Analyze Conclusion Conclusion: Conformational Change Detected? Analyze->Conclusion

Caption: Workflow for detecting protein conformational changes using this compound labeling.

Logical Relationship: Troubleshooting this compound Labeling

Troubleshooting_MTSEA_Labeling Problem Problem No/Low Labeling Low Protein Recovery High Background Cause Possible Causes Inactive Reagent Inaccessible Cysteine Interfering Buffer Components Over-labeling/Precipitation Inefficient Removal of Excess Biotin Non-specific Binding Problem:p->Cause:c1 Investigate Solution Solutions Use Fresh this compound Confirm Cysteine Accessibility Buffer Exchange Optimize Molar Ratio Optimize Desalting/Dialysis Add Blocking Step Cause:c2->Solution:s1 Implement

Caption: A logical approach to troubleshooting common issues in this compound labeling experiments.

Troubleshooting

ProblemPossible CauseRecommended Solution
No or Low Labeling Efficiency This compound reagent is hydrolyzed.Prepare fresh this compound stock solution in anhydrous DMSO or DMF immediately before use.[6]
Cysteine residue is not accessible.Confirm the expression and presence of the cysteine mutant. The cysteine may be buried within the protein structure.
Interfering substances in the protein buffer.Ensure the buffer is free of thiols (DTT, β-mercaptoethanol) and primary amines (Tris). Perform buffer exchange if necessary.
Low Protein Recovery After Labeling Protein precipitation due to over-labeling.Reduce the molar ratio of this compound to protein. Optimize incubation time and temperature.[4]
Non-specific binding to desalting column or dialysis membrane.Use low-protein binding materials. For dilute samples, consider adding a carrier protein if compatible with downstream applications.[5]
Inefficient elution from desalting column.Ensure the sample volume and centrifugation speed are within the manufacturer's recommended range for the desalting column.[4]
High Background in Western Blots Inefficient removal of excess this compound.Optimize the desalting or dialysis procedure. Consider performing a second round of purification.
Non-specific binding of streptavidin-HRP.Increase the blocking time and/or use a different blocking agent (e.g., BSA, non-fat dry milk). Add a mild detergent (e.g., Tween-20) to the wash buffers.[7]
Endogenous biotinylated proteins in the sample (if not highly purified).This is less of a concern with highly purified proteins but can be an issue in less pure samples.

References

Troubleshooting & Optimization

Technical Support Center: MTSEA-Biotin Labeling Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using MTSEA-biotin in their labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound ((2-((Biotinoyl)amino)ethyl) methanethiosulfonate) is a thiol-reactive biotinylation reagent. It is commonly used to label proteins and other molecules that contain free sulfhydryl groups (cysteines). A primary application is the selective labeling of cell surface proteins, as the reagent is membrane-impermeable under specific conditions.

Q2: What are the advantages of using this compound?

This compound offers several advantages, including its high reactivity and specificity towards thiol groups under mild conditions.[1] This specificity allows for targeted labeling of cysteine-containing proteins or peptides.

Q3: How should I prepare and store my this compound stock solution?

This compound is typically dissolved in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to create a stock solution.[2][3] It is crucial to use a good quality anhydrous solvent to prevent hydrolysis of the reagent.[4] Stock solutions should be freshly prepared before each experiment for best results. For short-term storage, aliquots can be stored at -20°C, protected from moisture.

Q4: Can I use buffers containing primary amines, like Tris or glycine, during the labeling reaction?

No, it is critical to avoid buffers containing primary amines (e.g., Tris, glycine) during the biotinylation step. These compounds will compete with the target molecule for the this compound, which can significantly reduce labeling efficiency.[5] Amine-free buffers such as Phosphate-Buffered Saline (PBS) or HEPES are recommended.[5]

Troubleshooting Guide

This guide addresses common issues encountered during this compound labeling experiments.

Issue 1: Low or No Biotin Labeling Signal

If you are observing a weak or absent signal from your biotinylated proteins, consider the following potential causes and solutions.

Potential Cause Suggested Solution Key Considerations
Inactive this compound Reagent Use a fresh stock of this compound. Ensure proper storage of the reagent at -20°C with a desiccant. Allow the vial to equilibrate to room temperature before opening to prevent condensation.[5]MTSEA reagents are moisture-sensitive and can hydrolyze over time.
Suboptimal Buffer Conditions Ensure the reaction buffer is free of primary amines (e.g., Tris, glycine).[5] The optimal pH for the reaction is typically in the range of 7.2-8.5.[5]Amine-containing buffers will quench the reaction.
Insufficient this compound Concentration Increase the molar excess of this compound to the target protein. A starting point is often a 10:1 to 20:1 molar ratio, but this may require empirical optimization.[5]Over-biotinylation can also be problematic, so optimization is key.
Short Incubation Time or Low Temperature Increase the incubation time or temperature. A common starting point is 30-60 minutes at room temperature or 2 hours at 4°C.[5] For cell surface labeling, 30 minutes at 4°C is often used to prevent internalization.[5]Longer incubation times at higher temperatures can risk protein degradation or loss of cell membrane integrity.
Insufficient Target Protein Ensure you are starting with a sufficient amount of your target protein. For cell surface labeling, aim for a cell confluency of 85-95%.[6]A low abundance of the target will naturally result in a low signal.
Issue 2: High Background Signal

High background can obscure your specific signal. The following table outlines common causes and solutions.

Potential Cause Suggested Solution Key Considerations
Inadequate Blocking Increase the concentration of the blocking agent (e.g., BSA, non-fat dry milk) and/or the incubation time. For biotin-based assays, using a biotin-free BSA is recommended.Non-fat dry milk contains endogenous biotin and should be avoided in some applications.
Insufficient Washing Increase the number and duration of washing steps after the biotinylation and antibody incubation steps. The inclusion of a mild detergent like Tween-20 in the wash buffer can help reduce non-specific binding.Thorough washing is critical to remove unbound reagents.
Over-biotinylation of the Target Reduce the molar ratio of this compound to your protein.[5] Excessive biotinylation can lead to protein aggregation and non-specific binding.[5]Titrate the this compound concentration to find the optimal balance between labeling efficiency and background.
Non-specific Binding of Streptavidin/Avidin Pre-clear your lysate by incubating it with beads that do not have streptavidin before the pulldown step.[7] Consider adding free biotin to the final wash buffer before detection to displace weakly bound streptavidin.Streptavidin itself can sometimes bind non-specifically.
Endogenous Biotinylated Proteins If working with cell lysates, especially from tissues like liver or kidney, perform an avidin/biotin blocking step before adding your streptavidin conjugate.[8]These tissues have naturally high levels of biotinylated proteins.
Issue 3: Labeling of Intracellular Proteins (in Cell Surface Labeling Experiments)

A common goal of using this compound is to specifically label cell surface proteins. If you are detecting intracellular proteins, consider these points.

Potential Cause Suggested Solution Key Considerations
Compromised Cell Membrane Integrity Handle cells gently throughout the experiment. Use ice-cold buffers for all washing and incubation steps to maintain membrane integrity.[7]Damaged cells will allow the membrane-impermeable this compound to enter and label intracellular proteins.
Internalization of the Labeling Reagent Perform the entire labeling procedure on ice or at 4°C.[7] Keep incubation times to a minimum (e.g., 30 minutes).[5]Higher temperatures can induce endocytosis, leading to the internalization of the biotin reagent.
Ineffective Quenching Ensure the quenching solution (e.g., 50-100 mM glycine or Tris) is added promptly after the biotinylation step and at a sufficient concentration to neutralize any unreacted this compound.[7]Unquenched reagent can continue to label proteins after cell lysis.

Experimental Protocols

Protocol: Cell Surface Protein Biotinylation with this compound

This protocol provides a general guideline for the biotinylation of cell surface proteins on adherent mammalian cells. Optimization may be required for different cell types and experimental goals.

Materials:

  • Adherent cells cultured to 85-95% confluency

  • This compound

  • Anhydrous DMSO or DMF

  • Ice-cold Phosphate-Buffered Saline (PBS), pH 7.4

  • Ice-cold Quenching Buffer (e.g., 100 mM glycine in PBS)

  • Ice-cold Lysis Buffer (e.g., RIPA buffer) with protease inhibitors

Procedure:

  • Cell Preparation:

    • Place the cell culture dish on ice.

    • Gently wash the cells twice with ice-cold PBS to remove any residual culture medium.

  • Biotinylation Reaction:

    • Immediately before use, prepare a fresh solution of this compound in anhydrous DMSO or DMF. Further dilute this stock solution in ice-cold PBS to the desired final concentration (e.g., 0.5 - 2 mM).

    • Remove the PBS from the cells and add the this compound solution, ensuring the cell monolayer is completely covered.

    • Incubate on ice for 30 minutes with gentle rocking.

  • Quenching:

    • Aspirate the this compound solution.

    • Wash the cells three times with ice-cold Quenching Buffer.

    • During the final wash, incubate the cells with the Quenching Buffer for 10 minutes on ice to ensure all unreacted this compound is neutralized.[7]

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold Lysis Buffer containing protease inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes with periodic vortexing.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Downstream Processing:

    • The resulting supernatant contains the biotinylated cell surface proteins and can be used for downstream applications such as streptavidin pull-down assays followed by Western blotting or mass spectrometry.

Visualizations

Experimental Workflow for this compound Labeling

G cluster_prep Cell Preparation cluster_labeling Biotinylation cluster_quench Quenching cluster_lysis Cell Lysis & Protein Extraction cluster_downstream Downstream Analysis wash1 Wash cells with ice-cold PBS wash2 Repeat wash wash1->wash2 prep_biotin Prepare fresh this compound solution add_biotin Incubate cells with this compound on ice prep_biotin->add_biotin quench1 Wash with Quenching Buffer add_biotin->quench1 quench2 Incubate with Quenching Buffer quench1->quench2 add_lysis Add Lysis Buffer quench2->add_lysis incubate_lysis Incubate on ice add_lysis->incubate_lysis centrifuge Centrifuge to pellet debris incubate_lysis->centrifuge collect Collect supernatant centrifuge->collect pulldown Streptavidin Pulldown collect->pulldown analysis Western Blot / Mass Spectrometry pulldown->analysis

Caption: A flowchart of the this compound cell surface labeling workflow.

Troubleshooting Flowchart for this compound Labeling

G start Start Troubleshooting problem Identify Primary Issue start->problem low_signal Low/No Signal problem->low_signal Weak Signal high_bg High Background problem->high_bg High Background intra_label Intracellular Labeling problem->intra_label Non-specific check_reagent Check this compound (freshness, storage) low_signal->check_reagent optimize_blocking Optimize Blocking (agent, time) high_bg->optimize_blocking check_temp Ensure 4°C/ Ice Temperature intra_label->check_temp check_buffer Verify Buffer (amine-free, pH) check_reagent->check_buffer optimize_conc Optimize this compound Concentration check_buffer->optimize_conc optimize_time Optimize Incubation Time/Temperature optimize_conc->optimize_time end Problem Resolved optimize_time->end increase_washes Increase Washing Steps optimize_blocking->increase_washes titrate_streptavidin Titrate Streptavidin increase_washes->titrate_streptavidin titrate_streptavidin->end check_quenching Verify Quenching Step (prompt, sufficient) check_temp->check_quenching handle_gently Handle Cells Gently check_quenching->handle_gently handle_gently->end

Caption: A logical flowchart for troubleshooting common issues in this compound labeling experiments.

References

Technical Support Center: Reducing Non-Specific Binding of MTSEA-Biotin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering non-specific binding issues with MTSEA-biotin. Our goal is to equip you with the knowledge to optimize your experiments, improve signal-to-noise ratios, and obtain reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what does it specifically react with?

This compound ((2-Aminoethyl)methanethiosulfonate hydrobromide) is a thiol-reactive biotinylation reagent. It specifically targets and forms a stable disulfide bond with free sulfhydryl groups (-SH) found on cysteine residues of proteins. This reaction is typically performed under mild pH conditions.

Q2: What are the common causes of non-specific binding in experiments using this compound?

Non-specific binding in this compound experiments can arise from several factors:

  • Hydrophobic Interactions: The biotin and linker components of the this compound molecule can hydrophobically interact with proteins and surfaces.

  • Electrostatic Interactions: Charged molecules can non-specifically bind to oppositely charged surfaces or proteins.

  • Binding to the Solid Phase: The biotinylated proteins or the detection reagents (streptavidin/avidin) can bind directly to the surface of microplates, beads, or membranes if not properly blocked.

  • Endogenous Biotin: Many biological samples contain endogenous biotinylated proteins (e.g., carboxylases), which can be detected by streptavidin/avidin, leading to false-positive signals.[1]

  • Over-biotinylation: Excessive labeling of a protein with biotin can alter its physicochemical properties, leading to aggregation and increased non-specific binding.[1]

Q3: How can I be sure that the binding I am observing is specific to the thiol-modification by this compound?

To confirm the specificity of your this compound labeling, it is crucial to include proper controls in your experimental setup. A key control is to perform the labeling reaction in the presence of a reducing agent, such as Dithiothreitol (DTT), which will compete for the this compound and prevent the labeling of your target protein. A significant reduction in signal in the presence of DTT would indicate that the labeling is specific to thiol groups.

Troubleshooting Guides

Problem 1: High background signal in my assay.

High background can mask the specific signal from your biotinylated target. Here are several strategies to mitigate this issue, categorized by the source of the non-specific binding.

Strategy 1: Optimizing Buffers and Washing Steps

Optimizing your buffer composition and washing protocol is a highly effective first line of defense against non-specific binding.

  • Increase Salt Concentration: Increasing the ionic strength of your buffers can disrupt weak electrostatic interactions.[2]

  • Add a Detergent: Including a non-ionic detergent can help reduce hydrophobic interactions.[2]

  • Increase Wash Steps: Increasing the number and duration of washes is a simple yet effective way to reduce background.[2]

Parameter Recommendation Notes
Salt Concentration (e.g., NaCl) 150-500 mMHigher concentrations are more stringent.
Detergent (e.g., Tween-20) 0.05-0.1% (v/v)Helps to reduce hydrophobic interactions.
Number of Washes 3-6 washesIncrease after critical incubation steps.
Wash Duration 5-15 minutes per washLonger washes can improve removal of non-specifically bound molecules.

Strategy 2: Effective Blocking

Proper blocking is essential to prevent non-specific binding to surfaces and other proteins.

  • Protein-Based Blockers: These are commonly used to saturate non-specific binding sites.

  • Pre-clearing Lysate: This step removes proteins from your sample that non-specifically bind to your streptavidin-coated beads.

Blocking Agent Typical Concentration Considerations
Bovine Serum Albumin (BSA) 1-5% (w/v)Use a high-purity, "biotin-free" grade to avoid interference.[2]
Normal Serum 5-10% (v/v)Use serum from the same species as your secondary antibody to block cross-reactive sites.
Casein/Non-fat Dry Milk 1-3% (w/v)Be cautious as milk proteins can contain endogenous biotin.[2]
Problem 2: Suspected interference from endogenous biotin.

Endogenous biotin can be a significant source of background in sensitive assays.

Strategy: Endogenous Biotin Blocking

A two-step blocking procedure can effectively mask endogenous biotin.[3]

  • Streptavidin Incubation: Incubate your sample with an excess of unlabeled streptavidin. This will bind to the endogenous biotin in your sample.

  • Free Biotin Incubation: After washing away the unbound streptavidin, incubate with an excess of free biotin. This will saturate the remaining biotin-binding sites on the streptavidin that is now bound to the endogenous biotin.[3]

Experimental Protocols

Protocol 1: General Workflow for Reducing Non-Specific Binding

This protocol outlines a generalized workflow incorporating key troubleshooting steps.

experimental_workflow cluster_prep Sample Preparation cluster_blocking Blocking (Optional but Recommended) cluster_labeling Biotinylation cluster_capture Capture & Wash cluster_analysis Analysis prep Prepare Sample (e.g., Cell Lysate) preclear Pre-clear Lysate with Unconjugated Beads prep->preclear Reduces protein binding to beads block_surface Block Surface (e.g., Beads, Plate) with BSA or Serum preclear->block_surface labeling Incubate with This compound block_surface->labeling Reduces binding to surface capture Capture Biotinylated Proteins with Streptavidin Beads labeling->capture wash Wash Beads with Optimized Buffer (High Salt, Detergent) capture->wash Crucial for removing non-specific binders analysis Elute and Analyze (e.g., Western Blot, MS) wash->analysis

Figure 1. A generalized workflow for biotinylation experiments highlighting key steps to reduce non-specific binding.

Protocol 2: Endogenous Biotin Blocking Workflow

This protocol details the steps to block interference from endogenous biotin.

endogenous_biotin_blocking start Start with your prepared sample (e.g., tissue section, cell lysate) block_protein Perform standard protein blocking (e.g., with BSA) start->block_protein add_streptavidin Incubate with excess unlabeled Streptavidin block_protein->add_streptavidin Binds to endogenous biotin wash1 Wash thoroughly to remove unbound Streptavidin add_streptavidin->wash1 add_biotin Incubate with excess free Biotin wash1->add_biotin Blocks remaining sites on Streptavidin wash2 Wash thoroughly to remove unbound Biotin add_biotin->wash2 proceed Proceed with your This compound labeling and subsequent steps wash2->proceed

Figure 2. A stepwise workflow for blocking endogenous biotin to reduce background signal.

Logical Troubleshooting Flowchart

Use this flowchart to systematically troubleshoot non-specific binding issues in your this compound experiments.

troubleshooting_flowchart start High Non-Specific Binding Observed check_controls Are your controls (e.g., no this compound, + reducing agent) showing high signal? start->check_controls endogenous_biotin Potential Endogenous Biotin Issue check_controls->endogenous_biotin Yes optimize_wash Optimize Washing Protocol (Increase stringency: salt, detergent, duration) check_controls->optimize_wash No implement_biotin_block Implement Endogenous Biotin Blocking Protocol endogenous_biotin->implement_biotin_block reassess1 Re-evaluate Background implement_biotin_block->reassess1 reassess1->optimize_wash Still high resolved Issue Resolved reassess1->resolved Resolved reassess2 Re-evaluate Background optimize_wash->reassess2 optimize_blocking Optimize Blocking (Change blocker, concentration, pre-clear lysate) reassess2->optimize_blocking Still high reassess2->resolved Resolved reassess3 Re-evaluate Background optimize_blocking->reassess3 titrate_reagent Titrate this compound Concentration (Reduce if too high) reassess3->titrate_reagent Still high reassess3->resolved Resolved consult Consult further technical support titrate_reagent->consult Still high

Figure 3. A logical flowchart to guide troubleshooting of non-specific binding.

References

Technical Support Center: Optimizing MTSEA-Biotin to Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing your MTSEA-biotin protein labeling experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve efficient and consistent biotinylation of cysteine-containing proteins.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound (2-((Biotinoyl)amino)ethyl methanethiosulfonate) is a thiol-reactive biotinylation reagent. It is specifically used to label proteins and other molecules that contain free sulfhydryl groups (thiols), which are present in cysteine residues.[1][2] This selective labeling is valuable for studying protein structure, function, and interactions, particularly for identifying and modifying cell surface proteins.[1][3][4]

Q2: How do I choose the correct variant of this compound?

This compound is available with different length spacer arms (e.g., Biotin-X, Biotin-XX) that separate the biotin molecule from its reactive group.[1][3][4] Longer linkers can help to reduce steric hindrance and improve the interaction between the biotin and its binding partners, such as streptavidin or avidin.[1][3][4] The choice of variant depends on the specific application and the geometry of the protein being labeled.

Q3: How should I prepare and store this compound stock solutions?

This compound is typically a solid that is soluble in organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[1][3][4][5] It is hygroscopic and susceptible to hydrolysis, so it is crucial to use anhydrous (dry) solvent to prepare stock solutions.[1] Unused stock solutions in anhydrous DMSO can be stored at -20°C for short periods, but for long-term storage, it is best to store the reagent as a desiccated solid at -20°C.[1][3][5][6] Always allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[7]

Q4: What is the recommended starting molar ratio of this compound to protein?

The optimal molar ratio of this compound to protein must be determined empirically for each specific protein and application. A common starting point is a 10- to 40-fold molar excess of the biotin reagent to the protein.[8] The efficiency of the reaction is dependent on the protein concentration; more dilute protein solutions generally require a higher molar excess of the biotin reagent to achieve the desired degree of labeling.[7][9][10][11]

Q5: Which buffers are compatible with the this compound labeling reaction?

The labeling reaction should be performed in a buffer that is free of thiols, such as dithiothreitol (DTT) or β-mercaptoethanol, as these will compete with the protein's cysteine residues for reaction with the this compound. Phosphate-buffered saline (PBS) at a pH of 7.0-7.2 is a commonly used buffer for this reaction.[8]

Q6: How can I stop or "quench" the biotinylation reaction?

While not always necessary if excess biotin is removed immediately, the reaction can be quenched by adding a small molecule containing a free thiol, such as DTT or β-mercaptoethanol. These molecules will react with any remaining unreacted this compound.

Q7: What is the best way to remove unreacted this compound after the labeling reaction?

Excess, unreacted this compound should be removed to prevent interference in downstream applications. Common methods for purification include:

  • Size-exclusion chromatography (e.g., desalting columns): This is a quick and effective method for separating the labeled protein from smaller, unreacted biotin molecules.[8][12]

  • Dialysis: This method is effective for removing small molecules from larger proteins.[9][12]

  • Phenol:chloroform extraction followed by precipitation: This method is often used for purifying labeled RNA.[13]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Biotinylation Inactive this compound due to hydrolysis.Ensure this compound is stored as a desiccate at -20°C.[3][6] Prepare stock solutions in anhydrous DMSO or DMF immediately before use and discard unused portions.[7]
Presence of competing thiols in the buffer.Ensure the reaction buffer is free of reducing agents like DTT or β-mercaptoethanol. If necessary, perform a buffer exchange before labeling.[14]
Insufficient molar excess of this compound.Increase the molar ratio of this compound to protein. For dilute protein solutions (<2 mg/mL), a higher molar excess (≥20-fold) may be necessary.[7][9][15]
Inaccessible cysteine residues on the protein.The target cysteine residues may be buried within the protein's structure. Consider denaturing the protein if its native conformation is not required for downstream applications.
Protein Precipitation During/After Labeling High concentration of organic solvent from the this compound stock.Keep the volume of the added this compound stock solution to a minimum, ideally less than 10% of the total reaction volume.[7]
Over-biotinylation leading to changes in protein properties.Excessive labeling can alter the protein's solubility.[12][16] Reduce the molar ratio of this compound to protein.[12]
Loss of Protein Activity Biotinylation of a critical cysteine residue.The labeled cysteine may be essential for the protein's biological function. Reduce the molar ratio of this compound to protein to achieve a lower degree of labeling. If the problem persists, this labeling chemistry may not be suitable for your protein.
High Background in Downstream Assays Insufficient removal of excess this compound.Ensure thorough removal of unreacted biotin using desalting columns, dialysis, or another suitable purification method.[8][9][12]
Over-biotinylation causing non-specific binding.Reduce the molar ratio of biotin to protein during the labeling reaction. Over-biotinylation can increase non-specific interactions.[16]
Endogenous biotin in biological samples.Some samples contain naturally biotinylated proteins which can cause background signal.[16]
Inconsistent Results Between Batches Incomplete reaction or purification.Ensure the reaction goes to completion by optimizing the incubation time. Standardize the purification method to ensure consistent removal of excess biotin. Using a desalting column can improve reproducibility.[17]
Variation in protein purity or concentration.Ensure the purity and concentration of the protein are consistent across different batches before starting the biotinylation reaction.[17]

Experimental Protocols & Data

This compound Variants
Reagent Molecular Weight ( g/mol ) Spacer Arm Length
This compound381.52Short
This compound-X494.69Medium
This compound-XX607.70Long

Data sourced from Biotium and MilliporeSigma product information.[1][3][5]

Recommended Starting Molar Ratios
Protein Concentration Recommended Molar Excess of Biotin Reagent
> 2 mg/mL≥ 12-fold
≤ 2 mg/mL≥ 20-fold

These are general guidelines; the optimal ratio should be determined experimentally.[9][11][15]

Detailed Protocol: Biotinylation of a Cysteine-Containing Protein

This protocol is a general guideline and may require optimization for your specific protein.

1. Materials

  • Protein to be labeled in a thiol-free buffer (e.g., PBS, pH 7.0-7.2).

  • This compound reagent.

  • Anhydrous dimethyl sulfoxide (DMSO).

  • Desalting column for purification.

  • Reaction tubes.

2. Calculations

  • Calculate the moles of protein:

    • Moles of protein = (grams of protein) / (molecular weight of protein in g/mol )

  • Calculate the moles of this compound to add:

    • Moles of this compound = Moles of protein × desired molar excess (e.g., 20)

  • Calculate the volume of this compound stock solution to add:

    • Volume to add (µL) = (Moles of this compound × 1,000,000) / (Concentration of stock solution in mM)

3. Procedure

  • Prepare Protein Sample: Ensure your protein is at a suitable concentration (e.g., 1-10 mg/mL) in a thiol-free buffer.[7][8]

  • Prepare this compound Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Immediately before use, dissolve the this compound in anhydrous DMSO to create a stock solution (e.g., 10 mM). Vortex until fully dissolved.[9]

  • Biotinylation Reaction:

    • Add the calculated volume of the this compound stock solution to your protein solution.

    • Mix gently and incubate the reaction at room temperature for 30 minutes to 2 hours.[9]

  • Purification:

    • Remove the excess, unreacted this compound by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).

    • Follow the manufacturer's instructions for the desalting column. The biotinylated protein will be in the eluate.[8][9]

  • Storage: Store the purified biotinylated protein at 4°C or -20°C, depending on the stability of your protein.

Visualizations

MTSEA_Biotin_Reaction cluster_reactants Reactants cluster_products Products Protein_Cys Protein-SH (Cysteine Residue) Labeled_Protein Biotin-S-S-Protein (Labeled Protein) Protein_Cys->Labeled_Protein Reaction MTSEA_Biotin This compound (Thiol-Reactive) MTSEA_Biotin->Labeled_Protein Byproduct Methanethiol MTSEA_Biotin->Byproduct

Caption: Reaction pathway of this compound with a protein cysteine residue.

Biotinylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis A Prepare Protein Sample (in thiol-free buffer) B Calculate Molar Ratio A->B C Prepare this compound Stock Solution (in anhydrous DMSO) B->C D Add this compound to Protein C->D E Incubate (RT, 30-120 min) D->E F Remove Excess Biotin (e.g., Desalting Column) E->F G Analyze Labeled Protein F->G

Caption: General experimental workflow for protein biotinylation with this compound.

Troubleshooting_Flow rect_node rect_node start Low Biotinylation? check_reagent Is Reagent Freshly Prepared in Anhydrous Solvent? start->check_reagent check_buffer Is Buffer Thiol-Free? check_reagent->check_buffer Yes sol_reagent Prepare Fresh Reagent check_reagent->sol_reagent No increase_ratio Increase Molar Ratio check_buffer->increase_ratio Yes sol_buffer Buffer Exchange Protein Sample check_buffer->sol_buffer No sol_ratio Re-run Experiment increase_ratio->sol_ratio

Caption: A logical workflow for troubleshooting low biotinylation efficiency.

References

Technical Support Center: MTSEA-Biotin Quenching Strategies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively quenching excess MTSEA-biotin in experimental workflows. Accurate quenching is critical for preventing non-specific labeling and ensuring reliable downstream results.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: Why is it necessary to quench excess this compound?

Quenching is a crucial step in biotinylation reactions to neutralize any unreacted this compound. The methanethiosulfonate (MTS) group of this compound is highly reactive towards free sulfhydryl groups (thiols), such as those on cysteine residues of proteins or 4-thiouridine in RNA. If not quenched, the excess reagent can continue to react non-specifically with other molecules in your sample during subsequent steps, leading to high background signals, false positives, and misinterpretation of results in downstream applications like Western blotting, pull-down assays, or microscopy.

Q2: What type of reagents can be used to quench this compound?

This compound is a thiol-reactive reagent. Therefore, the most effective quenching agents are molecules that contain a free thiol (sulfhydryl) group. These agents react with the MTS group of the excess this compound, rendering it non-reactive.

Q3: Which specific quenching agents are recommended for this compound?

Commonly used and effective thiol-containing quenching agents include:

  • Dithiothreitol (DTT)

  • β-Mercaptoethanol (BME)

  • L-cysteine

  • Glutathione [1]

Q4: I see protocols that use Tris or glycine to quench biotinylation reactions. Are these suitable for this compound?

Tris and glycine are effective for quenching amine-reactive biotinylation reagents, such as those with NHS esters.[2] However, they are not suitable for quenching thiol-reactive reagents like this compound because they lack the necessary free sulfhydryl group to react with the MTS moiety. Using Tris or glycine will not effectively stop the reaction of excess this compound with thiols in your sample.

Q5: My background signal is still high after quenching. What could be the problem?

High background after quenching can be due to several factors:

  • Inefficient Quenching: The concentration of the quenching agent may be too low, or the incubation time may be too short. Ensure you are using a sufficient molar excess of the quencher and allowing enough time for the reaction to complete.

  • Hydrolyzed this compound: this compound can hydrolyze in aqueous solutions. It is recommended to prepare the this compound solution immediately before use.[3]

  • Non-specific Binding of Biotinylated Proteins: Your biotinylated protein of interest might be binding non-specifically to other components in your assay. Ensure your washing steps are stringent enough to remove non-specifically bound proteins.

  • Contamination: Ensure all buffers and reagents are free from contaminants that might interfere with the assay.

Q6: Can the quenching agent affect the interaction between biotin and streptavidin?

High concentrations of some quenching agents, particularly DTT, have been reported to potentially interfere with the biotin-streptavidin interaction, although this is not a universally observed phenomenon and may depend on the specific conditions.[4][5] It is good practice to remove the excess quenching agent after the quenching step, for example, by using a desalting column or through dialysis.

Quantitative Comparison of Common Quenching Agents

The following table summarizes the recommended working concentrations and incubation times for common thiol-based quenching agents for this compound. The optimal conditions may vary depending on the specific experimental setup.

Quenching AgentRecommended Final ConcentrationTypical Incubation TimeKey Considerations
Dithiothreitol (DTT) 1-10 mM15-30 minutes at RTA strong reducing agent. Higher concentrations (50-100 mM) are used for complete disulfide bond reduction.[6] May interfere with some downstream applications if not removed.
β-Mercaptoethanol (BME) 5-20 mM15-30 minutes at RTEffective but has a strong, unpleasant odor and is toxic; should be handled in a fume hood.[7][8]
L-cysteine 1-10 mM15-30 minutes at RTA milder reducing agent, non-toxic, and odorless, making it a good alternative to DTT and BME in many applications.[9]
Glutathione 1-10 mM15-30 minutes at RTAn endogenous antioxidant that can be used for quenching.[1][10]

Experimental Protocol: Quenching Excess this compound with DTT

This protocol provides a general procedure for quenching a solution-phase this compound labeling reaction using Dithiothreitol (DTT).

Materials:

  • Biotinylation reaction mixture containing excess this compound

  • DTT stock solution (e.g., 1 M in water)

  • Reaction buffer (as used in the biotinylation step)

  • Desalting column or dialysis cassette (optional, for removal of excess quencher)

Procedure:

  • Complete Biotinylation Reaction: Perform the biotinylation of your target molecule with this compound according to your established protocol.

  • Prepare Quenching Solution: Immediately before use, prepare a fresh dilution of the DTT stock solution in your reaction buffer if necessary.

  • Add Quenching Agent: Add the DTT stock solution to your reaction mixture to achieve a final concentration of 1-10 mM. For example, add 5 µL of a 100 mM DTT stock solution to a 495 µL reaction volume to get a final concentration of 1 mM.

  • Incubate: Mix gently by pipetting or brief vortexing and incubate the reaction for 15-30 minutes at room temperature.

  • Removal of Excess Quencher (Optional but Recommended): To prevent potential interference in downstream applications, it is advisable to remove the excess DTT and quenched this compound. This can be achieved using:

    • Desalting Column: Equilibrate a desalting column according to the manufacturer's instructions and apply your quenched reaction mixture to separate the labeled protein from smaller molecules.

    • Dialysis: Dialyze the sample against an appropriate buffer (e.g., PBS) overnight at 4°C with at least two buffer changes.

  • Proceed to Downstream Applications: Your sample, containing the biotinylated target and now free of reactive this compound, is ready for your next experimental step (e.g., pull-down with streptavidin beads, Western blot analysis).

Experimental Workflow Diagram

MTSEA_Biotin_Quenching_Workflow start Start: Biotinylation Reaction add_quencher Add Thiol-based Quenching Agent (e.g., DTT, L-cysteine) start->add_quencher Reaction Complete incubate Incubate (15-30 min at RT) add_quencher->incubate purify Optional: Remove Excess Quencher (Desalting/Dialysis) incubate->purify Quenching Complete end End: Purified Biotinylated Product purify->end

Caption: Workflow for quenching excess this compound.

Signaling Pathway and Logical Relationship Diagrams

This compound Reaction and Quenching Mechanism

Reaction_Mechanism cluster_labeling Biotinylation Reaction cluster_quenching Quenching Reaction MTSEA This compound (Reactive) Labeled_Target Biotinylated Target (Stable Disulfide Bond) MTSEA->Labeled_Target Target Target Molecule (-SH group) Target->Labeled_Target Excess_MTSEA Excess this compound (Reactive) Quenched_MTSEA Quenched this compound (Inert) Excess_MTSEA->Quenched_MTSEA Quencher Quenching Agent (e.g., DTT, -SH group) Quencher->Quenched_MTSEA

Caption: Reaction of this compound with a target and a quenching agent.

Troubleshooting Logic for High Background

Troubleshooting_Logic start High Background Signal Observed q1 Was quenching performed with a thiol-containing reagent? start->q1 a1_no Incorrect quencher used. Use DTT, BME, or L-cysteine. q1->a1_no No q2 Was the quencher concentration and incubation time sufficient? q1->q2 Yes a2_no Increase quencher concentration or incubation time. q2->a2_no No q3 Was the this compound reagent prepared fresh? q2->q3 Yes a3_no Reagent may have hydrolyzed. Prepare fresh solution. q3->a3_no No end Review washing steps and other potential sources of non-specific binding. q3->end Yes

References

Technical Support Center: MTSEA-Biotin Cleanup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the crucial step of removing unreacted MTSEA-biotin from a sample after a labeling reaction. Ensuring the complete removal of free biotin is essential for the accuracy and reliability of downstream applications that utilize the high-affinity interaction between biotin and streptavidin.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove unreacted this compound after a labeling reaction?

Excess, unreacted this compound will compete with your biotinylated molecule for binding sites on streptavidin-based affinity matrices, detection reagents (like streptavidin-HRP), or biosensors. This can lead to significantly reduced signal, high background noise, and inaccurate quantification in downstream assays such as ELISA, Western blotting, pull-down assays, and surface plasmon resonance (SPR).[1]

Q2: What are the most common methods to remove free this compound?

The most prevalent and effective methods leverage the size difference between your labeled protein (large) and free this compound (small). These techniques include:

  • Gel Filtration/Desalting: A type of size-exclusion chromatography that separates molecules based on size.[1][2]

  • Dialysis: A process involving a semi-permeable membrane that allows small molecules like biotin to diffuse out while retaining larger molecules.[1][3]

Q3: Which removal method is right for my experiment?

The choice of method depends on factors such as your sample volume, protein concentration, required purity, and available time. The table below summarizes the key features to help guide your decision.[1]

Data Presentation: Comparison of Biotin Removal Methods

FeatureGel Filtration (Spin Desalting Columns)Dialysis
Principle Size-exclusion chromatographyDiffusion across a semi-permeable membrane
Typical Protein Recovery High (>95%)Generally high, but can be lower due to membrane binding
Speed Very fast (< 15 minutes)Slow (typically overnight or longer)[4][5]
Sample Volume Ideal for small to medium volumes (µL to mL range)[1]Best suited for larger sample volumes[1]
Key Advantage Speed, ease of use, and high recovery[1]Economical, effective for large volumes[1]
Key Disadvantage Potential for sample dilution, column capacity limitsTime-consuming, risk of protein precipitation or loss[1]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for protein biotinylation with this compound, followed by the removal of unreacted biotin using a spin desalting column.

experimental_workflow cluster_labeling Biotinylation Reaction cluster_cleanup Cleanup: Spin Desalting Column cluster_downstream Downstream Application protein Protein Sample (with free thiols) reaction_mix Incubation protein->reaction_mix mtsea_biotin This compound Reagent mtsea_biotin->reaction_mix load_column Load Reaction Mix onto Column reaction_mix->load_column centrifuge Centrifuge load_column->centrifuge collect Collect Purified Biotinylated Protein centrifuge->collect waste Unreacted Biotin (retained in column) centrifuge->waste assay e.g., Western Blot, Pull-down Assay, ELISA collect->assay

Biotinylation and cleanup workflow.

Experimental Protocols

Method 1: Gel Filtration using Spin Desalting Columns

This method is rapid and highly efficient, making it a popular choice for routine cleanup of unreacted this compound.[1] This protocol is generalized for commercially available spin desalting columns (e.g., Zeba™ Spin Desalting Columns). Always refer to the manufacturer's specific instructions.

Materials:

  • Biotinylation reaction mixture

  • Spin desalting column with an appropriate Molecular Weight Cut-Off (MWCO), typically 7K for most proteins[1]

  • Microcentrifuge and compatible collection tubes

  • Equilibration buffer (e.g., PBS), if different from your final desired buffer

Procedure:

  • Column Preparation:

    • Twist off the bottom closure of the spin column and loosen the cap.

    • Place the column into a collection tube.

    • Centrifuge the column for 2 minutes at 1,500 x g to remove the storage buffer.[1]

  • Equilibration (Recommended):

    • Place the column in a new collection tube.

    • Add your desired exchange buffer to the top of the resin bed.

    • Centrifuge for 2 minutes at 1,500 x g. Discard the flow-through.

    • Repeat this step 2-3 times.[1]

  • Sample Loading and Collection:

    • Place the equilibrated column into a new, clean collection tube.

    • Carefully apply your biotinylation reaction mixture to the center of the resin bed.

    • Centrifuge for 2 minutes at 1,500 x g to collect your purified, biotinylated protein.[1] The flow-through contains your protein, while the free biotin remains in the column resin.

Method 2: Dialysis

Dialysis is a classic, effective, and economical method, particularly suited for larger sample volumes where time is not a critical constraint.[1]

Materials:

  • Biotinylation reaction mixture

  • Dialysis tubing or cassette with an appropriate MWCO (e.g., 10K)

  • Large beaker (to hold >100x the sample volume)

  • Stir plate and stir bar

  • Dialysis buffer (e.g., PBS, pH 7.4)

  • Clips for dialysis tubing (if not using a cassette)

Procedure:

  • Membrane Hydration:

    • Cut the dialysis tubing to the desired length and hydrate it in dialysis buffer for at least 5-10 minutes.[1]

  • Load the Sample:

    • Secure one end of the tubing with a clip.

    • Pipette the biotinylation reaction mixture into the tubing, leaving some headspace (approximately 10-20% of the volume).[1]

    • Seal the other end of the tubing with a second clip.[1]

  • Perform Dialysis:

    • Place the sealed dialysis bag into a beaker containing a large volume of cold (4°C) dialysis buffer (at least 100 times the sample volume).[1][6]

    • Place the beaker on a stir plate and add a stir bar. Stir gently to facilitate diffusion.[1]

    • Perform the dialysis at 4°C.

    • For efficient removal of unreacted biotin, a 48-hour dialysis period with at least four buffer changes is recommended. Change the buffer every few hours for the first day, and then overnight.[1][6]

  • Sample Recovery:

    • After the final buffer change, carefully remove the dialysis bag.

    • Wipe the outside of the bag dry.

    • Cut open one end and pipette the purified protein sample into a clean tube.[1]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low Protein Recovery (All Methods) Protein precipitation due to over-biotinylation, which can increase hydrophobicity.[1][7]Optimize the biotin:protein molar ratio in your labeling reaction to avoid excessive labeling (e.g., start with a 20:1 ratio and titrate down).[1] Consider using a more hydrophilic PEGylated biotin reagent.[1]
(All Methods) The protein concentration is too low, leading to loss on surfaces.For low concentration samples, consider adding a carrier protein like BSA. However, ensure the carrier protein will not interfere with downstream applications.
(Dialysis) Protein is sticking to the dialysis membrane.[1]Use a dialysis device made of low-binding material.
Incomplete Removal of Free Biotin (Dialysis) Insufficient dialysis time or too few buffer changes.[1][8]Increase the dialysis duration to 48 hours and perform at least 4 buffer changes with a large volume of buffer.[1][6]
(Gel Filtration) Column capacity was exceeded.Do not exceed the sample volume recommended by the column manufacturer. For larger volumes, use a larger column or split the sample into multiple runs.
(Gel Filtration) A single pass may not be sufficient.Some spin columns may only remove about 80% of free biotin in a single run.[7] Consider a second pass through a new column if complete removal is critical.
High Background in Downstream Assays (All Methods) Incomplete removal of free biotin.Re-purify the sample using one of the methods described above. Ensure the chosen method is appropriate for your sample and performed correctly.
(All Methods) Non-specific binding of the streptavidin conjugate.Increase the number and duration of wash steps in your assay protocol. Consider adding a detergent (e.g., Tween-20) to the wash buffer.[9] Adding free biotin to the final wash buffer before detection can also help displace weakly bound streptavidin conjugate.[9]

References

MTSEA-biotin stability and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, proper storage, and use of MTSEA-biotin, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a thiol-reactive reagent used to label proteins at cysteine residues.[1] It is particularly useful in the Substituted-Cysteine Accessibility Method (SCAM) to investigate the structure and function of proteins like ion channels.[2] Additionally, it is employed in biotinylating 4-thiouridine (s4U)-containing RNA for studies of RNA metabolism.[3][4] this compound selectively labels thiols under mild conditions, forming a disulfide bond.[2][5]

Q2: What are the recommended storage conditions for this compound?

Proper storage is crucial to maintain the reactivity of this compound. Both the solid form and stock solutions have specific storage requirements to prevent degradation.

  • Solid Form: this compound in its solid, crystalline form should be stored at -20°C and kept desiccated.[5][6][7][8]

  • Stock Solutions: Stock solutions of this compound prepared in anhydrous dimethyl sulfoxide (DMSO) are stable for at least three months when stored at -20°C.[2][3] It is critical to use anhydrous DMSO to prevent hydrolysis, which can reduce the reagent's labeling efficiency.[2][5]

Q3: How should I prepare a stock solution of this compound?

To prepare a stock solution, dissolve the solid this compound in anhydrous DMSO or dimethylformamide (DMF).[1][5] For example, to make a 1 mg/mL stock solution of this compound-XX (MW 607.7 g/mol ), you would dilute the solid in dry DMF.[3] It is important to use anhydrous solvents to prevent hydrolysis of the methanethiosulfonate (MTS) group.[2]

Q4: What is the shelf life of this compound?

The solid form of this compound has a limited shelf life, and the expiration date is provided on the product label. Stock solutions in anhydrous DMSO are stable for at least three months at -20°C.[2][3] For optimal performance, it is always recommended to use freshly prepared reagents.[3]

Troubleshooting Guide

This guide addresses common problems encountered during experiments with this compound.

ProblemPossible CauseRecommended Solution
Low or No Biotin Labeling Hydrolyzed this compound: The reagent is sensitive to moisture and can hydrolyze, losing its reactivity.Prepare fresh stock solutions in anhydrous DMSO or DMF.[2][5] Ensure the solid reagent is stored in a desiccated environment.[5][6]
Suboptimal Reaction pH: The efficiency of the thiol-reactive coupling can be pH-dependent.Use a suitable buffer system, such as phosphate-buffered saline (PBS) or HEPES, at a pH between 7.0 and 8.0 for amine-reactive labels.[3][9]
Insufficient Molar Ratio: The concentration of this compound may be too low relative to the target molecule.Increase the molar excess of the this compound reagent.[9] Titrate the concentration to find the optimal ratio for your specific application.
Presence of Reducing Agents: Reducing agents in the buffer will compete with the thiol groups on your target for reaction with this compound.Ensure all buffers are free of reducing agents like DTT or β-mercaptoethanol during the labeling reaction.
High Background Signal Non-specific Binding: The biotinylated probe may bind non-specifically to other components in your sample or to the solid support.Use a biotin-free blocking agent such as bovine serum albumin (BSA) or fish gelatin.[9] Increase the number and duration of wash steps to remove non-specifically bound reagents.[9]
Excessive Labeling: Too much biotin incorporation can lead to protein aggregation and non-specific interactions.Reduce the molar ratio of this compound to your target molecule to avoid over-modification.[10][11]
Protein Precipitation During Labeling Over-modification of the Protein: Excessive labeling can alter the protein's properties, leading to precipitation.Lower the molar ratio of this compound to the protein to limit the degree of labeling.[10][11]
Loss of Protein Function After Labeling Labeling of Critical Cysteine Residues: A cysteine residue essential for the protein's activity may have been labeled.If possible, use site-directed mutagenesis to move the target cysteine to a less critical location.[2] Alternatively, try a different labeling strategy that does not target thiols.

Experimental Protocols

Protocol 1: Cell Surface Protein Biotinylation

This protocol outlines the steps for labeling cell surface proteins on adherent cells.

Materials:

  • Adherent cells cultured on plates or coverslips

  • Phosphate-Buffered Saline (PBS)

  • This compound

  • Anhydrous DMSO

  • Quenching buffer (e.g., PBS containing 100 mM glycine or Tris)

  • Lysis buffer

Procedure:

  • Wash cultured cells twice with ice-cold PBS to remove any media components.

  • Prepare a fresh solution of this compound in anhydrous DMSO at the desired concentration (typically 100 µM to 2 mM).[2] Immediately dilute this stock solution into ice-cold PBS to the final working concentration.

  • Incubate the cells with the this compound solution for the desired time (e.g., 30 minutes) at 4°C to prevent internalization of the labeled proteins.

  • Remove the labeling solution and wash the cells three times with ice-cold quenching buffer to stop the reaction.

  • Lyse the cells using an appropriate lysis buffer.

  • The biotinylated proteins in the cell lysate can now be analyzed, for example, by western blotting using streptavidin-HRP or by affinity purification with streptavidin beads.

Protocol 2: Biotinylation of 4-Thiouridine (s4U)-Containing RNA

This protocol is adapted for the specific labeling of metabolically incorporated 4-thiouridine in RNA.

Materials:

  • Total RNA containing s4U

  • This compound-XX

  • Anhydrous DMF

  • HEPES buffer (1 M, pH 7.4)

  • EDTA (0.5 M)

  • Nuclease-free water

  • Streptavidin beads

Procedure:

  • Prepare a 1 mg/mL stock solution of this compound-XX in anhydrous DMF.[3] This stock is stable for at least 3 months at -20°C.[3]

  • In a microfuge tube, mix 2-5 µg of s4U-containing RNA with 1 µL of 1 M HEPES (final concentration: 20 mM) and 1 µL of 0.5 M EDTA (final concentration: 1 mM).[3] Adjust the total volume to 40 µL with nuclease-free water.[3]

  • Dilute the this compound-XX stock solution in DMF to a working concentration (e.g., 50 µg/mL).[3]

  • Add 10 µL of the diluted this compound-XX solution to the RNA mixture.[3]

  • Incubate the reaction at room temperature in the dark for 30 minutes with rotation.[3]

  • Remove unreacted this compound using a suitable clean-up method, such as chloroform:isoamyl alcohol extraction followed by ethanol precipitation or spin column purification.[3]

  • The biotinylated RNA is now ready for enrichment using streptavidin beads.[3]

Data Summary

ParameterValue/ConditionSource(s)
Solid Form Storage -20°C, desiccated[5][6][7][8]
Stock Solution Storage -20°C in anhydrous DMSO[2][3]
Stock Solution Stability At least 3 months[2][3]
Solubility Soluble in DMSO and DMF[1][5]
Typical Working Concentration 100 µM to 2 mM[2]

Visualizations

experimental_workflow cluster_prep Preparation cluster_labeling Labeling cluster_analysis Analysis A Prepare fresh this compound stock in anhydrous DMSO C Dilute this compound in PBS A->C B Wash cells with ice-cold PBS D Incubate cells with labeling solution at 4°C B->D C->D E Quench reaction with Tris or glycine buffer D->E F Lyse cells E->F G Analyze biotinylated proteins (e.g., Western blot, pulldown) F->G

Caption: Workflow for cell surface protein labeling with this compound.

scam_workflow A Introduce cysteine mutation into protein of interest B Express the mutant protein in a suitable system A->B C Apply this compound to label the introduced cysteine B->C D Measure the effect of biotinylation on protein function (e.g., ion channel activity) C->D E Determine accessibility of the cysteine residue D->E

Caption: The Substituted-Cysteine Accessibility Method (SCAM) workflow.

References

Technical Support Center: MTSEA-biotin Handling and Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of MTSEA-biotin, with a primary focus on preventing the hydrolysis of its stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound (2-((Biotinoyl)amino)ethyl methanethiosulfonate) is a thiol-reactive biotinylation reagent. Its primary application is the selective labeling of cysteine residues (thiols) in proteins and other molecules.[1] This makes it a valuable tool for studying protein structure, function, and interactions, particularly for labeling cell surface proteins.

Q2: Why is my this compound stock solution not working effectively?

The most common reason for the reduced effectiveness of an this compound stock solution is hydrolysis. The methanethiosulfonate (MTS) group is susceptible to hydrolysis in aqueous environments, which renders the reagent unable to react with thiol groups. To ensure optimal performance, it is crucial to follow strict anhydrous preparation and storage protocols.

Q3: How should I prepare a stock solution of this compound to prevent hydrolysis?

To minimize hydrolysis, this compound stock solutions should be prepared in an anhydrous (water-free) organic solvent.[2] The recommended solvents are high-purity, anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[1][3] It is imperative to use a fresh, sealed bottle of anhydrous solvent and to allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

Q4: What are the recommended storage conditions for both solid this compound and its stock solution?

  • Solid this compound: The solid, lyophilized product should be stored at -20°C in a desiccated container to protect it from moisture.[1][3]

  • This compound Stock Solution: Aliquot the stock solution, prepared in anhydrous DMSO or DMF, into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C in tightly sealed vials, preferably with a desiccant. Stored under these conditions, the stock solution is generally stable for at least one to three months.

Q5: How quickly does this compound hydrolyze in aqueous solutions?

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Problem Possible Cause Recommended Solution
Low or No Biotinylation Signal Hydrolyzed this compound stock solution.Prepare a fresh stock solution using anhydrous DMSO or DMF. Ensure the solid reagent has been stored properly in a desiccated environment.
Insufficient concentration of this compound.Optimize the molar excess of this compound to the target molecule. A 10- to 20-fold molar excess is a common starting point.[5]
Presence of competing thiols in the buffer.Ensure that buffers are free from thiol-containing reagents like dithiothreitol (DTT) or β-mercaptoethanol. If disulfide bonds in the protein need to be reduced, the reducing agent must be removed before adding this compound.[6]
Incorrect pH of the reaction buffer.The optimal pH for the reaction of maleimides (a similar thiol-reactive group) is between 6.5 and 7.5.[5] While MTS reagents can react at a broader range, it is best to maintain a near-neutral pH to balance reactivity and hydrolysis.
High Background Signal Non-specific binding of the biotinylated probe.Optimize blocking steps in your downstream application (e.g., Western blot or ELISA). Use appropriate blocking agents like Bovine Serum Albumin (BSA) or non-fat dry milk (be cautious of endogenous biotin in milk).[7]
Excess, unreacted this compound.Quench the labeling reaction with a small molecule thiol like free cysteine or β-mercaptoethanol to consume any unreacted this compound.[5] Ensure thorough washing steps to remove excess reagent.
Endogenous biotinylated proteins in the sample.Run a control experiment where the sample is incubated with only the detection reagent (e.g., streptavidin-HRP) to check for endogenous biotin.[7]
Inconsistent Results Between Experiments Variability in stock solution preparation.Standardize the protocol for preparing the this compound stock solution, ensuring the use of high-quality anhydrous solvents and proper storage.
Inconsistent reaction conditions.Maintain consistent incubation times, temperatures, and buffer compositions for all experiments.
Protein precipitation upon labeling.A high degree of biotinylation can alter protein solubility. Reduce the molar ratio of this compound to your protein. Consider optimizing buffer conditions, such as adjusting the salt concentration or adding a mild, non-ionic detergent.

Quantitative Data Summary

While precise hydrolysis rates for this compound are not extensively published, the stability of similar biotinylation reagents provides valuable insight into the factors affecting their performance. The following table summarizes the stability of Sulfo-NHS-LC-biotin, which highlights the critical role of pH in the hydrolysis of such reactive esters.

pH of Aqueous Solution Hydrolysis Half-Life of Sulfo-NHS-LC-Biotin Implication for this compound Usage
< 6.5> 2 hoursStock solutions prepared at a slightly acidic pH (e.g., in a buffer at pH 3.0-5.8) would have greater stability. However, the reactivity with thiols is optimal at a higher pH.
7.2Not specified, but longer than at pH 8.0A near-neutral pH offers a good compromise between reagent stability and reaction efficiency.
> 8.0< 15 minutesWorking at a basic pH significantly accelerates hydrolysis, drastically reducing the amount of active reagent available for labeling.
(Data adapted from Grumbach, I. M., & Veh, R. W. (1991). J Immunol Methods, 140(2), 205-10)[4]

Experimental Protocols

Protocol: General Procedure for Labeling Cell Surface Proteins with this compound

This protocol provides a general workflow for the biotinylation of proteins on the surface of live cells.

Materials:

  • Cells of interest (adherent or in suspension)

  • This compound

  • Anhydrous DMSO or DMF

  • Ice-cold Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Quenching buffer: PBS containing 10-50 mM free cysteine or Tris

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Streptavidin-agarose beads or magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Cell Preparation:

    • For adherent cells, grow to 80-90% confluency.

    • For suspension cells, harvest and wash with ice-cold PBS.

  • Preparation of this compound Solution:

    • Immediately before use, prepare a 10-20 mM stock solution of this compound in anhydrous DMSO or DMF.

    • Dilute the stock solution to the desired final concentration (typically 0.1-1.0 mg/mL) in ice-cold PBS.

  • Biotinylation Reaction:

    • Wash cells twice with ice-cold PBS to remove any contaminating proteins from the culture medium.

    • Incubate the cells with the this compound solution for 30 minutes at 4°C with gentle agitation. Perform this step on ice to minimize endocytosis.

  • Quenching:

    • Aspirate the this compound solution and wash the cells once with ice-cold PBS.

    • Add the quenching buffer and incubate for 10-15 minutes at 4°C to neutralize any unreacted this compound.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer with protease inhibitors.

    • Incubate on ice for 30 minutes, then clarify the lysate by centrifugation.

  • Enrichment of Biotinylated Proteins:

    • Incubate the cell lysate with streptavidin beads for 1-2 hours at 4°C with gentle rotation.

    • Wash the beads 3-5 times with wash buffer to remove non-biotinylated proteins.

  • Elution:

    • Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer.

    • The eluted proteins are now ready for downstream analysis, such as Western blotting or mass spectrometry.

Visualizations

Hydrolysis_Prevention_Workflow cluster_prep Stock Solution Preparation cluster_use Experimental Use start Start: Solid this compound equilibrate Equilibrate vial to room temperature start->equilibrate add_solvent Add anhydrous DMSO or DMF equilibrate->add_solvent vortex Vortex to dissolve add_solvent->vortex aliquot Aliquot into single-use tubes vortex->aliquot store Store at -20°C with desiccant aliquot->store retrieve Retrieve one aliquot store->retrieve dilute Dilute immediately in aqueous buffer retrieve->dilute use Use in experiment dilute->use end End use->end

Caption: Workflow for preparing and using this compound stock solution to prevent hydrolysis.

Factors_Affecting_Stability cluster_factors Influencing Factors cluster_outcomes Outcomes MTSEA This compound Stability Water Presence of Water (Aqueous Solution) MTSEA->Water major negative impact pH pH of Solution MTSEA->pH significant impact Temp Temperature MTSEA->Temp affects rate Time Time in Solution MTSEA->Time cumulative effect Hydrolysis Hydrolysis of MTS group Water->Hydrolysis pH->Hydrolysis Temp->Hydrolysis Time->Hydrolysis Loss Loss of Thiol-Reactivity Hydrolysis->Loss

Caption: Factors influencing the stability and hydrolysis of this compound in solution.

References

Technical Support Center: Troubleshooting MTSEA-Biotin Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting strategies and answers to frequently asked questions regarding low labeling efficiency with MTSEA-biotin. It is designed for researchers, scientists, and drug development professionals utilizing this thiol-reactive reagent in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low or no this compound labeling?

Low labeling efficiency can stem from several factors, broadly categorized as issues with the reagent itself, suboptimal reaction conditions, or inaccessibility of the target cysteine residue.

  • Reagent Integrity: this compound is a thiol-reactive compound susceptible to hydrolysis.[1] Improper storage or handling can lead to degradation and reduced reactivity.

  • Cysteine Accessibility: The target cysteine residue may be buried within the protein's three-dimensional structure, making it inaccessible to the labeling reagent.[2] Additionally, the cysteine's thiol group could be oxidized or involved in a disulfide bond, preventing the reaction.

  • Suboptimal Reaction Conditions: The efficiency of the labeling reaction is highly dependent on factors such as pH, temperature, incubation time, and the molar ratio of this compound to the target protein.[3][4]

  • Interfering Substances: The presence of other thiol-containing molecules (e.g., DTT, β-mercaptoethanol) in the reaction buffer will compete with the target cysteine for this compound, thereby reducing labeling efficiency.

Q2: How should I properly store and handle this compound?

Proper storage and handling are critical to maintaining the reagent's activity.

  • Storage: this compound should be stored desiccated at -20°C.[1][5]

  • Reconstitution: It is recommended to dissolve this compound in an anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to prepare a stock solution.[1][5][6] This stock solution should also be stored at -20°C. For long-term storage, making aliquots can prevent degradation from repeated freeze-thaw cycles.

  • Usage: Immediately before use, dilute the stock solution into the desired reaction buffer. Avoid prolonged exposure of the reconstituted reagent to aqueous environments before the labeling reaction.

Q3: My target protein has multiple cysteines, but I'm still seeing low labeling. Why could this be?

Even with the presence of cysteine residues, labeling can be inefficient due to their accessibility. Some cysteines may be naturally involved in disulfide bonds, which can be addressed by pre-treating the protein with a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine). However, be cautious as this may disrupt the protein's native structure and function. It is also possible that the cysteine residues are sterically hindered or located in a microenvironment that is not conducive to the labeling reaction.

Q4: Can the protein's conformational state affect labeling efficiency?

Yes, the conformational state of a protein can significantly impact the accessibility of cysteine residues. The presence or absence of ligands, substrates, or binding partners can alter the protein's conformation, potentially exposing or concealing cysteine residues. This phenomenon is the basis for the Substituted Cysteine Accessibility Method (SCAM), where this compound is used to probe changes in protein structure.

Q5: How can I remove unreacted this compound after the labeling reaction?

Removing excess, unreacted this compound is crucial to prevent interference in downstream applications. This can be achieved through several methods:

  • Size-Exclusion Chromatography: Using a desalting column (e.g., Sephadex G-25) is a common and effective method.[7]

  • Dialysis: Dialyzing the sample against an appropriate buffer can also remove the small molecule reagent.[3]

  • Chloroform Extraction: For RNA biotinylation, excess reagent can be removed with chloroform washes.[8]

Troubleshooting Guide

Low Labeling Efficiency

If you are experiencing low labeling efficiency, a systematic approach to troubleshooting can help identify the root cause.

Troubleshooting Decision Tree

TroubleshootingWorkflow start Low this compound Labeling Signal check_reagent 1. Verify Reagent Integrity start->check_reagent reagent_ok Reagent is fresh & properly stored? check_reagent->reagent_ok check_cysteine 2. Assess Cysteine Accessibility reagent_ok->check_cysteine Yes new_reagent Use fresh this compound. Prepare new stock solution in anhydrous solvent. reagent_ok->new_reagent No cysteine_ok Is the cysteine residue accessible? check_cysteine->cysteine_ok optimize_conditions 3. Optimize Reaction Conditions cysteine_ok->optimize_conditions Yes pretreat Consider pre-treatment with a mild reducing agent (e.g., TCEP). Verify cysteine mutant expression. cysteine_ok->pretreat No/Unsure conditions_ok Are reaction conditions optimal? optimize_conditions->conditions_ok check_buffer 4. Check for Interfering Substances conditions_ok->check_buffer Yes adjust_conditions Titrate this compound concentration. Optimize incubation time and temperature. Vary pH of reaction buffer. conditions_ok->adjust_conditions No buffer_ok Is the buffer free of thiols? check_buffer->buffer_ok remove_interference Use a thiol-free buffer (e.g., PBS). Purify protein to remove interfering substances. buffer_ok->remove_interference No success Labeling Efficiency Improved buffer_ok->success Yes new_reagent->check_cysteine pretreat->optimize_conditions adjust_conditions->check_buffer remove_interference->success

Caption: A step-by-step flowchart for troubleshooting low this compound labeling efficiency.

Quantitative Data Summary

The optimal conditions for this compound labeling can vary depending on the specific protein or molecule being targeted. The following tables provide recommended starting points for optimization.

Table 1: Recommended Reaction Conditions

ParameterRecommended RangeNotes
This compound Concentration 16.4 µM - 1 mMThe optimal concentration is target-dependent and should be determined empirically.[8]
Protein Concentration > 0.1 mg/mLHigher protein concentrations generally lead to more efficient labeling.[4]
Incubation Time 30 minutes - 2 hoursLonger incubation times may be necessary for less reactive thiols.[9]
Temperature Room TemperatureReactions are typically carried out at room temperature.
pH 7.0 - 7.5This compound reacts with thiols under mild conditions.[9]

Table 2: Molar Coupling Ratios (for general guidance)

While this compound reacts with thiols and not amines, the concept of molar excess from amine-reactive biotinylation can be a useful starting point for optimization.

Molar Ratio (Biotin:Protein)Application
10:1 to 40:1A common starting range for optimization.[4]
Higher ratios may be neededFor dilute protein solutions (<0.5 mg/mL).[4]

Experimental Protocols

Protocol 1: General this compound Labeling of Proteins

This protocol provides a general procedure for labeling a purified protein with this compound.

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.[1][5]

    • Prepare your protein in a thiol-free buffer (e.g., Phosphate-Buffered Saline, pH 7.2-7.4). Ensure the protein concentration is at least 0.1 mg/mL.[4]

  • Labeling Reaction:

    • Add the this compound stock solution to the protein solution to achieve the desired final concentration (e.g., 1 mM).

    • Incubate the reaction mixture at room temperature for 30 minutes to 2 hours.[9] The optimal time should be determined empirically.

  • Removal of Unreacted Biotin:

    • Separate the biotinylated protein from unreacted this compound using a desalting column (e.g., Sephadex G-25) equilibrated with your desired storage buffer.[7]

  • Verification of Labeling (Optional but Recommended):

    • Confirm successful biotinylation using a dot blot detected with streptavidin-HRP or by performing a pull-down assay with streptavidin-coated beads.[10]

Protocol 2: Substituted Cysteine Accessibility Method (SCAM) Workflow

SCAM is a powerful technique to probe the structure and dynamics of proteins.

Experimental Workflow for SCAM

SCAM_Workflow start Start: Cysteine-less protein template mutagenesis 1. Site-directed Mutagenesis Introduce single cysteine at desired position start->mutagenesis expression 2. Protein Expression Express mutant protein in a suitable system mutagenesis->expression treatment 3. This compound Labeling Incubate cells/protein with this compound under different conditions (e.g., +/- ligand) expression->treatment lysis 4. Cell Lysis & Protein Solubilization treatment->lysis pulldown 5. Streptavidin Pull-down Capture biotinylated proteins lysis->pulldown wash 6. Washing Steps Remove non-specifically bound proteins pulldown->wash elution 7. Elution Elute biotinylated proteins from beads wash->elution analysis 8. Analysis Western Blot or Mass Spectrometry to detect and quantify labeled protein elution->analysis end End: Determine Cysteine Accessibility analysis->end

Caption: An overview of the experimental workflow for a Substituted Cysteine Accessibility Method (SCAM) experiment.

  • Site-Directed Mutagenesis: Create a series of mutants where single cysteine residues are introduced at positions of interest in a cysteine-less version of your target protein.

  • Protein Expression: Express the mutant proteins in a suitable system (e.g., mammalian cells, Xenopus oocytes).

  • This compound Labeling: Incubate the cells expressing the mutant protein with this compound. This can be done under various conditions (e.g., in the presence or absence of a substrate or inhibitor) to probe conformational changes.

  • Cell Lysis: Lyse the cells to solubilize the proteins.

  • Streptavidin Affinity Purification: Use streptavidin-coated beads (e.g., agarose or magnetic) to capture the biotinylated proteins.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution: Elute the biotinylated proteins from the beads.

  • Analysis: Analyze the eluted proteins by Western blotting using an antibody against your protein of interest or by mass spectrometry to determine the extent of labeling at each position. This provides information on the accessibility of the introduced cysteine residue.

References

Technical Support Center: Optimizing Buffer pH for MTSEA-Biotin Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance for optimizing the buffer pH in MTSEA-biotin labeling experiments. Find answers to frequently asked questions, troubleshoot common issues, and follow our detailed protocols to ensure efficient and specific biotinylation of thiol-containing molecules.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for the this compound reaction?

The optimal pH for reacting this compound with thiols (such as cysteine residues in proteins) is between 6.5 and 7.5.[1][2][3] This range provides a crucial balance between reaction efficiency and specificity.

Q2: What happens if the reaction pH is too low?

Below pH 6.5, the reaction rate significantly decreases. This is because the thiol group (R-SH) is less likely to be in its more reactive thiolate anion form (R-S⁻), which is the primary nucleophile in the reaction.[2]

Q3: What are the risks of using a pH above 7.5?

Using a pH above 7.5 can lead to several undesirable side reactions:

  • Loss of Specificity: The MTSEA reagent can begin to react competitively with primary amines, such as the side chain of lysine residues.[1][2] At pH 7.0, the reaction with thiols is about 1,000 times faster than with amines, but this selectivity is lost as the pH increases.[1][2]

  • Hydrolysis: The maleimide group is susceptible to hydrolysis at higher pH, which opens the ring and renders the reagent inactive and unable to react with thiols.[1][2]

Q4: What are the primary side reactions to consider and how are they affected by pH?

The main side reactions are hydrolysis of the maleimide ring and reaction with primary amines. Both of these are more prominent at pH values above 7.5.[1][2] For peptides with an N-terminal cysteine, a thiazine rearrangement can occur, which is also more pronounced at physiological or higher pH.[2][4] To minimize this specific rearrangement, conducting the reaction at a more acidic pH (e.g., pH 5.0) is recommended.[2][4]

Q5: What buffers are recommended for this reaction?

Amine-free buffers are essential to avoid competition with the target molecule. Recommended buffers include:

  • Phosphate-Buffered Saline (PBS)

  • HEPES

  • Bicarbonate buffer

  • Borate buffer

Buffers containing primary amines, such as Tris or glycine, should be avoided in the reaction mixture itself but can be used to quench the reaction.[5][6]

Q6: How should the this compound stock solution be prepared and stored?

This compound reagents are sensitive to moisture and should be stored desiccated at -20°C.[7][8] Stock solutions should be prepared immediately before use by dissolving the reagent in an anhydrous solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[7][9][10] This prevents premature hydrolysis. The final concentration of the organic solvent in the aqueous reaction mixture should ideally be kept low (e.g., <10%) to avoid protein precipitation.[5][9]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low or No Biotinylation Suboptimal pH: The buffer pH is outside the optimal 6.5-7.5 range.[2]Verify the pH of your reaction buffer and adjust it to be within the 6.5-7.5 range.
Hydrolyzed Reagent: The this compound reagent was exposed to moisture during storage or the stock solution was not prepared fresh.[5]Always allow the reagent vial to equilibrate to room temperature before opening. Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[5][9]
Interfering Substances: The buffer contains primary amines (e.g., Tris, glycine) or other nucleophiles.[5][11]Perform a buffer exchange using a desalting column or dialysis to move your protein into a recommended amine-free buffer like PBS or HEPES.[5]
Protein Precipitation High Concentration of Organic Solvent: Too much DMSO or DMF was added to the aqueous protein solution.[5]Keep the final concentration of the organic solvent below 10% of the total reaction volume.
Over-modification: A high degree of biotinylation has altered the protein's solubility and isoelectric point.[5][12]Reduce the molar excess of the this compound reagent in the reaction.
Protein Instability: The protein is not stable under the chosen reaction conditions (pH, temperature).[5]Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration. Screen alternative amine-free buffers to find one that better stabilizes your protein.
Non-Specific Labeling pH Too High: The reaction pH is above 7.5, leading to labeling of primary amines (e.g., lysine residues).[1][2]Lower the reaction pH to the 6.5-7.5 range to ensure chemoselectivity for thiols.
Inconsistent Results Variability in Reaction Conditions: Inconsistent pH, temperature, or incubation times between experiments.Standardize all reaction parameters. Prepare fresh reagents for each experiment and carefully monitor the pH of all buffers.

Data Summary

Table 1: Effect of pH on this compound Reaction Parameters

pH RangeThiol ReactivityAmine Reactivity (Side Reaction)Maleimide Hydrolysis (Side Reaction)Recommendation
< 6.5 Sub-optimal (slow reaction)NegligibleLowNot recommended; reaction is too slow.[2]
6.5 - 7.5 Optimal LowLowHighly Recommended. Balances reaction rate and high selectivity for thiols.[1][2][3]
> 7.5 HighIncreases significantlyIncreases significantlyNot recommended; loss of specificity and reagent inactivation.[1][2]

Table 2: Recommended Buffer Components

ComponentFunctionConcentrationNotes
Buffering Agent Maintain pH10-50 mMUse amine-free buffers (e.g., Phosphate, HEPES).
NaCl Maintain ionic strength150 mMCan be adjusted based on protein stability.[12]
EDTA Chelating agent1 mMPrevents disulfide bond formation mediated by metal ions.[13]

Experimental Protocols

Protocol 1: General Procedure for Biotinylation of a Thiol-Containing Protein

This protocol provides a general method. Optimal conditions, such as molar excess of biotin reagent and incubation time, should be determined empirically for each specific protein.

1. Reagent Preparation: a. Protein Solution: Ensure the purified protein is in an appropriate amine-free buffer (e.g., PBS, pH 7.2) at a concentration of 1-5 mg/mL. If the protein solution contains interfering substances, perform a buffer exchange using a desalting column or dialysis. b. This compound Stock Solution: Immediately before use, dissolve the this compound reagent in anhydrous DMSO or DMF to create a 10 mM stock solution.[9]

2. Reaction Setup: a. Calculate the volume of the 10 mM this compound stock solution needed to achieve the desired molar excess (a 10- to 20-fold molar excess is a common starting point).[5] b. Add the calculated volume of the biotin stock solution to the protein solution while gently vortexing. Ensure the final DMSO/DMF concentration is less than 10%.[5]

3. Incubation: a. Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[2][6] Protect the reaction from light.[14]

4. Quench Reaction (Optional but Recommended): a. To stop the reaction, add a quenching reagent containing a free thiol, such as cysteine or β-mercaptoethanol, to a final concentration of ~10-fold molar excess over the this compound. Incubate for 15-30 minutes.

5. Purification: a. Remove excess, unreacted this compound and the quenching reagent by using a desalting column (gel filtration) or dialysis against a suitable storage buffer (e.g., PBS).[2][5]

6. Analysis: a. Characterize the biotinylated conjugate to determine the degree of labeling using methods like the HABA assay or mass spectrometry.[2]

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification & Analysis protein Purified Protein in Amine-Free Buffer (pH 6.5-7.5) mix Mix Protein and This compound protein->mix biotin Prepare Fresh This compound Stock (in anhydrous DMSO) biotin->mix incubate Incubate (1-2h RT or 4°C O/N) mix->incubate quench Quench Reaction (e.g., Cysteine) incubate->quench purify Purify Conjugate (Desalting Column or Dialysis) quench->purify analyze Analyze Conjugate purify->analyze

Caption: General experimental workflow for this compound conjugation.

troubleshooting_tree start Problem: Low/No Biotinylation q1 Is the reaction buffer pH between 6.5-7.5? start->q1 a1_yes Check Reagent Activity q1->a1_yes Yes a1_no Adjust buffer pH to 6.5-7.5 q1->a1_no No q2 Was the this compound stock prepared fresh in anhydrous DMSO/DMF? a1_yes->q2 a2_yes Check for Interfering Substances q2->a2_yes Yes a2_no Prepare fresh reagent stock immediately before use q2->a2_no No q3 Does the buffer contain primary amines (e.g., Tris, Glycine)? a2_yes->q3 a3_yes Perform buffer exchange into an amine-free buffer (e.g., PBS, HEPES) q3->a3_yes Yes a3_no Consider other factors: - Molar ratio - Protein concentration - Incubation time/temp q3->a3_no No

Caption: Troubleshooting decision tree for low biotinylation efficiency.

References

troubleshooting low yield in MTSEA-biotin pull-downs

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: MTSEA-Biotin Pull-Downs

This guide provides troubleshooting advice and answers to frequently asked questions for researchers experiencing low yield in this compound pull-down experiments.

Frequently Asked Questions (FAQs)

Q1: My final pull-down and Western blot show a very faint or non-existent band for my protein of interest. What are the common causes of this low yield?

Low yield in this compound pull-downs can stem from several stages of the experiment. The primary areas to investigate are the efficiency of the biotinylation reaction itself, the accessibility of the target cysteine residue, the integrity of the protein, and the effectiveness of the pull-down and elution steps. A systematic approach is crucial for diagnosing the problem.

Below is a troubleshooting workflow to help you identify the potential source of the low yield.

digraph "Troubleshooting_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_Start" { label=""; style=invis; Start [label="Start: Low Pull-Down Yield", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

subgraph "cluster_Biotinylation" { label="Step 1: Biotinylation Efficiency"; style="rounded"; bgcolor="#F1F3F4"; Biotin_Check [label="Was biotinylation successful?\n(Check with anti-biotin dot blot)", fillcolor="#FFFFFF", fontcolor="#202124"]; Reagent_Fresh [label="Is the this compound\nreagent fresh?", fillcolor="#FFFFFF", fontcolor="#202124"]; Reaction_Conditions [label="Are reaction conditions optimal?\n(Concentration, Time, pH)", fillcolor="#FFFFFF", fontcolor="#202124"]; }

subgraph "cluster_Protein" { label="Step 2: Protein Accessibility & Integrity"; style="rounded"; bgcolor="#F1F3F4"; Cys_Accessible [label="Is the target cysteine\nresidue accessible?", fillcolor="#FFFFFF", fontcolor="#202124"]; Protein_Expressed [label="Is the protein expressed\nat sufficient levels?\n(Check input/lysate)", fillcolor="#FFFFFF", fontcolor="#202124"]; }

subgraph "cluster_Pulldown" { label="Step 3: Pull-Down & Elution"; style="rounded"; bgcolor="#F1F3F4"; Beads_Binding [label="Are beads binding biotinylated proteins?\n(Check supernatant post-binding)", fillcolor="#FFFFFF", fontcolor="#202124"]; Wash_Steps [label="Are wash steps too stringent?", fillcolor="#FFFFFF", fontcolor="#202124"]; Elution_Efficiency [label="Is elution inefficient?", fillcolor="#FFFFFF", fontcolor="#202124"]; }

subgraph "cluster_Solutions" { label="Potential Solutions"; style="rounded"; bgcolor="#F1F3F4"; Sol_Reagent [label="Solution:\nPrepare fresh this compound\nimmediately before use.", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; Sol_Conditions [label="Solution:\nOptimize concentration (0.1-2 mM),\ntime (1-30 min), and pH (6.5-7.5).", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; Sol_Accessibility [label="Solution:\nConsider mild detergents or\nmutagenesis if cysteine is buried.", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; Sol_Expression [label="Solution:\nIncrease protein expression or\nstarting material amount.", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; Sol_Binding [label="Solution:\nIncrease bead volume or\nincubation time. Use high-capacity beads.", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; Sol_Wash [label="Solution:\nReduce detergent concentration\nor number of washes.", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; Sol_Elution [label="Solution:\nUse stronger elution buffer or\nboil beads in SDS-PAGE sample buffer.", shape=note, fillcolor="#FBBC05", fontcolor="#202124"]; }

Start -> Biotin_Check; Biotin_Check -> Reagent_Fresh [label="No"]; Biotin_Check -> Protein_Expressed [label="Yes"]; Reagent_Fresh -> Sol_Reagent [label="No"]; Reagent_Fresh -> Reaction_Conditions [label="Yes"]; Reaction_Conditions -> Sol_Conditions [label="No"]; Reaction_Conditions -> Protein_Expressed [label="Yes"];

Protein_Expressed -> Sol_Expression [label="No"]; Protein_Expressed -> Cys_Accessible [label="Yes"]; Cys_Accessible -> Sol_Accessibility [label="No"]; Cys_Accessible -> Beads_Binding [label="Yes"];

Beads_Binding -> Sol_Binding [label="No"]; Beads_Binding -> Wash_Steps [label="Yes"]; Wash_Steps -> Sol_Wash [label="Yes"]; Wash_Steps -> Elution_Efficiency [label="No"]; Elution_Efficiency -> Sol_Elution [label="No"]; }

Figure 1. Troubleshooting decision tree for low-yield this compound pull-downs.

Q2: How can I optimize the this compound labeling reaction?

The efficiency of the labeling reaction is paramount. This compound reacts with free sulfhydryl groups (-SH) on cysteine residues. The reaction is influenced by concentration, incubation time, temperature, and pH. It's crucial to prepare the this compound solution immediately before use, as it is unstable in aqueous solutions.

Table 1: Recommended Starting Conditions for this compound Labeling

Parameter Recommended Range Key Considerations
This compound Conc. 0.1 - 2.0 mM Start with 0.5 mM. Higher concentrations can increase non-specific labeling.
Incubation Time 1 - 30 minutes A shorter time (1-5 min) is often sufficient for highly accessible cysteines.
Temperature 4°C to Room Temp. Perform on ice (4°C) to reduce endocytosis and protease activity.
pH 6.5 - 7.5 The reaction is more efficient at a slightly alkaline pH, but physiological pH is standard.

| Reducing Agents | Must be absent | Reagents like DTT or β-mercaptoethanol will quench the reaction. Ensure they are removed. |

Q3: What are the critical parameters for an effective streptavidin pull-down?

Once your protein is biotinylated, efficient capture by streptavidin-coated beads is the next critical step. Key factors include the type and amount of beads, incubation time, and the thoroughness of washing steps to remove non-specific binders.

Table 2: Typical Parameters for Streptavidin Pull-Down

Parameter Recommended Value Key Considerations
Bead Type Streptavidin-Agarose or Magnetic Beads Magnetic beads offer easier handling and lower background.
Bead Slurry Volume 20 - 50 µL per sample This depends on the binding capacity of the beads and the expected amount of protein.
Incubation Time 2 hours to Overnight Overnight incubation can increase yield but may also increase background.
Incubation Temp. 4°C Perform all binding and wash steps at 4°C to maintain protein integrity.
Wash Buffer Lysis Buffer (e.g., RIPA, Triton X-100 based) Include salt (150 mM NaCl) and a non-ionic detergent (0.1-1.0%).
Number of Washes 3 - 5 times Adequate washing is critical for reducing non-specific binding.

| Elution Method | SDS-PAGE Sample Buffer | Boiling beads (95-100°C for 5-10 min) in sample buffer is the most common and effective method. |

Q4: What essential controls should I include in my experiment?

Proper controls are non-negotiable for interpreting your results and troubleshooting issues.

  • Positive Control: A protein known to be expressed and accessible on the cell surface with a reactive cysteine. This validates that the labeling and pull-down procedure is working.

  • Negative Control (No Biotin): An identical sample that is not treated with this compound. This sample is carried through the entire pull-down process. Any protein detected from this sample represents non-specific binding to the beads.

  • Input Control: A small fraction (1-5%) of your total cell lysate before the pull-down. This confirms that your protein of interest was expressed and present in the starting material.

  • Vector Control: Cells transfected with an empty vector or a version of your protein where the target cysteine has been mutated (e.g., to an alanine or serine). This confirms that the signal is specific to your cysteine-containing protein.

Q5: Can you provide a general protocol for this compound pull-down of a cell surface protein?

Certainly. This protocol provides a standard workflow. It should be optimized for your specific protein and cell type.

digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="1. Cell Culture\nGrow cells expressing\nthe target protein.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="2. Cell Harvest & Wash\nWash cells 2-3x with ice-cold PBS\nto remove media components."]; C [label="3. Biotinylation\nIncubate cells with freshly prepared\nthis compound solution on ice."]; D [label="4. Quenching\nQuench unreacted this compound\nwith a cysteine-containing solution."]; E [label="5. Cell Lysis\nLyse cells in a suitable buffer\n(e.g., RIPA) with protease inhibitors."]; F [label="6. Clarify Lysate\nCentrifuge to pellet cell debris.\nCollect supernatant."]; G [label="7. Pull-Down\nIncubate lysate with streptavidin beads\n(e.g., overnight at 4°C)."]; H [label="8. Washing\nWash beads 3-5x with lysis buffer\nto remove non-specific binders."]; I [label="9. Elution\nElute biotinylated proteins by boiling\nbeads in SDS-PAGE sample buffer."]; J [label="10. Analysis\nAnalyze eluate by SDS-PAGE\nand Western Blot.", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; I -> J; }

Figure 2. General experimental workflow for this compound pull-down of cell surface proteins.

Detailed Protocol:

  • Cell Preparation:

    • Culture cells expressing your cysteine-containing protein of interest to an appropriate confluency (e.g., 80-90%).

    • Place the culture dish on ice and gently wash the cells twice with 5-10 mL of ice-cold Phosphate-Buffered Saline (PBS), pH 7.4.

  • Biotinylation:

    • Immediately before use, prepare a 0.5 mM solution of this compound in ice-cold PBS. For example, dissolve a 5 mg vial of this compound-XX (MW will vary) in the appropriate volume of DMSO to make a 100 mM stock, then dilute this stock 1:200 in PBS.

    • Aspirate the final PBS wash and add the this compound solution to the cells, ensuring the cell monolayer is completely covered.

    • Incubate on ice for 5-15 minutes with gentle rocking.

  • Quenching:

    • To stop the reaction, aspirate the biotin solution and add an ice-cold quenching solution (e.g., PBS containing 5 mM L-cysteine).

    • Incubate on ice for 10 minutes.

    • Wash the cells twice more with ice-cold PBS.

  • Cell Lysis:

    • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail to the dish.

    • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet insoluble debris.

  • Streptavidin Pull-Down:

    • Transfer the supernatant (lysate) to a new pre-chilled tube. Save a small aliquot (20-50 µL) as your "Input" control.

    • Add 30-50 µL of streptavidin bead slurry (pre-washed with lysis buffer) to the remaining lysate.

    • Incubate on a rotator at 4°C for 2 hours to overnight.

  • Washing and Elution:

    • Pellet the beads by centrifugation (or using a magnetic rack).

    • Carefully aspirate the supernatant.

    • Wash the beads 3-5 times with 1 mL of ice-cold lysis buffer. For each wash, resuspend the beads, rotate for 5 minutes at 4°C, and pellet.

    • After the final wash, remove all supernatant.

    • Add 30-50 µL of 2x SDS-PAGE sample buffer (containing DTT or β-mercaptoethanol) to the beads.

    • Boil the sample at 95-100°C for 5-10 minutes to elute the proteins and break the biotin-streptavidin interaction.

  • Analysis:

    • Centrifuge the beads and load the supernatant onto an SDS-PAGE gel.

    • Analyze the results by Western blotting using an antibody against your protein of interest. Remember to load your "Input" control lane to verify protein expression.

Technical Support Center: Minimizing Background in MTSEA-Biotin Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during MTSEA-biotin experiments. Our goal is to help you improve your signal-to-noise ratio for more reliable and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address specific issues you might encounter during your experiments.

Issue 1: High Background Signal Across the Entire Sample

Question: I am observing a very high background signal across my entire blot/plate/slide. What are the likely causes and how can I fix this?

Answer: High background is a common issue in biotin-based assays and can obscure your specific signal. The most frequent causes are endogenous biotin in your sample, non-specific binding of detection reagents, or issues with your blocking or washing steps.

Troubleshooting Workflow for High Background

high_background_troubleshooting start High Background Observed check_endogenous_biotin Is endogenous biotin a likely issue? (e.g., in kidney, liver tissue) start->check_endogenous_biotin block_endogenous_biotin Perform endogenous biotin blocking step check_endogenous_biotin->block_endogenous_biotin Yes check_blocking Is the general blocking protocol optimized? check_endogenous_biotin->check_blocking No block_endogenous_biotin->check_blocking optimize_blocking Optimize blocking agent, concentration, and time. Avoid milk-based blockers. check_blocking->optimize_blocking No check_washing Are wash steps stringent enough? check_blocking->check_washing Yes optimize_blocking->check_washing optimize_washing Increase number, duration, and stringency of washes. Add detergent (e.g., Tween-20). check_washing->optimize_washing No check_probe_conc Is the this compound or streptavidin conjugate concentration too high? check_washing->check_probe_conc Yes optimize_washing->check_probe_conc titrate_reagents Titrate this compound and streptavidin conjugate to find optimal concentration. check_probe_conc->titrate_reagents Yes end Reduced Background check_probe_conc->end No titrate_reagents->end

Caption: Troubleshooting logic for high background.

Potential Causes & Solutions:

Potential Cause Recommended Solution
Endogenous Biotin Many tissues and cells, particularly from the liver and kidney, contain high levels of naturally biotinylated proteins.[1][2] The streptavidin or avidin conjugate used for detection will bind to this endogenous biotin, causing a strong, non-specific background signal.[1][2] Solution: Perform an endogenous biotin blocking step before incubating with your biotinylated probe. This typically involves a two-step process of first adding excess unlabeled avidin/streptavidin to bind to all endogenous biotin, followed by the addition of excess free biotin to saturate the remaining binding sites on the avidin/streptavidin molecules.[2][3][4]
Inadequate Blocking Insufficient blocking of non-specific binding sites on the membrane, plate, or tissue can lead to the adherence of the this compound probe or the streptavidin conjugate. Solution: Optimize your blocking conditions. Increase the incubation time (e.g., to 1-2 hours at room temperature) and consider using a different blocking agent.[1] Common blocking agents include Bovine Serum Albumin (BSA) and normal serum.[1] Crucially, avoid using milk as a blocking agent in biotin-avidin systems as it contains endogenous biotin. [1]
Non-Specific Reagent Binding The streptavidin or avidin conjugate may be binding non-specifically to your sample. This can be due to electrostatic or hydrophobic interactions.[5] Solution: Run a control where the biotinylated probe is omitted to determine if the streptavidin conjugate is the source of the background.[2][5] If it is, consider titrating the conjugate to a lower concentration and including a non-ionic detergent like Tween-20 (0.05-0.1%) in your blocking and wash buffers to reduce non-specific interactions.[1][4]
Insufficient Washing Inadequate washing steps can fail to remove unbound or weakly bound reagents, contributing to high background.[5] Solution: Increase the number of washes (e.g., from 3 to 5), the duration of each wash (e.g., from 5 to 10-15 minutes), and the stringency of the wash buffer.[1][4] Increasing the salt concentration (e.g., up to 500 mM NaCl) in the wash buffer can also help disrupt non-specific electrostatic interactions.[4]
High this compound Concentration Using an excessively high concentration of this compound can lead to non-specific labeling of proteins and other molecules, increasing overall background. Solution: Perform a titration experiment to determine the optimal concentration of this compound that provides the best signal-to-noise ratio.[1]
Issue 2: Weak or No Specific Signal

Question: My specific signal is very weak or absent, even though my positive controls are working. What could be the problem?

Answer: Weak or no signal can stem from several factors, including inefficient biotinylation, problems with the detection reagents, or issues with the experimental conditions.

Potential Causes & Solutions:

Potential Cause Recommended Solution
Inefficient this compound Labeling The this compound may not be efficiently labeling the target molecule. This could be due to suboptimal reaction conditions or reagent degradation. Solution: Ensure the this compound is fresh and has been stored correctly (desiccated at -20°C).[6] Optimize the labeling reaction pH (typically 7.2-8.5 for reactions with amines) and ensure your buffer is free of primary amines (e.g., Tris) which can compete with the labeling reaction.[7] Consider increasing the incubation time or temperature of the labeling reaction.[7]
Insufficient Probe Concentration The concentration of your this compound labeled probe may be too low for effective detection.[2] Solution: Optimize the concentration of your biotinylated probe by performing a titration.[2]
Suboptimal Incubation Times or Temperatures Incubation times that are too short may not allow for sufficient binding of the probe or the streptavidin conjugate.[2] Solution: Increase the incubation time for your biotinylated probe, for example, by incubating overnight at 4°C.[2] Ensure all reagents are brought to room temperature before use if the protocol requires it.
Over-Washing While stringent washing is important to reduce background, excessive washing can also lead to the loss of specific signal. Solution: If you have significantly increased the stringency of your washes to combat high background, try reducing the number of washes or the concentration of detergent/salt in the wash buffer to find a balance between low background and a strong specific signal.

Experimental Protocols

Protocol 1: General this compound Labeling of Thiols

This protocol provides a general guideline for labeling thiol-containing molecules (e.g., proteins with cysteine residues, thiolated RNA) with this compound.

Materials:

  • This compound (e.g., MTSEA biotin-XX)

  • Dimethylformamide (DMF) or DMSO

  • Reaction Buffer (e.g., 10 mM HEPES, pH 7.5, 1 mM EDTA)

  • Molecule to be labeled (e.g., purified protein, RNA)

  • Quenching Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

  • Method for removing excess biotin (e.g., spin desalting column, chloroform extraction)

Procedure:

  • Prepare this compound stock solution: Immediately before use, dissolve this compound in DMF or DMSO to a concentration of 1-10 mg/mL.[8]

  • Set up the labeling reaction: In a microcentrifuge tube, combine your molecule of interest with the reaction buffer.

  • Add this compound: Add the this compound stock solution to the reaction mixture. The final concentration of this compound will need to be optimized, but a starting point is often a 10-20 fold molar excess over the thiol groups in your sample.

  • Incubate: Incubate the reaction at room temperature for 30 minutes to 2 hours in the dark.[9]

  • Quench the reaction (optional but recommended): To stop the labeling reaction and consume excess this compound, add a quenching buffer containing a primary amine, such as Tris-HCl, to a final concentration of 20-100 mM.[10] Incubate for 15-30 minutes at room temperature.[10]

  • Remove excess biotin: It is critical to remove unreacted this compound to prevent it from binding to streptavidin in downstream steps. This can be achieved by:

    • Spin desalting columns: For proteins, this is an effective method to separate the labeled protein from smaller molecules.[10]

    • Chloroform or Phenol:Chloroform extraction: For nucleic acids, this can be used to remove the excess biotin reagent.[9]

Protocol 2: Endogenous Biotin Blocking

This protocol is essential for reducing background when working with tissues or cells known to have high levels of endogenous biotin.

Materials:

  • Avidin or Streptavidin solution (e.g., 0.1 mg/mL in PBS)

  • Biotin solution (e.g., 0.5 mg/mL in PBS)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

Procedure:

  • Initial Blocking: After your standard protein blocking step (e.g., with BSA or normal serum), incubate your sample with the avidin/streptavidin solution for 15-30 minutes at room temperature.[2][3] This step binds to the endogenous biotin in the sample.[3]

  • Wash: Wash the sample thoroughly three times for 5-10 minutes each with wash buffer.[2][3]

  • Block Avidin/Streptavidin: Incubate the sample with the biotin solution for 15-30 minutes at room temperature.[2][3] This step blocks any remaining biotin-binding sites on the avidin/streptavidin molecules that were added in step 1.[3]

  • Final Wash: Wash the sample thoroughly three times for 5-10 minutes each with wash buffer.[2][3]

  • Your sample is now ready for incubation with your this compound labeled probe.

Data Presentation

Table 1: Recommended Concentration Ranges for Reagents

Reagent Typical Concentration Range Purpose Notes
This compound 10-100 µM (titration recommended)Labeling of thiolsHigher concentrations can increase non-specific labeling.
Blocking Agent (BSA) 1-5% (w/v)Preventing non-specific bindingUse high-quality, biotin-free BSA.
Normal Serum 5-10% (v/v)Preventing non-specific bindingUse serum from the same species as the secondary antibody, if applicable.
Tween-20 (in wash/blocking buffers) 0.05-0.1% (v/v)Reducing non-specific hydrophobic interactionsCan help to lower background.[1]
NaCl (in wash buffer) 150-500 mMReducing non-specific electrostatic interactionsHigher salt concentrations increase wash stringency.[4]
Quenching Agent (Tris) 20-100 mMInactivating excess this compoundAdd after the labeling step.[10]

Visualizations

Experimental Workflow for this compound Labeling and Pulldown

exp_workflow start Start: Sample Preparation (e.g., cell lysis, protein purification) labeling This compound Labeling (Incubate sample with this compound) start->labeling quenching Quenching (Add Tris or Glycine to stop reaction) labeling->quenching removal Removal of Excess Biotin (e.g., spin column, dialysis) quenching->removal binding Binding to Streptavidin Beads (Incubate labeled sample with beads) removal->binding washing Washing Steps (Remove non-specifically bound molecules) binding->washing elution Elution (e.g., with reducing agents for cleavable linkers, or denaturing buffer) washing->elution analysis Downstream Analysis (e.g., Western Blot, Mass Spectrometry) elution->analysis

Caption: this compound labeling and pulldown workflow.

References

Technical Support Center: Optimizing MTSEA-Biotin Specificity for Cysteine Residues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MTSEA-biotin applications. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the specificity of this compound for cysteine residues in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it specifically label cysteine residues?

This compound ((2-Aminoethyl)methanethiosulfonate-Biotin) is a thiol-reactive chemical probe. Its specificity for cysteine residues stems from the methanethiosulfonate (MTS) group, which readily reacts with the sulfhydryl group (-SH) of cysteine residues to form a stable disulfide bond (-S-S-). This reaction is highly efficient under mild physiological conditions.

Q2: Can this compound react with other amino acid residues besides cysteine?

While this compound is highly selective for cysteine, off-target reactions can occur, particularly with lysine residues at alkaline pH. The primary amine of lysine can act as a nucleophile and react with the MTS group, although this reaction is generally much slower than the reaction with the thiolate anion of cysteine. Reactivity with other nucleophilic residues like serine and threonine is generally considered negligible under standard labeling conditions.

Q3: What are the optimal pH and temperature conditions for this compound labeling?

For optimal specificity towards cysteine residues, it is recommended to perform the labeling reaction at a pH between 6.5 and 7.5. In this pH range, the cysteine sulfhydryl group is sufficiently nucleophilic for the reaction to proceed efficiently, while minimizing the reactivity of primary amines on lysine residues. Most labeling reactions are carried out at room temperature (20-25°C) or on ice (4°C) to further enhance specificity and maintain protein stability.

Q4: How can I quench the this compound reaction?

Quenching is a critical step to stop the labeling reaction and prevent non-specific labeling during subsequent experimental steps. This is achieved by adding a small molecule with a free thiol group that will react with the excess this compound. Common quenching agents include L-cysteine, dithiothreitol (DTT), and β-mercaptoethanol.

Q5: What is the difference between this compound, this compound-X, and this compound-XX?

These variants of this compound differ in the length of the spacer arm between the MTS reactive group and the biotin moiety. Longer spacer arms (as in -X and -XX variants) can reduce steric hindrance and improve the accessibility of the biotin to streptavidin for detection or purification.[1] The choice of variant depends on the specific application and the geometry of the labeled site.

Troubleshooting Guide

This guide addresses common issues encountered during this compound labeling experiments.

Problem Potential Cause(s) Recommended Solution(s)
No or Low Labeling Signal 1. Inaccessible Cysteine Residue: The target cysteine may be buried within the protein structure and not accessible to the solvent.[2] 2. Oxidized Cysteine: The cysteine residue may be in an oxidized state (e.g., part of a disulfide bond). 3. Inactive this compound: The reagent may have hydrolyzed due to improper storage or handling.[3] 4. Suboptimal Reaction Conditions: Incorrect pH, temperature, or insufficient incubation time.1. Confirm Accessibility: Use computational modeling to predict surface accessibility. If possible, introduce a cysteine at a known surface-exposed site as a positive control. 2. Reduce Disulfide Bonds: Pre-treat the protein with a mild reducing agent like DTT or TCEP, followed by its removal before adding this compound. 3. Use Fresh Reagent: Prepare fresh stock solutions of this compound in an anhydrous solvent like DMSO or DMF and use them immediately. Store the solid reagent desiccated at -20°C. 4. Optimize Conditions: Ensure the reaction buffer is at pH 6.5-7.5. Optimize incubation time and temperature for your specific protein.
High Background/Non-Specific Labeling 1. Reaction with Other Nucleophiles: Labeling of lysine residues at high pH. 2. Insufficient Quenching: Excess this compound remains active and labels other proteins or surfaces. 3. Hydrophobic Interactions: The biotin moiety can sometimes lead to non-specific binding. 4. Endogenous Biotinylated Proteins: Cells and tissues naturally contain biotinylated proteins.1. Control pH: Maintain the reaction pH at or below 7.5. 2. Effective Quenching: Use an adequate concentration of a quenching agent and ensure sufficient incubation time (see Table 2). 3. Include Detergents: Add a mild non-ionic detergent (e.g., 0.1% Tween-20) to washing buffers to reduce non-specific binding. 4. Blocking Steps: For applications like Western blotting or immunohistochemistry, include a blocking step with avidin/streptavidin to block endogenous biotin before adding the biotin-specific detection reagents.
Unexpected Molecular Weight Bands 1. Cross-linking: If the protein of interest has multiple accessible cysteines, intermolecular disulfide bond formation can occur. 2. Protein Aggregation: Over-labeling can sometimes lead to protein precipitation or aggregation.1. Use Cysteine-less Mutants: If possible, use a protein variant where only the cysteine of interest is present. 2. Optimize Reagent Concentration: Perform a titration of this compound concentration to find the optimal ratio of reagent to protein that provides sufficient labeling without causing aggregation.

Quantitative Data on Reaction Parameters

Optimizing your experimental conditions is key to achieving high specificity. The following tables provide illustrative data based on established principles of thiol-reactive chemistry.

Table 1: pH-Dependent Reactivity of this compound with Amino Acid Residues (Illustrative)

Amino Acid pKa of Side Chain Relative Reactivity at pH 7.0 Relative Reactivity at pH 8.5 Notes
Cysteine~8.3+++++++++The thiolate anion is the reactive species, so reactivity increases with pH.
Lysine~10.5+++The unprotonated primary amine is reactive. Reactivity increases significantly at higher pH.
Serine~13--Generally unreactive under standard labeling conditions.
Threonine~13--Generally unreactive under standard labeling conditions.
This table provides a qualitative comparison. Actual reaction rates are concentration and temperature-dependent.

Table 2: Common Quenching Agents for this compound Reactions

Quenching Agent Typical Final Concentration Recommended Incubation Notes
L-Cysteine1-10 mM10-15 min at room temperatureA cost-effective and efficient quenching agent.
Dithiothreitol (DTT)5-20 mM15-30 min at room temperatureA strong reducing agent. Note that it will also reduce the newly formed disulfide bond between this compound and the protein if the reaction is reversible.
β-mercaptoethanol10-50 mM15-30 min at room temperatureEffective, but has a strong odor and should be used in a fume hood.

Experimental Protocols

Protocol: Substituted Cysteine Accessibility Method (SCAM) for Mapping Ion Channel Gating

This protocol provides a detailed methodology for using this compound to study the conformational changes associated with the gating of a ligand-gated ion channel, such as the P2X receptor.[2][4][5][6]

1. Protein Preparation:

  • Generate a cysteine-less mutant of the ion channel of interest.

  • Introduce single cysteine mutations at desired positions within the transmembrane domains or extracellular loops.

  • Express the mutant channels in a suitable expression system (e.g., HEK293 cells or Xenopus oocytes).

2. Cell Surface Labeling:

  • Wash the cells expressing the mutant channel three times with ice-cold phosphate-buffered saline (PBS), pH 7.4.

  • Prepare a fresh stock solution of this compound (e.g., 10 mM in anhydrous DMSO).

  • Dilute the this compound stock solution in ice-cold PBS to the desired final concentration (e.g., 1 mM).

  • Incubate the cells with the this compound solution for a defined period (e.g., 2-10 minutes) on ice. Perform this step in the presence (open state) and absence (closed state) of the channel's specific agonist.

3. Quenching the Reaction:

  • To stop the labeling reaction, add a quenching solution (e.g., 5 mM L-cysteine in PBS) and incubate for 10 minutes on ice.

  • Wash the cells three times with ice-cold PBS to remove excess quenching reagent.

4. Cell Lysis and Protein Solubilization:

  • Lyse the cells in a suitable lysis buffer containing protease inhibitors.

  • Solubilize the membrane proteins using a mild detergent (e.g., 1% Triton X-100).

  • Clarify the lysate by centrifugation.

5. Affinity Purification of Biotinylated Proteins:

  • Incubate the clarified lysate with streptavidin-agarose beads for 1-2 hours at 4°C with gentle rotation to capture the biotinylated proteins.

  • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

6. Elution and Analysis:

  • Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analyze the eluted proteins by Western blotting using an antibody specific to the ion channel. The presence of a band indicates that the introduced cysteine was accessible to this compound under the tested conditions (open or closed state).

Visualizations

Experimental Workflow for Substituted Cysteine Accessibility Method (SCAM)

SCAM_Workflow cluster_preparation 1. Preparation cluster_labeling 2. Labeling cluster_analysis 3. Analysis Mutagenesis Site-Directed Mutagenesis (Introduce Cysteine) Expression Protein Expression (e.g., HEK293 cells) Mutagenesis->Expression Labeling_Closed This compound Labeling (Closed State) Expression->Labeling_Closed Labeling_Open This compound Labeling (Open State + Agonist) Expression->Labeling_Open Quenching Quench Reaction (e.g., L-cysteine) Labeling_Closed->Quenching Labeling_Open->Quenching Lysis Cell Lysis & Solubilization Quenching->Lysis Purification Streptavidin Affinity Purification Lysis->Purification Analysis Western Blot Analysis Purification->Analysis

Caption: Workflow for studying protein accessibility using this compound.

Signaling Pathway: Ligand-Gated Ion Channel Gating

Ion_Channel_Gating cluster_closed Closed State cluster_open Open State Closed_Channel Ion Channel (Closed) Cys_inaccessible Cysteine Residue (Inaccessible) Open_Channel Ion Channel (Open) No_Labeling No Biotin Labeling Cys_inaccessible->No_Labeling Cys_accessible Cysteine Residue (Accessible) Labeling Biotin Labeling Cys_accessible->Labeling Ligand Ligand (e.g., ATP) Ligand->Open_Channel Binding & Gating MTSEA This compound MTSEA->Cys_inaccessible MTSEA->Cys_accessible

Caption: Probing ion channel conformational changes with this compound.

References

Validation & Comparative

HPDP-Biotin vs. MTSEA-Biotin for RNA Labeling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the study of RNA dynamics, including synthesis, processing, and decay, the ability to specifically label and isolate newly transcribed RNA is paramount. Metabolic labeling with 4-thiouridine (s4U) followed by biotinylation of the incorporated thiol group is a widely adopted technique for this purpose. This guide provides a detailed comparison of two commonly used thiol-reactive biotinylation reagents, HPDP-biotin and MTSEA-biotin, to assist researchers in selecting the optimal reagent for their experimental needs.

Mechanism of Action

Both HPDP-biotin (N-[6-(Biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide) and this compound (N-Biotinyl-aminoethyl methanethiosulfonate) react with the thiol group of 4-thiouridine incorporated into RNA, forming a disulfide bond.[1][2] This reversible bond allows for the capture of biotinylated RNA using streptavidin-coated beads and subsequent elution by a reducing agent.[2][3]

The reaction with HPDP-biotin involves the displacement of a pyridine-2-thione group, while the reaction with this compound releases a methanethiosulfonate group.[1][2] While both are effective, studies have indicated that MTSEA reagents exhibit higher reactivity with 4-thiouridine.[1]

cluster_HPDP HPDP-Biotin Reaction cluster_MTSEA This compound Reaction RNA_4sU_H RNA with 4-thiouridine (RNA-s4U) Biotinylated_RNA_H Biotinylated RNA (Disulfide Bond) RNA_4sU_H->Biotinylated_RNA_H + HPDP-Biotin HPDP_Biotin HPDP-Biotin HPDP_Biotin->Biotinylated_RNA_H Pyridine_2_thione Pyridine-2-thione Biotinylated_RNA_H->Pyridine_2_thione Release RNA_4sU_M RNA with 4-thiouridine (RNA-s4U) Biotinylated_RNA_M Biotinylated RNA (Disulfide Bond) RNA_4sU_M->Biotinylated_RNA_M + this compound MTSEA_Biotin This compound MTSEA_Biotin->Biotinylated_RNA_M Methanethiosulfonate Methanethiosulfonate Biotinylated_RNA_M->Methanethiosulfonate Release

Caption: Chemical reactions of HPDP-biotin and this compound with 4sU-labeled RNA.

Performance Comparison

Experimental evidence strongly suggests that this compound offers significant advantages over HPDP-biotin in terms of efficiency and bias.

FeatureHPDP-BiotinThis compoundReference
Reaction Time ~2 hours~30 minutes[1]
Labeling Efficiency Lower (~20% of s4U)Higher (>95% of s4U)[1]
Yield of Labeled RNA LowerSignificantly Higher (reported >2-fold increase)[1][4]
Length Bias Preferential labeling of longer RNAsLess biased enrichment[1][4]
Reversibility Yes (Disulfide bond)Yes (Disulfide bond)[2][3]
Specificity for s4U HighHigh[1]

Studies have shown that this compound leads to a much higher yield of enriched s4U-RNA with less bias towards longer transcripts compared to HPDP-biotin.[1][4] This increased efficiency allows for the study of less abundant RNA species, such as microRNAs, without perturbing their overall levels.[1]

Experimental Protocols

The following are generalized protocols for the biotinylation of 4sU-labeled RNA using HPDP-biotin and this compound, based on published methods.[1][3] Researchers should optimize these protocols for their specific cell types and experimental conditions.

1. Metabolic Labeling of RNA with 4-thiouridine (s4U):

  • Culture cells in the presence of 4-thiouridine (e.g., 100-700 µM) for a desired period (e.g., 1 hour) to label newly transcribed RNA.[1]

  • Harvest cells and isolate total RNA using a standard protocol, ensuring RNase-free conditions.

2. Biotinylation of s4U-labeled RNA:

Using HPDP-Biotin:

  • In a total volume of 250 µL, combine:

    • 70 µg of total RNA

    • 10 mM HEPES (pH 7.5)

    • 1 mM EDTA

    • 50 µg HPDP-biotin (freshly dissolved in DMF to a final DMF concentration of 20%)[1]

  • Incubate the reaction at room temperature for 2 hours in the dark with rotation.[1]

Using this compound:

  • In a total volume of 250 µL, combine:

    • 70 µg of total RNA

    • 10 mM HEPES (pH 7.5)

    • 1 mM EDTA

    • 5 µg this compound-XX (freshly dissolved in DMF to a final DMF concentration of 20%)[1]

  • Incubate the reaction at room temperature for 30 minutes in the dark with rotation.[1][3]

3. Removal of Excess Biotin Reagent:

  • Add an equal volume of chloroform:isoamyl alcohol (24:1) to the reaction mixture.

  • Vortex thoroughly and centrifuge to separate the phases.

  • Transfer the aqueous (upper) phase containing the RNA to a new tube. Repeat the extraction to ensure complete removal of the biotin reagent.[5]

4. Enrichment of Biotinylated RNA:

  • Precipitate the RNA from the aqueous phase using standard ethanol precipitation.

  • Resuspend the RNA pellet in an appropriate buffer.

  • Use streptavidin-coated magnetic beads to capture the biotinylated RNA according to the manufacturer's instructions.

5. Elution of Labeled RNA:

  • To elute the captured RNA, resuspend the beads in a buffer containing a reducing agent (e.g., 100 mM DTT).

  • Incubate to cleave the disulfide bond and release the RNA from the beads.

  • Collect the supernatant containing the enriched, newly transcribed RNA.

cluster_workflow Experimental Workflow cluster_HPDP HPDP-Biotin Arm cluster_MTSEA This compound Arm Start Start: 4sU-labeled Total RNA Biotinylation_H Biotinylation with HPDP-Biotin (2h) Start->Biotinylation_H Biotinylation_M Biotinylation with This compound (30min) Start->Biotinylation_M Purification_H Chloroform Extraction Biotinylation_H->Purification_H Enrichment_H Streptavidin Bead Enrichment Purification_H->Enrichment_H Elution_H Elution with DTT Enrichment_H->Elution_H End Downstream Analysis (e.g., RNA-Seq, RT-qPCR) Elution_H->End Purification_M Chloroform Extraction Biotinylation_M->Purification_M Enrichment_M Streptavidin Bead Enrichment Purification_M->Enrichment_M Elution_M Elution with DTT Enrichment_M->Elution_M Elution_M->End

Caption: Workflow for comparing HPDP-biotin and this compound for RNA labeling.

Conclusion

For researchers aiming to label and isolate newly transcribed RNA, this compound emerges as a superior alternative to HPDP-biotin. Its higher reaction efficiency, shorter incubation time, and reduced length bias contribute to a more accurate and comprehensive analysis of the dynamic transcriptome. While HPDP-biotin is a viable option, the significant performance advantages of this compound make it the recommended choice for most applications, particularly when dealing with low-abundance RNA species or when seeking to minimize experimental bias.

References

A Comparative Guide to Mass Spectrometry Analysis of MTSEA-Biotin Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Thiol-Reactive Biotinylation Reagents for Mass Spectrometry-Based Proteomics

The selective analysis of proteins based on the reactivity of their cysteine residues is a powerful strategy in proteomics for elucidating protein structure, function, and regulation. Thiol-reactive biotinylation reagents, which covalently label cysteine residues, enable the enrichment and subsequent identification of these proteins by mass spectrometry. Among these reagents, [2-(Biotin-amino)ethyl] methanethiosulfonate (MTSEA-biotin) offers a specific approach for targeting accessible thiols. This guide provides a comprehensive comparison of this compound with other common thiol-reactive probes, supported by experimental data and detailed protocols to inform your research.

Comparison of Thiol-Reactive Biotinylation Reagents

The selection of a thiol-reactive biotinylation reagent is critical and depends on the specific experimental goals, such as the desired bond stability and the pH of the reaction environment. The most common classes of thiol-reactive probes are methanethiosulfonates (e.g., this compound), maleimides, and iodoacetamides.

FeatureThis compoundMaleimide-BiotinIodoacetamide-Biotin
Reactive Group MethanethiosulfonateMaleimideIodoacetamide
Target Residue CysteineCysteineCysteine
Bond Type DisulfideThioetherThioether
Bond Stability Reversible (cleavable with reducing agents)Generally stable, but can undergo retro-Michael additionHighly stable
Optimal pH Range 6.0 - 7.56.5 - 7.57.5 - 8.5
Primary Off-Target Reactivity LowPrimary amines at pH > 8.0Histidine at higher pH

Quantitative Performance in Mass Spectrometry

While direct head-to-head comparative proteomics data for this compound against other thiol-reactive probes is limited in publicly available literature, we can infer its performance based on its chemical properties and data from studies using similar reagents. The following table presents a summary of expected performance characteristics in a typical mass spectrometry workflow.

Performance MetricThis compoundMaleimide-BiotinIodoacetamide-Biotin
Labeling Efficiency Moderate to HighHighModerate
Enrichment Efficiency High (dependent on labeling)High (dependent on labeling)High (dependent on labeling)
Number of Identified Labeled Peptides Application-dependentHighHigh
Quantitative Accuracy Good; cleavable nature can facilitate elutionGoodGood

Experimental Protocols

Detailed and optimized protocols are crucial for successful thiol-reactive biotinylation and subsequent mass spectrometry analysis. Below are representative protocols for protein labeling with this compound and a general workflow for sample preparation.

Protocol 1: this compound Labeling of Proteins for Mass Spectrometry

Materials:

  • Protein sample in a suitable buffer (e.g., HEPES, PBS, pH 7.2-7.5)

  • Reducing agent (e.g., TCEP or DTT)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

  • Streptavidin-agarose or magnetic beads

  • Wash buffers

  • Elution buffer (containing a reducing agent like DTT or TCEP)

Procedure:

  • Protein Reduction (Optional but Recommended): To label all accessible cysteines, reduce disulfide bonds in the protein sample by incubating with 5 mM TCEP for 30 minutes at room temperature.

  • Desalting: Remove the reducing agent using a desalting column or buffer exchange to prevent interference with the this compound labeling reaction.

  • Labeling Reaction: Add this compound to the protein sample to a final concentration of 1-2 mM. Incubate for 1-2 hours at room temperature with gentle mixing.

  • Quenching: Stop the labeling reaction by adding a quenching reagent to a final concentration of 5-10 mM. Incubate for 15 minutes at room temperature.

  • Enrichment of Biotinylated Proteins:

    • Incubate the quenched reaction mixture with streptavidin beads for 1 hour at 4°C with rotation.

    • Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins. A common wash series includes a high-salt buffer, a low-salt buffer, and a buffer without detergents.

  • Elution: Elute the biotinylated proteins from the streptavidin beads by incubating with an elution buffer containing 10-20 mM DTT or TCEP for 30-60 minutes at 37°C. This cleaves the disulfide bond formed by the this compound.

  • Sample Preparation for Mass Spectrometry: The eluted proteins are now ready for standard proteomics sample preparation, including denaturation, reduction, alkylation (with a non-biotinylated reagent like iodoacetamide), and tryptic digestion.

Visualizing the Workflow

Diagrams are essential for understanding complex experimental processes. The following workflows are represented using the DOT language for Graphviz.

G cluster_0 Protein Preparation cluster_1 Biotinylation cluster_2 Enrichment & Elution cluster_3 Mass Spectrometry Analysis ProteinSample Protein Sample ReducedProtein Reduced Protein Sample ProteinSample->ReducedProtein TCEP/DTT DesaltedProtein Desalted Protein Sample ReducedProtein->DesaltedProtein Desalting LabeledProtein This compound Labeled Protein DesaltedProtein->LabeledProtein This compound EnrichedProtein Enriched on Streptavidin Beads LabeledProtein->EnrichedProtein Streptavidin Beads ElutedProtein Eluted Protein EnrichedProtein->ElutedProtein DTT/TCEP DigestedPeptides Tryptic Peptides ElutedProtein->DigestedPeptides Digestion MSAnalysis LC-MS/MS Analysis DigestedPeptides->MSAnalysis

Caption: Experimental workflow for this compound labeling and mass spectrometry.

Reaction Mechanism of Thiol-Reactive Probes

The specificity of these reagents is determined by their reactive groups.

G cluster_0 This compound cluster_1 Maleimide-Biotin cluster_2 Iodoacetamide-Biotin MTSEA Protein-SH MTSEA_product Protein-S-S-Biotin MTSEA->MTSEA_product MTSEA_reagent Biotin-S-S-CH3 MTSEA_reagent->MTSEA_product Maleimide Protein-SH Maleimide_product Protein-S-Maleimide-Biotin Maleimide->Maleimide_product Maleimide_reagent Biotin-Maleimide Maleimide_reagent->Maleimide_product Iodoacetamide Protein-SH Iodoacetamide_product Protein-S-CH2-CO-NH-Biotin Iodoacetamide->Iodoacetamide_product Iodoacetamide_reagent Biotin-NH-CO-CH2-I Iodoacetamide_reagent->Iodoacetamide_product

Caption: Reaction mechanisms of common thiol-reactive biotinylation reagents.

Conclusion

This compound is a valuable tool for the selective labeling of cysteine residues in proteins for mass spectrometry analysis. Its key advantage lies in the reversibility of the disulfide bond, which allows for the mild elution of labeled proteins from streptavidin resins, potentially improving recovery and reducing contamination from the affinity matrix. While maleimide- and iodoacetamide-based reagents form more stable thioether bonds and may offer higher labeling efficiencies in some cases, the choice of reagent should be guided by the specific requirements of the experiment. For applications where release of the labeled protein is desirable, this compound presents a strong alternative. Further head-to-head comparative studies in proteomics workflows will be beneficial to fully elucidate the quantitative differences between these important classes of reagents.

MTSEA-Biotin: A Superior Thiol-Reactive Reagent for Reversible Biotinylation and Cellular Probing

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of thiol-reactive reagents, [2-Aminoethyl] methanethiosulfonate (MTSEA)-biotin emerges as a powerful tool for researchers, scientists, and drug development professionals. Its unique properties offer distinct advantages over traditional reagents like maleimides and iodoacetamides, particularly in applications requiring reversible labeling, high specificity, and probing of dynamic cellular processes. This guide provides an objective comparison of MTSEA-biotin's performance against its alternatives, supported by experimental data and detailed protocols.

Unveiling the Advantages of this compound

This compound belongs to the methanethiosulfonate (MTS) family of reagents, which are highly reactive towards sulfhydryl groups (-SH) of cysteine residues. The reaction results in the formation of a disulfide bond, a key feature that underpins many of its advantages.

Key Advantages:

  • Reversibility: The disulfide bond formed by this compound can be readily cleaved by reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). This allows for the recovery of the labeled protein in its native, unmodified state, which is crucial for downstream functional assays, mass spectrometry, and studying dynamic protein interactions. In contrast, maleimides and iodoacetamides form stable thioether bonds that are generally not reversible under physiological conditions[1][2].

  • High Reactivity and Specificity: MTS reagents exhibit rapid and specific reaction with thiols at neutral pH.[1][3] This high reactivity allows for efficient labeling with lower concentrations of the reagent and shorter incubation times, minimizing potential off-target effects and cellular stress. While maleimides are also highly reactive with thiols, they can exhibit off-target reactions with other nucleophiles like lysines at higher pH.[4] Iodoacetamides are generally less reactive than both MTS reagents and maleimides.[5][6]

  • Cell Impermeability: Due to its charged nature, this compound is largely cell-impermeable, making it an excellent choice for specifically labeling cell surface proteins. This is a significant advantage when studying extracellular protein domains, receptors, and ion channels without labeling the vast excess of intracellular proteins.[7]

  • Versatility in Applications: The unique properties of this compound lend themselves to a wide range of applications, including the study of ion channel accessibility and structure, reversible labeling of proteins for interaction studies, and as a key reagent in the "biotin switch" assay for detecting S-nitrosylated proteins.[2][8][9]

Quantitative Performance Comparison

The selection of a thiol-reactive reagent is often guided by quantitative parameters that dictate its suitability for a specific application. While direct head-to-head comparative studies providing precise kinetic and stability data for all three classes of reagents under identical conditions are limited in the literature, the following tables summarize available quantitative and qualitative data to facilitate an informed decision.

FeatureThis compoundMaleimide-BiotinIodoacetamide-Biotin
Reactive Group MethanethiosulfonateMaleimideIodoacetamide
Target Sulfhydryl (-SH)Sulfhydryl (-SH)Sulfhydryl (-SH)
Bond Formed Disulfide (-S-S-)ThioetherThioether
Reversibility Yes (with reducing agents)NoNo
Optimal pH 6.5 - 7.56.5 - 7.57.5 - 8.5
Relative Reactivity HighHighModerate
Cell Permeability Generally LowVariable (can be permeable)Variable (can be permeable)
Key Advantage Reversibility, High SpecificityHigh ReactivityStable Bond Formation

Table 1: General Characteristics of Thiol-Reactive Biotinylation Reagents.

ParameterThis compoundMaleimide-BiotinIodoacetamide-Biotin
Reaction Rate Constant (k) High (in the order of 10^3 to 10^5 M⁻¹s⁻¹)High (can be faster than iodoacetamides)Moderate
Bond Stability (Half-life) Reversible (cleaved by reducing agents)Stable, but can undergo retro-Michael additionVery Stable
Side Reactions Minimal at optimal pHCan react with lysines at pH > 8.0; hydrolysis of maleimide ringCan react with histidines and other nucleophiles at higher pH

Table 2: Comparative Performance Metrics of Thiol-Reactive Biotinylation Reagents. Note: Specific values for reaction rates and bond stability can vary depending on the specific protein, buffer conditions, and temperature.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound and other thiol-reactive reagents. Below are protocols for key experiments.

Protocol 1: Cell Surface Biotinylation using this compound

This protocol describes the labeling of cell surface proteins on living cells.

Materials:

  • Cells of interest cultured in appropriate media

  • Phosphate-Buffered Saline (PBS), ice-cold

  • This compound stock solution (10 mM in DMSO, prepare fresh)

  • Quenching solution (50 mM L-cysteine in PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

Procedure:

  • Wash cultured cells three times with ice-cold PBS to remove any media components.

  • Resuspend the cells in ice-cold PBS at a concentration of 1-5 x 10^6 cells/mL.

  • Add this compound stock solution to the cell suspension to a final concentration of 100-500 µM.

  • Incubate the cells on ice for 15-30 minutes with gentle agitation.

  • To quench the reaction, add an equal volume of ice-cold quenching solution and incubate for 10 minutes on ice.

  • Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

  • Wash the cells three times with ice-cold PBS to remove excess reagent and quenching solution.

  • Lyse the cells using an appropriate lysis buffer. The biotinylated cell surface proteins are now ready for downstream applications such as affinity purification with streptavidin beads.

Protocol 2: Reversible Biotinylation of a Purified Protein in Solution

This protocol outlines the labeling of a purified protein and the subsequent cleavage of the biotin tag.

Materials:

  • Purified protein containing free cysteine(s) in a suitable buffer (e.g., HEPES or PBS, pH 7.0-7.5)

  • This compound stock solution (10 mM in DMSO, prepare fresh)

  • Reducing agent (e.g., 500 mM DTT or TCEP stock solution)

  • Desalting column or dialysis cassette

Procedure:

Biotinylation:

  • To the protein solution (e.g., 1 mg/mL), add this compound stock solution to a 10-20 fold molar excess over the protein.

  • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Remove the excess, unreacted this compound using a desalting column or by dialysis against a suitable buffer. The protein is now biotinylated.

Cleavage of Biotin:

  • To the biotinylated protein solution, add the reducing agent (DTT or TCEP) to a final concentration of 20-50 mM.

  • Incubate for 30-60 minutes at room temperature.

  • The biotin tag is now cleaved from the protein. The released biotin and the reducing agent can be removed by a desalting column or dialysis if necessary for downstream applications.[2]

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) provide a clear visual representation of experimental workflows and signaling pathways where this compound is a key reagent.

G cluster_0 Cell Surface Biotinylation Workflow A 1. Wash Cells (Ice-cold PBS) B 2. Incubate with this compound (Low Temperature) A->B C 3. Quench Reaction (L-cysteine) B->C D 4. Wash Cells (Remove excess reagent) C->D E 5. Cell Lysis D->E F 6. Affinity Purification (Streptavidin Beads) E->F G 7. Elution (Optional, Reversible) (DTT or TCEP) F->G Reversible H 8. Downstream Analysis (Western Blot, MS) F->H G->H

Caption: Workflow for labeling and isolating cell surface proteins using this compound.

G cluster_1 Biotin Switch Assay for S-Nitrosylation A 1. Block Free Thiols (e.g., MMTS) B 2. Selectively Reduce S-Nitrosothiols (Ascorbate) A->B C 3. Label Newly Exposed Thiols (this compound) B->C D 4. Affinity Purification (Streptavidin Beads) C->D E 5. Identification of S-Nitrosylated Proteins (Mass Spectrometry) D->E

Caption: The biotin switch assay workflow for detecting protein S-nitrosylation.

G cluster_2 Probing Ion Channel Accessibility with this compound A Ion Channel with Engineered Cysteine C Channel in Closed State A->C D Channel in Open State A->D B Apply this compound (Extracellularly) E Biotinylation Occurs? (Yes/No) B->E C->B D->B F Determine Cysteine Accessibility E->F G Infer Channel Structure/Gating F->G

Caption: Using this compound to study the conformational changes of an ion channel.

Conclusion

This compound offers a compelling set of advantages over traditional thiol-reactive reagents, most notably its capacity for reversible labeling. This feature, combined with its high reactivity, specificity, and cell impermeability, makes it an invaluable tool for a wide range of applications in modern biological research. For scientists and drug development professionals seeking to label cell surface proteins, study dynamic protein interactions, or investigate cysteine-based post-translational modifications, this compound provides a robust and versatile solution. By carefully considering the comparative data and protocols presented in this guide, researchers can confidently select the optimal thiol-reactive reagent to advance their scientific endeavors.

References

A Researcher's Guide to Quantitative Analysis of MTSEA-Biotin Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of biotin incorporation is crucial for the reliability and reproducibility of downstream applications. This guide provides an objective comparison of common methods for quantifying the incorporation of MTSEA-biotin, a thiol-reactive biotinylation reagent used to label cysteine residues, often on cell-surface proteins.[1][2][3] We will delve into experimental protocols and performance data to assist in selecting the most suitable technique for your research needs.

The covalent attachment of biotin to proteins via reagents like this compound is a fundamental technique in numerous biotechnological applications, from affinity purification to protein interaction studies.[4] The remarkable strength and specificity of the biotin-avidin interaction are leveraged to detect, immobilize, or isolate proteins of interest.[4][5] However, the extent of biotinylation is a critical parameter that can significantly impact experimental outcomes. Insufficient labeling can lead to weak signals or inefficient capture, whereas excessive labeling may compromise protein function.[6] Therefore, accurate and reliable quantification of the biotin-to-protein molar ratio is essential.[6]

This guide compares four principal methods for the quantitative analysis of this compound incorporation: Western Blotting, Enzyme-Linked Immunosorbent Assay (ELISA), Mass Spectrometry, and Fluorescent-Based Assays.

Comparison of Quantitative Analysis Methods for this compound Incorporation

The choice of a quantification method depends on several factors, including the required sensitivity, specificity, cost, and the nature of the research question. The following table summarizes the key performance characteristics of the primary techniques for quantifying this compound labeled proteins.

Method Principle Pros Cons Typical Application
Western Blotting Separation of proteins by SDS-PAGE, transfer to a membrane, and detection with streptavidin-HRP/AP conjugates.[4][7]Widely available, relatively inexpensive, provides information on protein size.Semi-quantitative, lower throughput, requires specific antibodies for normalization.[7]Analysis of changes in cell surface expression of a specific protein.[7][8]
ELISA (Enzyme-Linked Immunosorbent Assay) Capture of biotinylated proteins on a streptavidin-coated plate followed by detection with a specific antibody, or vice-versa.[9][10]High throughput, quantitative, highly sensitive.Can be more complex to set up, requires specific antibodies.[10]Quantifying the total amount of a specific biotinylated protein in a sample.[11]
Mass Spectrometry (MS) Identification and quantification of biotinylated peptides by their mass-to-charge ratio after enzymatic digestion of the protein.[12][13][14][15][16]Highly sensitive and specific, provides absolute quantification and identifies specific labeling sites.[13]Requires specialized equipment and expertise, higher cost, extensive sample preparation.[13]Identifying and quantifying all biotinylated proteins in a complex sample (proteomics).[14][15][16]
Fluorescent-Based Assays Use of fluorescently-labeled streptavidin or displacement of a fluorescent dye from streptavidin by the biotinylated protein.[17][18][19][20][21]High sensitivity, can be used in high-throughput formats, relatively simple.Can be more expensive than colorimetric assays, potential for background fluorescence.Rapidly determining the overall degree of biotinylation in a purified protein sample.[20][21]

Experimental Protocols

I. Cell Surface Protein Labeling with this compound

This protocol describes the labeling of cysteine-containing proteins on the surface of living cells with this compound.

Materials:

  • Cells cultured in appropriate plates

  • This compound (e.g., Biotin-XX MTSEA)[22]

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Quenching solution (e.g., PBS containing 100 mM glycine or L-cysteine)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Cell scraper

Procedure:

  • Cell Preparation: Place the cell culture plates on ice. Aspirate the culture medium and wash the cells three times with ice-cold PBS to remove any contaminating proteins from the medium.[23]

  • Biotinylation Reaction: Prepare a fresh solution of this compound in PBS at the desired concentration (typically 0.5-2 mg/mL). Add the this compound solution to the cells, ensuring the entire surface is covered.

  • Incubation: Incubate the cells on ice for 15-30 minutes with gentle agitation. The low temperature helps to minimize the internalization of the labeling reagent.[23]

  • Quenching: Aspirate the this compound solution and wash the cells three times with ice-cold quenching solution to stop the reaction by consuming any unreacted this compound.[23]

  • Cell Lysis: Add ice-cold lysis buffer to the cells. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

  • Protein Quantification: Collect the supernatant and determine the total protein concentration using a standard protein assay (e.g., BCA assay). The samples are now ready for downstream quantitative analysis.

II. Quantitative Analysis by Western Blot

This protocol allows for the semi-quantitative analysis of a specific biotinylated protein.

Materials:

  • Biotinylated cell lysate

  • Streptavidin-agarose beads

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Streptavidin-HRP conjugate

  • Primary antibody against the protein of interest

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Affinity Purification: Incubate a portion of the cell lysate with streptavidin-agarose beads to pull down biotinylated proteins. Wash the beads to remove non-specifically bound proteins.

  • Elution: Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer.

  • SDS-PAGE and Transfer: Separate the eluted proteins and a sample of the total cell lysate by SDS-PAGE and transfer them to a membrane.[7]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Probing:

    • To detect the total amount of the protein of interest, probe a lane with the primary antibody followed by the HRP-conjugated secondary antibody.

    • To detect the biotinylated fraction of the protein, probe a separate lane with streptavidin-HRP.[4]

  • Detection: Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.[4]

  • Quantification: Use densitometry software (e.g., ImageJ) to quantify the band intensities. Normalize the intensity of the biotinylated protein band to the total protein band to determine the relative amount of surface expression.[7]

Visualizations

experimental_workflow cluster_labeling Cell Surface Labeling cluster_analysis Quantitative Analysis cells Cultured Cells wash1 Wash with PBS cells->wash1 labeling Incubate with This compound wash1->labeling quench Quench Reaction labeling->quench lysis Cell Lysis quench->lysis pull_down Streptavidin Pull-down lysis->pull_down Biotinylated Lysate mass_spec Mass Spectrometry lysis->mass_spec elisa ELISA lysis->elisa sds_page SDS-PAGE pull_down->sds_page western_blot Western Blot sds_page->western_blot

Caption: Experimental workflow for this compound labeling and quantitative analysis.

signaling_pathway receptor Surface Receptor (with Cysteine) endosome Early Endosome receptor->endosome Endocytosis recycling Recycling Endosome endosome->recycling Recycling lysosome Lysosome (Degradation) endosome->lysosome recycling->receptor Return to Surface

References

Navigating the Spacer: A Comparative Guide to MTSEA-Biotin Variants and the Critical Role of Linker Length

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise labeling of molecules is a cornerstone of robust and reproducible experimental outcomes. Methanethiosulfonate (MTS) reagents, such as MTSEA-biotin, are invaluable tools for the specific biotinylation of free sulfhydryl groups. However, the efficacy of this biotin tag is not solely dependent on its reactive group; the length of the spacer arm connecting the biotin to the MTS group plays a pivotal, yet often underestimated, role. This guide provides an objective comparison of this compound variants with different linker lengths, supported by experimental insights, to facilitate the selection of the optimal reagent for your research needs.

The fundamental principle underpinning the use of linker arms in biotinylation is the mitigation of steric hindrance. The bulky tetrameric protein streptavidin (or avidin) requires sufficient space to bind to the biotin moiety. A linker arm extends the biotin away from the surface of the labeled molecule, enhancing its accessibility to the binding pocket of streptavidin. This can significantly impact the efficiency of detection, purification, and immobilization applications.

Performance Comparison of this compound Variants

Commercially available this compound reagents are offered with varying linker lengths, often designated as Biotin-MTSEA (the shortest linker), Biotin-X-MTSEA (an extended linker), and Biotin-XX-MTSEA (the longest linker). The "X" typically denotes an additional aminohexanoic acid unit, with "XX" indicating two such units, creating a 14-atom spacer. While the manufacturer's premise is that longer linkers generally facilitate better binding, experimental evidence suggests a more nuanced reality where an optimal linker length, rather than simply the longest, can be most effective.

Quantitative Data Summary

The following table summarizes the properties of common this compound variants.

VariantMolecular Weight ( g/mol )Spacer Arm CompositionRelative Length
Biotin-MTSEA ~381.5EthylaminoShort
Biotin-X-MTSEA ~494.7Ethylamino + Aminohexanoic acidMedium
Biotin-XX-MTSEA ~607.8Ethylamino + 2x Aminohexanoic acidLong

Based on this principle, the following table presents hypothetical performance data for the this compound variants in a typical protein biotinylation and detection assay. This data is intended to be illustrative of the expected trends.

VariantDegree of Biotinylation (moles biotin/mole protein)Relative Signal in Streptavidin-HRP Assay
Biotin-MTSEA 1.81.0
Biotin-X-MTSEA 2.12.5
Biotin-XX-MTSEA 2.22.1

This hypothetical data illustrates that while longer linkers may slightly increase the degree of biotinylation, the functional outcome (signal in a detection assay) may peak at an intermediate linker length.

Mandatory Visualizations

To further clarify the concepts discussed, the following diagrams illustrate the structural differences between the this compound variants and a typical experimental workflow for their comparison.

cluster_variants This compound Variants cluster_structure General Structure Biotin_MTSEA Biotin-MTSEA Biotin_X_MTSEA Biotin-X-MTSEA Biotin_MTSEA->Biotin_X_MTSEA Longer Linker Biotin Biotin Biotin_XX_MTSEA Biotin-XX-MTSEA Biotin_X_MTSEA->Biotin_XX_MTSEA Longest Linker Linker Linker Arm Biotin->Linker MTS MTS Group Linker->MTS

Caption: Structural relationship of this compound variants.

cluster_workflow Experimental Workflow start Prepare Protein Solution biotinylation Biotinylate with MTSEA Variants (Short, Medium, Long Linkers) start->biotinylation purification Purify Biotinylated Protein (e.g., Desalting Column) biotinylation->purification quantification Quantify Biotinylation (HABA Assay) purification->quantification detection Perform Streptavidin-based Assay (e.g., ELISA, Western Blot) purification->detection analysis Analyze and Compare Results quantification->analysis detection->analysis

Caption: Workflow for comparing this compound variants.

Experimental Protocols

To empirically determine the optimal this compound variant for your specific application, a direct comparison is recommended. The following protocols provide a framework for such a study.

Protocol 1: Protein Biotinylation with this compound Variants

This protocol describes the biotinylation of a model protein (e.g., Bovine Serum Albumin, BSA) with this compound variants of different linker lengths.

Materials:

  • Protein solution (e.g., 1-5 mg/mL BSA in PBS, pH 7.2-7.5)

  • This compound, this compound-X, and this compound-XX

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.5

Procedure:

  • Prepare Protein Sample: Ensure the protein solution is in an appropriate buffer (amine-free and at a suitable pH for the MTS reaction).

  • Prepare Biotin Reagent Stocks: Immediately before use, dissolve each this compound variant in DMF or DMSO to a concentration of 10 mM.

  • Biotinylation Reaction: Add a 10- to 20-fold molar excess of each dissolved this compound variant to separate aliquots of the protein solution.

  • Incubation: Incubate the reactions for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification: Remove excess, unreacted biotinylation reagent by passing each reaction mixture through a desalting column equilibrated with PBS.

Protocol 2: Quantification of Biotinylation using the HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method to estimate the degree of biotinylation.

Materials:

  • Biotinylated protein samples from Protocol 1

  • HABA/Avidin solution

  • Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm

Procedure:

  • Prepare HABA/Avidin Reagent: Prepare the HABA/Avidin solution according to the manufacturer's instructions.

  • Measure Baseline Absorbance: Add the HABA/Avidin solution to a cuvette or microplate well and measure the absorbance at 500 nm.

  • Add Biotinylated Sample: Add a known volume of the purified biotinylated protein to the HABA/Avidin solution and mix.

  • Measure Final Absorbance: Once the absorbance reading stabilizes, record the final absorbance at 500 nm.

  • Calculate Degree of Biotinylation: The decrease in absorbance is proportional to the amount of biotin in the sample. Calculate the moles of biotin per mole of protein using the provided formulas, taking into account the molar extinction coefficient of the HABA-avidin complex.

By following these protocols, researchers can generate quantitative data to directly compare the performance of different this compound linker lengths in their specific experimental context, ensuring the selection of the most effective reagent for their research goals.

References

Unveiling RNA Dynamics: A Comparative Guide to MTSEA-biotin Specificity for 4-Thiouridine Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of nascent RNA analysis, the precise detection of metabolically incorporated labels is paramount. This guide provides a comprehensive validation of 2-aminoethyl-methanethiosulfonate (MTSEA)-biotin for the specific labeling of 4-thiouridine (4sU) and objectively compares its performance against alternative methodologies, supported by experimental data and detailed protocols.

The metabolic labeling of newly transcribed RNA with uridine analogs, such as 4-thiouridine, has become a cornerstone for studying RNA synthesis, processing, and decay. A critical step in these workflows is the specific and efficient biotinylation of the incorporated 4sU, enabling the enrichment and subsequent analysis of this nascent RNA pool. MTSEA-biotin has emerged as a highly specific and efficient reagent for this purpose.

Validation of this compound Specificity for 4-Thiouridine

Experimental evidence strongly supports the high specificity of this compound for 4-thiouridine. Studies have demonstrated that MTSEA biotin-XX reacts selectively with 4sU and does not cross-react with other sulfur-containing modified nucleosides, such as 5-methyl-2-thiouridine (m5s2U), which can be present in certain RNA species like tRNA.[1] This specificity was confirmed by testing tRNAs from a Thermus thermophilus strain lacking the enzyme responsible for 4sU synthesis; no reaction with MTSEA biotin-XX was observed in these tRNAs, which still contained m5s2U.[1] This high degree of specificity is crucial for ensuring that only the metabolically labeled RNA is captured for downstream analysis.

The reaction between this compound and 4sU is based on the formation of a disulfide bond between the thiol group of 4sU and the methanethiosulfonate group of this compound.[2] This covalent linkage is stable under standard experimental conditions but can be reversed using reducing agents, allowing for the gentle elution of the captured RNA from streptavidin beads.[3]

Comparison of 4-Thiouridine Detection Methods

While this compound offers a robust method for 4sU detection, several alternative techniques exist, each with its own set of advantages and limitations. The primary alternatives include biotinylation with HPDP-biotin and methods based on the chemical conversion of 4sU to a cytidine analog.

MethodPrincipleAdvantagesDisadvantages
This compound Forms a disulfide bond with the thiol group of 4sU.High specificity for 4sU.[1][4] More efficient than HPDP-biotin, leading to higher yields and less biased enrichment.[2] The disulfide bond is reversible, allowing for gentle elution of RNA.[3]Requires optimization of concentration and incubation time.
HPDP-biotin Also forms a disulfide bond with the thiol group of 4sU.Established and widely used method.Less efficient than this compound.[2] Can lead to lower yields and potential bias in enriched RNA populations.[2]
TUC-seq Osmium tetroxide oxidation and subsequent amination converts 4sU to a cytidine analog.Allows for nucleotide-resolution mapping of 4sU incorporation.[5]Involves the use of toxic osmium tetroxide. The chemical treatment can potentially damage RNA.
SLAM-seq Alkylation of 4sU with iodoacetamide (IAA) leads to its recognition as cytidine during reverse transcription.Provides nucleotide-resolution information on 4sU incorporation.[5][6]The efficiency of the alkylation reaction can vary. IAA can also react with other cellular components.
TimeLapse-seq Oxidation with sodium periodate followed by treatment with 2,2,2-trifluoroethylamine converts 4sU to a cytidine analog.Another method for achieving nucleotide-resolution mapping.[5]The oxidation step with sodium periodate can cause side reactions, such as cleavage of the 3' end of the RNA.[5]

Experimental Protocols

Key Experiment: Biotinylation of 4sU-labeled RNA with this compound

This protocol outlines the fundamental steps for the specific biotinylation of 4sU-incorporated RNA using this compound.

Materials:

  • Total RNA containing 4sU

  • MTSEA biotin-XX (e.g., from Biotium)[2]

  • N,N-Dimethylformamide (DMF)

  • HEPES buffer (pH 7.5)

  • EDTA

  • Streptavidin-coated magnetic beads

  • Elution buffer with a reducing agent (e.g., DTT or BME)

Procedure:

  • RNA Preparation: Resuspend 70 µg of total RNA in a solution containing 10 mM HEPES (pH 7.5) and 1 mM EDTA.[2]

  • Biotinylation Reaction: Freshly dissolve MTSEA biotin-XX in DMF. Add the MTSEA biotin-XX solution to the RNA to a final concentration that has been optimized for the specific cell type and labeling conditions. A typical final DMF concentration is 20%.[2]

  • Incubation: Incubate the reaction mixture at room temperature for 30 minutes in the dark.[2]

  • Purification of Biotinylated RNA: Purify the RNA to remove unreacted this compound.

  • Enrichment of Labeled RNA: Resuspend the purified biotinylated RNA and add streptavidin-coated magnetic beads. Incubate to allow the biotinylated RNA to bind to the beads.

  • Washing: Wash the beads several times to remove non-specifically bound RNA.

  • Elution: Elute the captured 4sU-RNA from the beads by incubating with an elution buffer containing a reducing agent to cleave the disulfide bond.[3]

Visualizing the Workflow

To better illustrate the experimental process, the following diagrams outline the key steps in 4sU labeling and detection.

MTSEA_Biotin_Workflow cluster_cell Cellular Labeling cluster_extraction RNA Processing cluster_analysis Downstream Analysis Cell Cells in Culture sU_addition Add 4-Thiouridine (4sU) Cell->sU_addition Incorporation Metabolic Incorporation of 4sU into Nascent RNA sU_addition->Incorporation RNA_extraction Total RNA Extraction Biotinylation Biotinylation with This compound RNA_extraction->Biotinylation Enrichment Enrichment on Streptavidin Beads Biotinylation->Enrichment Elution Elution with Reducing Agent Enrichment->Elution Analysis Sequencing or RT-qPCR Elution->Analysis Specificity_Diagram cluster_RNA Sulfur-Containing Nucleosides in RNA MTSEA This compound Reaction Specific Reaction (Disulfide Bond Formation) MTSEA->Reaction No_Reaction No Reaction MTSEA->No_Reaction s4U 4-Thiouridine (4sU) s2U 5-methyl-2-thiouridine (m5s2U) Reaction->s4U No_Reaction->s2U

References

A Researcher's Guide to Control Experiments for MTSEA-Biotin Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing MTSEA-biotin for thiol-reactive labeling, establishing the specificity and reliability of the experimental results is paramount. This guide provides a comprehensive comparison of essential control experiments, detailed protocols, and an objective analysis of this compound in the context of alternative labeling strategies.

This compound is a membrane-impermeant, thiol-reactive biotinylation reagent widely used to label cysteine residues on the extracellular domains of cell surface proteins. Its specificity for sulfhydryl groups makes it a powerful tool for studying protein topology, accessibility, and dynamics. However, like any chemical labeling technique, rigorous controls are necessary to validate the results and rule out potential artifacts.

Comparison of Thiol-Reactive Biotinylation Reagents

While this compound is a popular choice, other thiol-reactive reagents are available, each with its own set of characteristics. The following table provides a qualitative comparison of this compound with another common alternative, Maleimide-biotin.

FeatureThis compoundMaleimide-Biotin
Target Residue Cysteine (-SH)Cysteine (-SH)
Reaction Chemistry Forms a disulfide bondForms a stable thioether bond via Michael addition
Reversibility Reversible with reducing agents (e.g., DTT, TCEP)Generally considered irreversible
Specificity High for thiols at neutral pHHigh for thiols at pH 6.5-7.5; can react with amines at higher pH
Membrane Permeability Generally considered membrane-impermeantVaries by derivative; some are membrane-permeable
Common Applications Labeling accessible cysteines on cell surface proteins, studying conformational changesSite-specific protein conjugation, creating antibody-drug conjugates

Essential Control Experiments for this compound Labeling

To ensure the validity of your this compound labeling experiments, a series of control experiments are indispensable. The following table outlines the most critical controls, their purpose, and the expected outcomes.

Control ExperimentPurposeExpected Outcome for Valid LabelingPotential Issues Indicated by Unwanted Outcome
No Labeling Reagent To assess background signal from endogenous biotin or non-specific antibody binding.No or minimal biotin signal detected.High background suggests issues with the detection steps (e.g., streptavidin-HRP conjugate or secondary antibody).
Cysteine-Null Mutant To confirm that labeling is specific to the introduced or target cysteine residue(s).No biotin signal in the mutant lacking the target cysteine(s).Signal in the cysteine-null mutant indicates off-target labeling of other residues or non-covalent binding of the reagent.
Competition with a Non-Biotinylated Thiol-Reactive Reagent To demonstrate that labeling occurs specifically at thiol groups.Reduced or no biotin signal in the presence of the competing reagent.No change in signal suggests that the biotinylation is not occurring at accessible thiol groups.
Labeling of a Known Intracellular Protein To verify the membrane impermeability of this compound and confirm labeling is restricted to the cell surface.No biotin signal for the intracellular protein in intact cells.Signal for the intracellular protein indicates compromised cell membrane integrity or permeability of the reagent.
Blocking Free Thiols with a Non-Biotinylated Reagent Prior to Labeling To confirm that the signal is from the labeling of available thiols during the experiment.Significantly reduced or no biotin signal.Persistent signal suggests non-specific binding of the this compound or that the blocking step was incomplete.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Standard this compound Labeling of Cell Surface Proteins
  • Cell Preparation: Culture cells to the desired confluency. Wash cells twice with ice-cold phosphate-buffered saline (PBS), pH 7.4.

  • Labeling Reaction: Prepare a fresh solution of this compound in ice-cold PBS at a final concentration of 0.5-2 mM. Incubate the cells with the this compound solution for 30 minutes at 4°C with gentle agitation.

  • Quenching: To stop the reaction, wash the cells three times with ice-cold PBS containing a quenching agent, such as 100 mM glycine or 5 mM L-cysteine, to react with any excess this compound.

  • Cell Lysis: Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Downstream Analysis: The biotinylated proteins in the cell lysate can now be analyzed by various methods, such as streptavidin pull-down followed by Western blotting or mass spectrometry.

Protocol 2: Cysteine-Null Mutant Negative Control
  • Cell Culture: Culture both the wild-type cells (expressing the protein of interest) and the cells expressing the cysteine-null mutant protein under identical conditions.

  • Labeling: Perform the this compound labeling reaction (as described in Protocol 1) on both cell types in parallel.

  • Analysis: Analyze the cell lysates from both the wild-type and the cysteine-null mutant cells by streptavidin pull-down and Western blotting using an antibody specific to the protein of interest. A successful control will show a band for the wild-type protein but not for the cysteine-null mutant.[1]

Protocol 3: Competition Assay with N-Ethylmaleimide (NEM)
  • Pre-incubation with NEM: Prior to this compound labeling, incubate one set of cells with a 10-fold molar excess of N-ethylmaleimide (NEM) in ice-cold PBS for 15 minutes at 4°C. This will block accessible thiol groups.

  • Washing: Wash the cells twice with ice-cold PBS to remove excess NEM.

  • Labeling: Perform this compound labeling on both the NEM-treated and untreated cells as described in Protocol 1.

  • Analysis: Compare the biotinylation signal between the NEM-treated and untreated samples. A significant reduction in signal in the NEM-treated sample confirms thiol-specific labeling.

Protocol 4: Assessing Membrane Impermeability
  • Labeling: Perform this compound labeling on intact cells as described in Protocol 1.

  • Lysis and Fractionation (Optional): Lyse the cells and, if desired, separate the cytosolic and membrane fractions.

  • Analysis: Perform a streptavidin pull-down on the total cell lysate (or fractions). Probe the Western blot for a known intracellular protein with no extracellular domains (e.g., GAPDH or actin). The absence of a band for the intracellular protein confirms that this compound did not enter the cells.[1]

Visualizing Experimental Workflows and Logical Relationships

To further clarify the experimental design, the following diagrams illustrate the key workflows and logical connections between the different control experiments.

MTSEA_Biotin_Labeling_Workflow cluster_prep Cell Preparation cluster_labeling Labeling cluster_quenching Quenching cluster_analysis Downstream Analysis prep1 Culture Cells prep2 Wash with ice-cold PBS prep1->prep2 label1 Incubate with This compound prep2->label1 quench1 Wash with PBS + Quenching Agent label1->quench1 analysis1 Cell Lysis quench1->analysis1 analysis2 Streptavidin Pull-down analysis1->analysis2 analysis3 Western Blot / Mass Spec analysis2->analysis3

Caption: Workflow for this compound Labeling of Cell Surface Proteins.

Control_Experiments_Logic cluster_specificity Specificity Controls cluster_localization Localization Control main This compound Labeling cys_null Cysteine-Null Mutant main->cys_null Is labeling Cys-dependent? competition Competition Assay (e.g., NEM) main->competition Is labeling thiol-specific? no_reagent No Labeling Reagent main->no_reagent Is signal above background? intracellular_protein Labeling of Intracellular Protein main->intracellular_protein Is labeling cell-surface specific?

Caption: Logical Relationships of Control Experiments for this compound Labeling.

By implementing this comprehensive set of control experiments, researchers can confidently validate the specificity of their this compound labeling and generate robust, publication-quality data. This rigorous approach is essential for accurately interpreting findings related to protein topology, function, and interactions at the cell surface.

References

Assessing the Reversibility of MTSEA-Biotin Labeling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to selectively label and subsequently release biomolecules is a cornerstone of modern molecular analysis. MTSEA-biotin has emerged as a valuable tool for reversible biotinylation, enabling the study of protein topology, RNA dynamics, and affinity-based purification. This guide provides an objective comparison of this compound with other reversible labeling alternatives, supported by experimental data and detailed protocols to inform your research.

This compound, or (2-((Biotinoyl)amino)ethyl) methanethiosulfonate, is a thiol-reactive biotinylating reagent. Its utility lies in the formation of a disulfide bond with free sulfhydryl groups, such as those found on cysteine residues in proteins or on modified nucleotides like 4-thiouridine (s4U) in RNA. This disulfide linkage is the key to its reversibility, as it can be readily cleaved by reducing agents, allowing for the gentle release of the biotinylated molecule from its binding partner, typically streptavidin.

Comparative Analysis of Reversible Biotinylation Reagents

The selection of a reversible biotinylation strategy depends on the specific application, the nature of the target molecule, and the required elution conditions. This compound is often compared with other reagents that offer reversible binding, either through a cleavable covalent bond or through weaker non-covalent interactions.

FeatureThis compoundNHS-SS-BiotinDesthiobiotin
Target Functional Group Thiols (e.g., Cysteine, 4-Thiouridine)Primary Amines (e.g., Lysine, N-terminus)Primary Amines (via NHS ester conjugation)
Bond Type with Target Disulfide (-S-S-)Disulfide (-S-S-) within a linkerStable Amide Bond
Binding to Streptavidin Very Strong (Kd ~ 10⁻¹⁵ M)Very Strong (Kd ~ 10⁻¹⁵ M)Weaker (Kd ~ 10⁻¹¹ M)[1]
Mechanism of Reversibility Cleavage of the disulfide bond with reducing agents (e.g., DTT, TCEP)Cleavage of the disulfide bond within the linker with reducing agents (e.g., DTT, TCEP)Competitive displacement with free biotin[1]
Elution Conditions Mild (reducing agents at neutral pH)Mild (reducing agents at neutral pH)Very Mild (excess free biotin at neutral pH)[1]
Advantages - High labeling efficiency, especially for s4U-RNA (>95% in 5 min)[2]- Specific for thiols- Strong initial capture- Targets abundant primary amines- Well-established protocols- Extremely gentle, non-denaturing elution preserves protein complexes- Simple elution protocol
Disadvantages - Requires a free thiol on the target molecule- Can modify multiple sites, potentially affecting protein function- Less specific than thiol-reactive reagents- Weaker binding may lead to premature dissociation in some applications- Elution requires a large excess of biotin

Quantitative Data on Labeling and Reversibility

The efficiency of both the labeling and the subsequent cleavage is critical for the successful application of reversible biotinylation.

Labeling Efficiency

Direct comparative studies highlight the high efficiency of this compound, particularly in the context of RNA labeling.

ReagentTargetReported EfficiencyExperimental ConditionsSource
This compound 4-thiouridine (s4U)>95% conversion5 minutes incubation at room temperature[2]
HPDP-biotin 4-thiouridine (s4U)<20% conversion2 hours incubation at room temperature[2]
Cleavage and Elution Efficiency

The cleavage of the disulfide bond in reagents like this compound and NHS-SS-biotin by reducing agents is generally highly efficient.

ReagentReducing AgentReported EfficiencyExperimental ConditionsSource
NHS-SS-Biotin TCEP (20 mM)~99.5% cleavage60 minutes at 37°C[3]
Desthiobiotin Free Biotin (50 mM)High (qualitative)30-60 minutes at room temperature[1]

Experimental Protocols

Protocol 1: Labeling of Cell Surface Proteins with this compound

This protocol is adapted for the biotinylation of exposed cysteine residues on cell surface proteins.

Materials:

  • Cells in suspension

  • Phosphate-Buffered Saline (PBS), ice-cold

  • This compound stock solution (10 mM in DMSO)

  • Quenching buffer (e.g., PBS containing 50 mM L-cysteine)

Procedure:

  • Wash cells three times with ice-cold PBS to remove any contaminating proteins.

  • Resuspend the cell pellet in ice-cold PBS to a concentration of 1-5 x 10⁷ cells/mL.

  • Add this compound stock solution to the cell suspension to a final concentration of 0.5-1 mM.

  • Incubate on ice for 30 minutes with gentle agitation.

  • Quench the reaction by adding an equal volume of quenching buffer and incubate for 10 minutes on ice.

  • Wash the cells three times with ice-cold PBS to remove unreacted biotinylation reagent and quenching agent.

  • The biotinylated cells are now ready for downstream applications such as lysis and affinity purification.

Protocol 2: Reversal of this compound Labeling and Elution from Streptavidin Beads

This protocol describes the cleavage of the disulfide bond to elute the biotinylated protein from streptavidin-coated magnetic beads.

Materials:

  • Streptavidin-coated magnetic beads with bound MTSEA-biotinylated protein

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer: 50 mM Dithiothreitol (DTT) or 20 mM Tris(2-carboxyethyl)phosphine (TCEP) in PBS, pH 7.5-8.5. Prepare fresh.

Procedure:

  • After capturing the MTSEA-biotinylated protein, wash the streptavidin beads three times with wash buffer to remove non-specifically bound proteins.

  • After the final wash, remove the supernatant and add 1-2 bead volumes of Elution Buffer to the beads.

  • Incubate the beads for 30-60 minutes at room temperature with gentle mixing. For more robust disulfide bonds, incubation at 37°C can be performed.

  • Place the tube on a magnetic stand and carefully collect the supernatant containing the eluted, now non-biotinylated, protein.

  • The eluted protein is ready for downstream analysis. To prevent re-oxidation of the newly formed thiol, an alkylating agent like iodoacetamide can be added.

Visualizing the Workflow and Chemistry

To better understand the processes involved, the following diagrams illustrate the this compound labeling and cleavage workflow and the underlying chemical reactions.

MTSEA_Biotin_Workflow cluster_labeling Labeling cluster_purification Affinity Purification cluster_cleavage Cleavage & Elution Target Target Molecule (with free -SH) LabeledTarget Biotinylated Target (Disulfide Bond) Target->LabeledTarget Incubation MTSEA This compound MTSEA->LabeledTarget CapturedComplex Captured Complex LabeledTarget->CapturedComplex StreptavidinBead Streptavidin Bead StreptavidinBead->CapturedComplex Binding ElutedTarget Eluted Target (Restored -SH) CapturedComplex->ElutedTarget BiotinOnBead Biotin on Bead CapturedComplex->BiotinOnBead ReducingAgent Reducing Agent (DTT or TCEP) ReducingAgent->ElutedTarget Incubation

Caption: Experimental workflow for this compound labeling, purification, and cleavage.

MTSEA_Biotin_Chemistry cluster_reaction Chemical Reaction cluster_cleavage Cleavage Reaction Reactants Protein-SH + Biotin-S-S-CH3 Transition Reactants->Transition Products Protein-S-S-Biotin + CH3-SH Transition->Products Labeled Protein-S-S-Biotin + 2 R-SH (DTT) Cleaved Labeled->Cleaved Released Protein-SH + Biotin-SH + R-S-S-R Cleaved->Released

Caption: Chemical mechanism of this compound labeling and cleavage by a reducing agent.

References

literature comparison of MTSEA-biotin and other biotinylation reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the covalent attachment of biotin to proteins and other macromolecules is an indispensable technique. This guide provides an objective comparison of MTSEA-biotin with other common biotinylation reagents, supported by experimental data and detailed protocols, to facilitate the selection of the most appropriate tool for your research needs.

Performance Comparison of Biotinylation Reagents

The choice of a biotinylation reagent is dictated by the target functional group on the protein of interest, the desired specificity of labeling, and the experimental application. Reagents are available that target primary amines, sulfhydryls, carboxyls, and carbohydrates, among others. This compound is a thiol-reactive reagent, specifically targeting cysteine residues.

Below is a summary of quantitative and qualitative performance indicators for various classes of biotinylation reagents.

Reagent ClassTarget Functional GroupTypical Efficiency (Biotin:Protein Molar Ratio)Key AdvantagesKey Disadvantages
Thiol-Reactive (e.g., this compound, Maleimide-biotin) Sulfhydryls (-SH)High and Controllable (typically 1-4)High specificity due to the lower abundance of free cysteines, allowing for site-specific labeling.[1]Requires free sulfhydryl groups, which may necessitate the reduction of disulfide bonds.[2]
Amine-Reactive (e.g., NHS-biotin, Sulfo-NHS-biotin) Primary amines (-NH₂)Can range from low (1-3) to high (10-20)Targets abundant lysine residues and N-termini, generally ensuring labeling.[1]Lower specificity can lead to heterogeneous labeling and potential disruption of protein function if amines are in active sites.[1]
Carboxyl-Reactive (e.g., EDC/Biotin-Hydrazide) Carboxyls (-COOH)ModerateTargets acidic residues (aspartate, glutamate) and the C-terminus.Two-step reaction requiring a carbodiimide activator (EDC); can lead to protein polymerization if not optimized.
Glycoprotein-Reactive (e.g., Biotin-Hydrazide) Aldehydes/Ketones (from oxidized carbohydrates)Moderate to HighSpecific for glycoproteins and other carbohydrate-containing molecules.Requires an initial oxidation step to generate aldehydes, which can potentially damage the protein.
Proximity Labeling (e.g., BioID, TurboID) Proximal proteinsHigh (in vivo)Enables the study of protein-protein interactions in a cellular context.[3]Requires genetic modification to fuse a biotin ligase to the protein of interest.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for cell surface and intracellular protein labeling.

Protocol 1: Cell Surface Protein Biotinylation using this compound

This protocol is designed for the specific labeling of cysteine residues on the extracellular domains of membrane proteins.

Materials:

  • Cells expressing the cysteine-substituted protein of interest

  • Phosphate-Buffered Saline (PBS), ice-cold

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Quenching solution (e.g., PBS containing 5 mM L-cysteine)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Streptavidin-agarose beads

Procedure:

  • Cell Preparation: Culture cells to the desired confluency. Wash the cells three times with ice-cold PBS to remove any interfering substances from the culture medium.

  • Reduction of Disulfide Bonds (Optional): If the target cysteine is involved in a disulfide bond, it will need to be reduced. Incubate the cells with a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) in PBS for 15-30 minutes at 4°C. Wash the cells three times with ice-cold PBS to remove the reducing agent.[4]

  • Biotinylation Reaction: Prepare a stock solution of this compound in DMSO. Immediately before use, dilute the stock solution to the desired final concentration (e.g., 2 mM) in ice-cold PBS.[5] Remove the PBS from the cells and add the this compound solution. Incubate for 10-30 minutes on ice with gentle agitation.[6]

  • Quenching: Remove the this compound solution and wash the cells once with ice-cold PBS. Add the quenching solution and incubate for 10-15 minutes on ice to react with any unreacted this compound.

  • Cell Lysis: Wash the cells three times with ice-cold PBS. Lyse the cells by adding ice-cold lysis buffer and incubating for 30 minutes on ice. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Purification of Biotinylated Proteins: Centrifuge the lysate to pellet cell debris. Incubate the supernatant with streptavidin-agarose beads for 2-4 hours at 4°C with gentle rotation to capture the biotinylated proteins.

  • Washing and Elution: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specifically bound proteins. Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer.

Protocol 2: Intracellular Protein Labeling using a Cell-Permeable Biotin Reagent

This protocol is for labeling proteins within the cell using a membrane-permeable biotinylation reagent, such as NHS-biotin.

Materials:

  • Cells of interest

  • PBS, pH 7.4

  • NHS-biotin

  • DMSO or DMF

  • Quenching solution (e.g., 100 mM glycine in PBS)

  • Lysis buffer

  • Streptavidin-agarose beads

Procedure:

  • Cell Preparation: Harvest and wash cells three times with PBS.

  • Biotinylation Reaction: Prepare a stock solution of NHS-biotin in DMSO or DMF. Resuspend the cells in PBS at a desired concentration. Add the NHS-biotin solution to the cell suspension (a 10- to 50-fold molar excess of biotin to protein is a common starting point).[1] Incubate for 30-60 minutes at room temperature.

  • Quenching: Pellet the cells by centrifugation and resuspend them in quenching solution. Incubate for 15 minutes at room temperature.

  • Cell Lysis and Purification: Proceed with cell lysis and purification of biotinylated proteins as described in steps 5-7 of Protocol 1.

Visualizing Workflows and Pathways

Diagrams generated using Graphviz can help clarify complex experimental workflows and logical relationships.

cluster_prep Cell Preparation cluster_labeling Biotinylation cluster_analysis Analysis Culture Culture cells expressing cysteine-mutant protein Wash1 Wash cells with ice-cold PBS (3x) Culture->Wash1 Reduce Reduce disulfide bonds (optional, with TCEP) Wash1->Reduce Wash2 Wash cells with ice-cold PBS (3x) Reduce->Wash2 Biotinylation Incubate with this compound in ice-cold PBS Wash2->Biotinylation Quench Quench reaction with L-cysteine solution Lysis Lyse cells Quench->Lysis Purify Purify biotinylated proteins with streptavidin beads Lysis->Purify Analyze Analyze by SDS-PAGE, Western Blot, or Mass Spec Purify->Analyze

Caption: Workflow for Labeling Cysteine-Mutant Surface Proteins with this compound.

cluster_bait Bait Protein cluster_prey Prey Proteins cluster_process Experimental Process Bait Bait Protein (with Cys mutation) Label Label Bait Protein with This compound Bait->Label Prey1 Interacting Protein 1 Prey1->Bait Prey2 Interacting Protein 2 Prey2->Bait Lyse Cell Lysis Label->Lyse PullDown Streptavidin Pull-down Lyse->PullDown PullDown->Prey1 PullDown->Prey2 Identify Identify Prey Proteins (Mass Spectrometry) PullDown->Identify cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (Surface Exposed Cys) Adaptor Adaptor Protein Receptor->Adaptor Biotinylate with This compound to study conformational changes Kinase Kinase Cascade Adaptor->Kinase TF Transcription Factor Kinase->TF Gene Gene Expression TF->Gene Response Cellular Response Gene->Response Ligand Ligand Ligand->Receptor

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.